Product packaging for Tetracos-17-en-1-ol(Cat. No.:CAS No. 62803-17-2)

Tetracos-17-en-1-ol

Cat. No.: B15446547
CAS No.: 62803-17-2
M. Wt: 352.6 g/mol
InChI Key: QQJCQICPHHAPDP-UHFFFAOYSA-N
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Description

Tetracos-17-en-1-ol is a useful research compound. Its molecular formula is C24H48O and its molecular weight is 352.6 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H48O B15446547 Tetracos-17-en-1-ol CAS No. 62803-17-2

Properties

CAS No.

62803-17-2

Molecular Formula

C24H48O

Molecular Weight

352.6 g/mol

IUPAC Name

tetracos-17-en-1-ol

InChI

InChI=1S/C24H48O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h7-8,25H,2-6,9-24H2,1H3

InChI Key

QQJCQICPHHAPDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCCCCCCCCCCO

Origin of Product

United States

Foundational & Exploratory

Uncharted Territory: The Elusive Nature of Tetracos-17-en-1-ol in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific databases and chemical literature reveals a significant finding: "Tetracos-17-en-1-ol" appears to be an undocumented compound in the natural world. Despite extensive searches, no specific information regarding its natural sources, discovery, or biological activity has been found. This suggests that this compound is likely a novel or exceptionally rare molecule that has not yet been isolated and characterized from a natural source, or its existence may be purely theoretical at present.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound. However, the absence of any data for this specific very-long-chain monounsaturated fatty alcohol makes it impossible to fulfill the core requirements of detailing its natural origins, quantitative data, experimental protocols for its study, and its role in biological pathways.

While the specific compound remains elusive, this report can serve as a primer on the broader class of very-long-chain fatty alcohols (VLCFAs), providing a framework for the potential discovery and characterization of new molecules like this compound.

The Landscape of Very-Long-Chain Fatty Alcohols (VLCFAs)

VLCFAs, typically defined as having a carbon backbone of 22 carbons or more, are widespread in nature, where they play crucial roles in forming protective barriers and as chemical messengers.

Natural Sources of VLCFAs:

  • Plant Epicuticular Wax: The surfaces of plant leaves, stems, and fruits are coated in a waxy layer, a primary component of which is a mixture of VLCFAs. These alcohols are crucial for preventing water loss, protecting against UV radiation, and deterring herbivores and pathogens. Saturated and monounsaturated VLCFAs with chain lengths of C24, C26, C28, and longer are commonly found in these waxes.

  • Marine Organisms: Marine animals, particularly zooplankton, utilize fatty alcohols as a form of energy storage. These are often found as wax esters, where a fatty acid is esterified to a fatty alcohol.

  • Insects: Insects produce a variety of long-chain fatty alcohols that can be components of their cuticular waxes or function as pheromones for chemical communication.

A General Approach to the Discovery and Analysis of Novel VLCFAs

Should a novel VLCFA like this compound be discovered, its investigation would likely follow a standardized set of experimental protocols.

Extraction and Isolation

The initial step involves the extraction of total lipids from the source material using organic solvents. A common method is a modified Bligh-Dyer or Folch extraction, which uses a chloroform:methanol:water mixture to partition lipids from other cellular components.

Generalized Experimental Workflow for VLCFA Isolation:

Caption: Generalized workflow for the extraction and isolation of VLCFAs.

Structural Elucidation

Once isolated, the precise chemical structure of a novel VLCFA would be determined using a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for identifying fatty alcohols. The position of the double bond in an unsaturated VLCFA like the hypothetical this compound would be determined by derivatizing the molecule (e.g., forming dimethyl disulfide adducts) prior to GC-MS analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the overall structure, including the stereochemistry of the double bond.

Biosynthesis of Very-Long-Chain Fatty Alcohols

The biosynthesis of VLCFAs is a multi-step process that begins with the extension of shorter fatty acid precursors.

Generalized Biosynthetic Pathway of VLCFAs:

G Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS C16_C18_Acyl_CoA C16-C18 Acyl-CoA FAS->C16_C18_Acyl_CoA Elongase Fatty Acid Elongase (FAE) Complex C16_C18_Acyl_CoA->Elongase VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., C24-CoA) Elongase->VLCFA_CoA Desaturase Fatty Acyl Desaturase VLCFA_CoA->Desaturase Unsaturated_VLCFA_CoA Unsaturated VLC-Acyl-CoA (e.g., C24:1-CoA) Desaturase->Unsaturated_VLCFA_CoA FAR Fatty Acyl-CoA Reductase (FAR) Unsaturated_VLCFA_CoA->FAR VLCFA_OH Very-Long-Chain Fatty Alcohol (e.g., C24:1-OH) FAR->VLCFA_OH

Caption: Simplified biosynthetic pathway for very-long-chain fatty alcohols.

Conclusion

While the specific compound "this compound" remains undocumented, the field of lipidomics is continually advancing. The discovery of new fatty acid and fatty alcohol structures is an ongoing endeavor. The methodologies and pathways described here provide a foundational understanding for the potential future discovery and characterization of this and other novel very-long-chain fatty alcohols. Researchers are encouraged to apply these general principles in the exploration of natural product chemistry, which may one day lead to the isolation and identification of this compound.

Elucidation of the Tetracos-17-en-1-ol Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Tetracos-17-en-1-ol, a very long-chain unsaturated fatty alcohol. While direct experimental elucidation of this specific molecule's biosynthesis is not extensively documented in publicly available literature, this document outlines a scientifically plausible pathway based on well-characterized enzymatic reactions involved in the biosynthesis of analogous very long-chain fatty acids and alcohols. This guide details the proposed enzymatic steps, presents representative quantitative data from related systems, provides detailed experimental protocols for pathway elucidation, and includes visualizations of the proposed pathway and experimental workflows.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to occur in three main stages:

  • De Novo Fatty Acid Synthesis and Elongation to a C18 Precursor: The pathway begins with the de novo synthesis of a C16 saturated fatty acid, palmitic acid, by the fatty acid synthase (FAS) complex. This is then elongated to stearic acid (C18:0).

  • Elongation to Tetracosanoic Acid (C24:0): The C18 fatty acyl-CoA is further elongated to a C24 very long-chain saturated fatty acid (VLCFA), tetracosanoic acid, through a series of reactions catalyzed by a membrane-bound elongase enzyme system.[1][2][3][4] This process involves the sequential addition of two-carbon units from malonyl-CoA.[4]

  • Desaturation and Reduction: Tetracosanoyl-CoA is then desaturated to introduce a double bond at the ∆17 position, forming tetracos-17-enoyl-CoA. This reaction is catalyzed by a specific fatty acid desaturase. Finally, the acyl-CoA is reduced to the corresponding alcohol, this compound, by a fatty acyl-CoA reductase.

The proposed enzymatic steps are as follows:

  • Step 1: Fatty Acid Elongation (to C24)

    • Condensation: Catalyzed by a fatty acid elongase (ELOVL).[3][5]

    • Reduction: Catalyzed by a 3-ketoacyl-CoA reductase (KAR).

    • Dehydration: Catalyzed by a 3-hydroxyacyl-CoA dehydratase (HACD).

    • Reduction: Catalyzed by a trans-2-enoyl-CoA reductase (TER).[6]

  • Step 2: Desaturation

    • Catalyzed by a ∆17-fatty acid desaturase. Fatty acid desaturases are enzymes that introduce double bonds into acyl chains.[7][8][9]

  • Step 3: Reduction to Alcohol

    • Catalyzed by a fatty acyl-CoA reductase (FAR).[10][11]

Quantitative Data

The following tables summarize representative quantitative data for the key enzyme families involved in the proposed biosynthetic pathway. The data is derived from studies on analogous enzymes, as specific data for the this compound pathway is not available.

Table 1: Substrate Specificity of Mammalian ELOVL Elongases

EnzymePrimary Substrates (Acyl-CoA)Products (Acyl-CoA)
ELOVL1C18:0, C20:0, C22:0, C24:0C20-C26 Saturated
ELOVL3C18:0, C20:0, C22:0C20-C24 Saturated
ELOVL6C12:0, C14:0, C16:0C14-C18 Saturated
ELOVL7C16:0, C18:0, C20:0C18-C22 Saturated

Data adapted from studies on mammalian fatty acid elongases.[12]

Table 2: Kinetic Parameters of a Representative Fatty Acyl-CoA Reductase

Substrate (Acyl-CoA)Km (µM)Vmax (nmol/min/mg)
C16:0-CoA15.2125.4
C18:0-CoA10.8110.2
C18:1-CoA8.5150.8

Note: These are representative values from a characterized fatty acyl-CoA reductase and are intended for comparative purposes.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway would involve a series of key experiments. Detailed methodologies are provided below.

Identification and Cloning of Candidate Genes
  • Bioinformatic Analysis: Identify candidate genes for elongases, desaturases, and reductases in the target organism's genome or transcriptome by homology searches using known enzyme sequences.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from tissues or cells suspected of producing this compound. Synthesize first-strand cDNA using a reverse transcriptase.

  • PCR Amplification and Cloning: Amplify the full-length coding sequences of candidate genes using gene-specific primers. Clone the PCR products into an appropriate expression vector (e.g., pYES2 for yeast or pET for E. coli).

Heterologous Expression and Functional Characterization
  • Yeast Transformation: Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae) with the expression constructs.

  • Cultivation and Induction: Grow the transformed yeast cells in a selective medium. Induce gene expression according to the vector's promoter system (e.g., galactose for the GAL1 promoter).

  • Substrate Feeding: Supplement the culture medium with potential precursors, such as tetracosanoic acid or its CoA ester.

  • Lipid Extraction: After a suitable incubation period, harvest the yeast cells and extract the total lipids using a method like the Folch or Bligh-Dyer extraction.

  • Lipid Analysis by GC-MS: Analyze the lipid extracts by gas chromatography-mass spectrometry (GC-MS) to identify the presence of this compound and any intermediates.

In Vitro Enzyme Assays
  • Microsome Preparation: If the enzymes are membrane-bound, prepare microsomal fractions from the heterologous expression host.

  • Assay Conditions: Set up reaction mixtures containing the microsomal fraction (or purified enzyme), the putative acyl-CoA substrate (e.g., tetracosanoyl-CoA), and necessary cofactors (e.g., NADPH, O2).

  • Product Detection: After the reaction, extract the lipids and analyze by GC-MS or HPLC to detect the formation of the expected product.

Visualizations

Proposed Biosynthetic Pathway of this compound

Tetracos_17_en_1_ol_Biosynthesis cluster_elongation Fatty Acid Elongation (Cytosol/ER) cluster_modification Modification and Reduction (ER) Acetyl_CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl_CoA->Fatty_Acid_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Fatty_Acid_Synthase Elongase_Complex Elongase Complex (ELOVL, KAR, HACD, TER) Malonyl_CoA->Elongase_Complex Stearoyl_CoA Stearoyl-CoA (C18:0) Fatty_Acid_Synthase->Stearoyl_CoA Stearoyl_CoA->Elongase_Complex Tetracosanoyl_CoA Tetracosanoyl-CoA (C24:0) Elongase_Complex->Tetracosanoyl_CoA Desaturase Δ17-Desaturase Tetracosanoyl_CoA->Desaturase Tetracos_17_enoyl_CoA Tetracos-17-enoyl-CoA Desaturase->Tetracos_17_enoyl_CoA Reductase Fatty Acyl-CoA Reductase (FAR) Tetracos_17_enoyl_CoA->Reductase Tetracos_17_en_1_ol This compound Reductase->Tetracos_17_en_1_ol

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Pathway Elucidation

Experimental_Workflow cluster_gene_identification Gene Identification cluster_functional_characterization Functional Characterization cluster_enzyme_kinetics Enzyme Kinetics Bioinformatics Bioinformatic Analysis (Homology Search) RNA_Extraction RNA Extraction & cDNA Synthesis Bioinformatics->RNA_Extraction Cloning PCR and Cloning into Expression Vector RNA_Extraction->Cloning Heterologous_Expression Heterologous Expression (e.g., Yeast) Cloning->Heterologous_Expression Substrate_Feeding Substrate Feeding Heterologous_Expression->Substrate_Feeding Enzyme_Purification Enzyme Purification or Microsome Preparation Heterologous_Expression->Enzyme_Purification Lipid_Extraction Lipid Extraction Substrate_Feeding->Lipid_Extraction GC_MS_Analysis GC-MS Analysis Lipid_Extraction->GC_MS_Analysis In_Vitro_Assay In Vitro Enzyme Assay Enzyme_Purification->In_Vitro_Assay Kinetic_Analysis Kinetic Parameter Determination In_Vitro_Assay->Kinetic_Analysis

Caption: Experimental workflow for biosynthetic pathway elucidation.

Conclusion

The elucidation of the biosynthetic pathway for this compound is crucial for understanding its physiological role and for potential biotechnological applications. This guide provides a robust framework for initiating research in this area. The proposed pathway, based on established principles of fatty acid metabolism, offers a clear roadmap for the identification and characterization of the involved enzymes. The detailed experimental protocols and visualizations serve as practical tools for researchers in the field. Further investigation is required to validate this proposed pathway and to fully characterize the enzymes responsible for the synthesis of this unique very long-chain unsaturated fatty alcohol.

References

A Technical Guide to the Role of Long-Chain Alcohols (C18-C24) in Insect Chemical Ecology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on "Tetracos-17-en-1-ol" in insect chemical ecology is not prominent in publicly available scientific literature, the broader class of long-chain fatty alcohols, particularly those with carbon chains of 18 to 24 atoms, plays a significant role in the chemical communication of various insect species. These compounds are integral components of pheromone blends that mediate critical behaviors such as mating, aggregation, and territory marking. This technical guide provides a comprehensive overview of the current understanding of C18-C24 alcohols in insect chemical ecology, with a focus on their function, biosynthesis, and the experimental methodologies used for their study.

Occurrence and Function of Long-Chain Alcohols in Insect Pheromones

Long-chain alcohols are key constituents of the complex chemical signals used by several insect orders. A notable example is found in bumblebees (Bombus spp.), where males produce species-specific blends of fatty alcohols in their cephalic labial glands. These secretions are used as marking pheromones to establish territories and attract queens for mating. The composition of these blends, including the presence and relative abundance of C18 to C24 alcohols, is often a critical factor in species recognition and reproductive isolation.

While many well-studied moth sex pheromones are composed of C10-C18 alcohols and their derivatives, some species also utilize longer-chain compounds. These molecules are often found as part of a multi-component signal, where their presence, even in minor quantities, can be crucial for eliciting a full behavioral response.

Table 1: Examples of Long-Chain Alcohols in Insect Pheromone Blends

Insect SpeciesCompound(s)Pheromone TypeFunction
Bombus lucorumSaturated fatty alcohols (C18-C24)Marking PheromoneMate attraction, territory marking
Bombus lapidariusC16 and C18 fatty alcoholsMarking PheromoneMate attraction, territory marking
Bombus terrestrisC14-C26 fatty alcoholsMarking PheromoneMate attraction, territory marking

Biosynthesis of Long-Chain Alcohol Pheromones

The biosynthesis of long-chain alcohol pheromones in insects originates from fatty acid metabolism. The key enzymatic step is the reduction of a fatty acyl-CoA precursor to its corresponding alcohol. This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs) .

The specificity of the FAR enzyme is a crucial determinant of the final pheromone composition. Different FARs exhibit varying degrees of specificity for the chain length and degree of unsaturation of the fatty acyl-CoA substrate. In some insects, a single, semi-selective FAR may be responsible for producing multiple alcohol components of a pheromone blend. In other cases, multiple FARs with high substrate specificity may be involved. The expression of these FARs is often localized to the pheromone gland and is tightly regulated, typically coinciding with the period of sexual maturity and pheromone release.

The biosynthesis of the fatty acyl-CoA precursors themselves involves a series of desaturases and elongases that modify standard fatty acids like palmitic and stearic acid to produce the required chain lengths and double bond configurations.

Biosynthesis_of_Long_Chain_Alcohols acetyl_coa Acetyl-CoA fatty_acid_synthase Fatty Acid Synthase (FAS) acetyl_coa->fatty_acid_synthase c16_c18_acyl_coa C16-C18 Saturated Acyl-CoA fatty_acid_synthase->c16_c18_acyl_coa elongases Elongases c16_c18_acyl_coa->elongases long_chain_acyl_coa C18-C24 Saturated Acyl-CoA elongases->long_chain_acyl_coa desaturases Desaturases long_chain_acyl_coa->desaturases unsaturated_acyl_coa Unsaturated Acyl-CoA desaturases->unsaturated_acyl_coa far Fatty Acyl-CoA Reductase (FAR) unsaturated_acyl_coa->far long_chain_alcohol Long-Chain Alcohol Pheromone Component far->long_chain_alcohol

Generalized biosynthetic pathway for long-chain alcohol pheromones in insects.

Experimental Protocols

The identification and characterization of long-chain alcohol pheromones involve a multi-step process that combines analytical chemistry, electrophysiology, and behavioral biology.

Pheromone Extraction and Identification

Objective: To extract and identify the chemical components of an insect's pheromone blend.

Methodology:

  • Pheromone Collection: Volatiles from calling insects (typically virgin females for sex pheromones or males for marking pheromones) are collected by enclosing them in a clean glass chamber and drawing purified air over them. The airborne compounds are trapped on a solid-phase adsorbent material (e.g., Porapak Q or Tenax). Alternatively, for less volatile compounds or for cuticular pheromones, a direct solvent wash (e.g., with hexane) of the insect's body or specific glands can be performed.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The collected compounds are eluted from the adsorbent with a solvent and analyzed by GC-MS.

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.

    • Temperature Program: A temperature gradient is employed, starting at a low temperature (e.g., 50-60°C) and ramping up to a high temperature (e.g., 300-320°C) to elute the long-chain alcohols.

    • Mass Spectrometry: Electron impact (EI) ionization at 70 eV is standard. The resulting mass spectra are compared with libraries (e.g., NIST) and with the spectra of synthetic standards for positive identification.

Table 2: Typical GC-MS Parameters for Long-Chain Alcohol Analysis

ParameterSetting
Injection ModeSplitless
Inlet Temperature250°C
Carrier GasHelium
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Oven Program60°C for 2 min, then 10°C/min to 300°C, hold for 10 min
MS Transfer Line280°C
Ion Source Temp.230°C
Ionization ModeElectron Impact (EI) at 70 eV
Mass Rangem/z 40-550
Electrophysiological Analysis

Objective: To determine which of the identified compounds are detected by the insect's antennae.

Methodology: Electroantennography (EAG)

  • Antenna Preparation: An antenna is excised from a live insect. The base and tip of the antenna are carefully placed into two glass capillary electrodes filled with a conductive saline solution.

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air containing known amounts of synthetic versions of the compounds identified by GC-MS are introduced into this airstream. A solvent blank is used as a negative control.

  • Signal Recording and Analysis: The electrical potential difference between the two electrodes is amplified and recorded. A deflection in the baseline potential upon stimulation indicates that the olfactory receptor neurons on the antenna have responded to the compound. The amplitude of the EAG response is proportional to the perceived intensity of the odor.

Behavioral Assays

Objective: To determine the behavioral function of the electrophysiologically active compounds.

Methodology: Wind Tunnel Bioassay

  • Wind Tunnel Setup: A wind tunnel provides a laminar flow of air at a controlled speed. The upwind end of the tunnel contains a dispenser for the test compound(s), while the downwind end has a release platform for the insects. The tunnel is typically illuminated with red light to simulate crepuscular or nocturnal conditions.

  • Procedure: Individual insects (e.g., males for a female-produced sex pheromone) are released onto the platform. The test compound or a blend of compounds is released from the dispenser.

  • Data Collection: The flight behavior of the insect is observed and recorded. Key behavioral parameters include:

    • Activation: Percentage of insects initiating wing fanning or taking flight.

    • Upwind Flight: Percentage of insects flying upwind towards the pheromone source.

    • Source Contact: Percentage of insects landing on or near the source.

By testing individual compounds and various blend combinations, the specific roles of each component in eliciting the complete behavioral sequence can be determined.

Experimental_Workflow cluster_0 Compound Identification cluster_1 Sensory Perception cluster_2 Behavioral Function collection Pheromone Collection (Aeration/Solvent Wash) gcms GC-MS Analysis collection->gcms identification Tentative Identification gcms->identification synthesis Chemical Synthesis of Standards identification->synthesis Guide Synthesis eag Electroantennography (EAG) synthesis->eag active_compounds Identification of Active Compounds eag->active_compounds behavior Behavioral Bioassays (e.g., Wind Tunnel) active_compounds->behavior Test in Bioassays function Determination of Pheromone Function behavior->function

Typical experimental workflow for insect pheromone research.

Applications in Drug and Pest Management Development

A thorough understanding of the role of long-chain alcohols in insect chemical ecology has significant implications for the development of novel pest management strategies. Synthetic versions of these pheromones can be used in:

  • Monitoring: Baited traps can be used to monitor the presence and population density of pest species.

  • Mass Trapping: Large numbers of traps can be deployed to remove a significant portion of the pest population.

  • Mating Disruption: The atmosphere in a crop can be saturated with synthetic pheromone, making it difficult for males to locate females, thereby reducing mating and subsequent offspring.

For drug development professionals, the enzymes involved in pheromone biosynthesis, such as FARs, represent potential targets for the development of highly specific insect growth regulators or metabolic disruptors.

Conclusion

While the specific compound "this compound" is not well-documented in the context of insect chemical ecology, the broader class of C18-C24 long-chain alcohols are important mediators of insect behavior. Their role as components of marking and sex pheromones, particularly in groups like bumblebees, is well-established. The continued application of advanced analytical and biological techniques will undoubtedly uncover more examples of these fascinating molecules and further elucidate their ecological significance and potential for practical applications.

The Enigmatic Potential of Tetracos-17-en-1-ol as a Biomarker: A Review of a Molecule on the Frontier of Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracos-17-en-1-ol, a long-chain unsaturated fatty alcohol, has recently emerged in scientific discourse, primarily recognized for its role as an insect pheromone. However, the biological significance of this molecule within mammalian systems, and its potential utility as a clinical biomarker, remains a largely unexplored and speculative frontier. This technical guide synthesizes the currently available, albeit limited, information on this compound and outlines a hypothetical framework for its investigation as a potential biomarker. The document will delve into its known biological context, propose potential signaling pathways and mechanisms of action that warrant investigation, and provide detailed, speculative experimental protocols for its detection and validation. This guide aims to serve as a foundational resource for researchers poised to investigate the latent diagnostic or prognostic value of this and other novel long-chain fatty alcohols.

Introduction to this compound

This compound is a C24 unsaturated fatty alcohol. While its chemical properties are established, its role in mammalian biology is not. Its most well-documented function is as a female sex pheromone in insects such as the housefly, Musca domestica. This established role in chemical communication in the insect kingdom hints at the possibility of it or structurally similar molecules having signaling functions in other biological systems. The investigation into endogenous long-chain fatty alcohols as signaling molecules is a nascent field, and as such, this compound presents a novel, albeit challenging, candidate for biomarker research.

Hypothetical Signaling Pathways and Biological Relevance

Given the absence of direct research on the signaling pathways of this compound in mammals, we can hypothesize its involvement based on the known functions of other lipid signaling molecules. Long-chain fatty alcohols and their derivatives are known to be involved in membrane structure, energy storage, and cell signaling. Potential pathways that warrant investigation for this compound include:

  • Membrane Integration and Receptor Interaction: this compound could potentially integrate into cellular membranes, altering their physical properties and influencing the function of membrane-bound proteins. It might also act as a ligand for specific G-protein coupled receptors (GPCRs) or nuclear receptors, initiating downstream signaling cascades.

  • Metabolic Conversion to Bioactive Lipids: This fatty alcohol could be a precursor to other bioactive lipids. Enzymatic oxidation could convert it to the corresponding fatty acid, Tetracos-17-enoic acid, which could then be incorporated into complex lipids or act as a signaling molecule itself.

  • Interaction with Lipid-Sensing Proteins: It may interact with intracellular lipid-binding proteins, modulating their activity and influencing gene expression related to lipid metabolism and inflammation.

Visualizing a Hypothetical Signaling Cascade

To illustrate a potential mechanism of action, the following diagram outlines a speculative signaling pathway for this compound.

hypothetical_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR Putative GPCR This compound->GPCR G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A Activation Second_Messenger->PKA Transcription_Factor Transcription Factor Phosphorylation PKA->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression

Caption: A hypothetical signaling pathway for this compound via a G-protein coupled receptor.

Proposed Experimental Protocols for Biomarker Investigation

The investigation of a novel biomarker requires a systematic and rigorous approach. The following are detailed, though speculative, experimental protocols for the detection, quantification, and initial validation of this compound as a potential biomarker.

Sample Collection and Preparation
  • Biological Matrix Selection: Collect relevant biological samples such as plasma, serum, urine, or tissue biopsies from both healthy control subjects and a cohort with the disease of interest.

  • Sample Storage: Immediately process or flash-freeze samples at -80°C to prevent lipid degradation.

  • Lipid Extraction:

    • Thaw samples on ice.

    • Perform a liquid-liquid extraction using a modified Folch or Bligh-Dyer method with a solvent system like chloroform:methanol.

    • Include an internal standard (e.g., a deuterated analog of this compound) to correct for extraction efficiency.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: Convert the hydroxyl group of this compound to a more volatile silyl (B83357) ether derivative (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to improve chromatographic separation and detection.

  • GC Separation:

    • Inject the derivatized sample into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms).

    • Use a temperature gradient to separate the analytes based on their boiling points and interactions with the stationary phase.

  • MS Detection:

    • Couple the GC to a mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity and specificity.

    • Monitor for characteristic fragment ions of the derivatized this compound and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of a pure this compound standard.

    • Calculate the concentration of this compound in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizing the Biomarker Discovery Workflow

The following diagram illustrates a generalized workflow for the discovery and validation of a lipid biomarker like this compound.

biomarker_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Sample_Collection Sample Collection (Case vs. Control) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Untargeted_Analysis Untargeted Lipidomics (e.g., LC-MS/MS) Lipid_Extraction->Untargeted_Analysis Candidate_Identification Candidate Biomarker Identification Untargeted_Analysis->Candidate_Identification Targeted_Assay Targeted Assay Development (e.g., GC-MS) Candidate_Identification->Targeted_Assay Large_Cohort Quantification in Large Patient Cohort Targeted_Assay->Large_Cohort Statistical_Analysis Statistical Analysis (ROC Curves, etc.) Large_Cohort->Statistical_Analysis Clinical_Utility Assessment of Clinical Utility Statistical_Analysis->Clinical_Utility

Caption: A generalized workflow for lipid biomarker discovery and validation.

Quantitative Data Summary (Hypothetical)

As no quantitative data for this compound as a biomarker currently exists, the following table is presented as a template for how such data could be structured if it were to be generated through the experimental protocols described above.

Analyte Patient Group Sample Type Concentration (ng/mL) (Mean ± SD) p-value
This compoundHealthy Controls (n=100)Plasma15.2 ± 3.1< 0.001
This compoundDisease X Cohort (n=100)Plasma45.8 ± 8.7
This compoundHealthy Controls (n=100)Urine2.1 ± 0.50.02
This compoundDisease X Cohort (n=100)Urine3.5 ± 0.9

Conclusion and Future Directions

This compound represents a molecule of unknown significance in mammalian biology. Its established role as a pheromone suggests a potential for biological activity that is yet to be explored. This guide provides a speculative but scientifically grounded framework for initiating research into its potential as a biomarker. Future research should focus on:

  • Screening Studies: Undertaking untargeted lipidomics studies to determine if this compound is present endogenously in mammalian systems and if its levels are altered in disease states.

  • Mechanistic Studies: Investigating the interaction of this compound with cellular receptors and its metabolic fate to elucidate its biological function.

  • Synthesis of Standards: The chemical synthesis of high-purity this compound and its deuterated analogs will be crucial for the development of robust quantitative assays.

The path to validating a novel biomarker is long and arduous. However, the exploration of previously uninvestigated molecules like this compound is essential for the advancement of diagnostic and therapeutic strategies. This document serves as a call to action and a roadmap for the scientific community to begin to unravel the potential held by this enigmatic fatty alcohol.

An In-Depth Technical Guide to Tetracos-17-en-1-ol: Physicochemical Properties and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracos-17-en-1-ol is a long-chain unsaturated fatty alcohol. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide provides a comprehensive overview of its known properties and infers others based on the well-characterized behavior of analogous long-chain unsaturated alcohols. This document serves as a valuable resource for researchers and professionals in drug development by consolidating available information and presenting generalizable experimental protocols for its synthesis and analysis.

Introduction

Long-chain fatty alcohols are aliphatic alcohols with a chain length of at least six carbon atoms. They are important biological molecules, serving as precursors for waxes, components of cell membranes, and signaling molecules.[1][2] Unsaturated fatty alcohols, characterized by the presence of one or more double bonds in their hydrocarbon chain, exhibit distinct physical and chemical properties compared to their saturated counterparts, influencing membrane fluidity and biological activity. This compound, with its 24-carbon chain and a double bond at the 17th position, falls into this category of molecules with potential biological significance.

Physicochemical Properties

Known and Predicted Properties

The following table summarizes the known and predicted properties of this compound.

PropertyValueSource
CAS Number 62803-17-2Molbase[3]
Molecular Formula C₂₄H₄₈OMolbase[3]
Molecular Weight 352.637 g/mol Molbase[3]
Physical State Predicted to be a waxy solid or oily liquid at room temperature.Inferred from general properties of long-chain fatty alcohols[1]
Solubility Predicted to be insoluble in water and soluble in organic solvents like hexane (B92381), ethanol, and chloroform.Inferred from general properties of long-chain fatty alcohols[4]
Melting Point Not available.-
Boiling Point Not available.-
Density Not available.-
General Properties of Long-Chain Unsaturated Alcohols

The properties of long-chain unsaturated alcohols are primarily determined by their long hydrocarbon tail, with the hydroxyl group providing a polar head.

PropertyGeneral TrendRationale
Melting Point Generally lower than their saturated counterparts.The presence of a cis-double bond introduces a kink in the hydrocarbon chain, disrupting crystal packing.
Boility Point High, and increases with chain length.Strong van der Waals forces between the long hydrocarbon chains require significant energy to overcome.
Solubility in Water Very low.The long, nonpolar hydrocarbon chain dominates the molecule's character, making it hydrophobic.
Solubility in Organic Solvents High."Like dissolves like"; the nonpolar chain interacts favorably with nonpolar and weakly polar organic solvents.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not published. However, standard organic chemistry techniques for the synthesis and analysis of long-chain unsaturated alcohols are applicable.

Synthesis of this compound

A common method for the synthesis of unsaturated long-chain alcohols is the reduction of the corresponding fatty acid or its ester.

Reaction:

(Z)-Tetracos-17-enoic acid + LiAlH₄ → this compound

Materials:

  • (Z)-Tetracos-17-enoic acid or its methyl ester

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry workup reagents (e.g., sodium sulfate)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of (Z)-Tetracos-17-enoic acid in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution.

  • The resulting precipitate is filtered off, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

A general workflow for the synthesis and purification is depicted in the following diagram:

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: (Z)-Tetracos-17-enoic acid reduction Reduction with LiAlH4 in anhydrous ether start->reduction quench Reaction Quenching (H2O, NaOH) reduction->quench filtration Filtration quench->filtration extraction Liquid-Liquid Extraction filtration->extraction drying Drying over Na2SO4 extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography product Pure this compound chromatography->product

General workflow for the synthesis and purification of this compound.
Analytical Methods

The purity and identity of the synthesized this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.

Chromatography:

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of the synthesis and for preliminary purity assessment. A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • Gas Chromatography (GC): Can be used to determine the purity of the final product. The alcohol is often derivatized (e.g., to its trimethylsilyl (B98337) ether) to increase its volatility and improve peak shape.

Spectroscopy:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, including the position of the double bond and the confirmation of the primary alcohol group.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the hydroxyl group (O-H stretch) and the C=C double bond.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

The following diagram illustrates a typical analytical workflow for the characterization of a synthesized long-chain alcohol:

G cluster_analysis Analytical Workflow cluster_results Data Interpretation sample Synthesized Product tlc TLC Analysis sample->tlc gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy (1H, 13C) sample->nmr ir IR Spectroscopy sample->ir purity Purity Assessment tlc->purity gcms->purity structure Structural Confirmation gcms->structure nmr->structure ir->structure

Analytical workflow for the characterization of this compound.

Biological Activity and Potential Applications

While the specific biological activity of this compound has not been reported, long-chain unsaturated alcohols and their corresponding fatty acids are known to play various roles in biological systems.

  • Membrane Components: They can be incorporated into cell membranes, influencing fluidity and the function of membrane-bound proteins.

  • Signaling Molecules: Some fatty alcohols and their derivatives act as signaling molecules in various physiological processes.

  • Antimicrobial and Anti-inflammatory Properties: Unsaturated fatty acids, the metabolic precursors to fatty alcohols, have been shown to possess antimicrobial and anti-inflammatory activities.[5][6] The biological effects often depend on the chain length and the position and configuration of the double bond(s).

Given these general activities, this compound could be a target for investigation in areas such as:

  • Drug Delivery: As a lipophilic molecule, it could be explored as a component of lipid-based drug delivery systems.

  • Cosmeceuticals: Long-chain alcohols are used in cosmetics as emollients and thickeners.

  • Basic Research: As a tool to study the influence of specific lipid structures on membrane properties and cellular signaling.

Conclusion

This compound is a long-chain unsaturated alcohol for which specific experimental data is scarce. This guide has provided a framework for understanding its likely physicochemical properties based on the behavior of related compounds. Furthermore, it has outlined generalizable experimental protocols for its synthesis and analysis, providing a valuable starting point for researchers interested in this molecule. Further investigation is warranted to elucidate the specific properties and biological activities of this compound, which may hold potential for applications in drug development and other scientific fields.

References

Characterization of Tetracos-17-en-1-ol and its Structural Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracos-17-en-1-ol is a long-chain unsaturated fatty alcohol with the molecular formula C24H48O. The presence of a double bond at the 17th position and the terminal hydroxyl group gives rise to several structural and geometric isomers, the precise characterization of which is critical for understanding its physicochemical properties and potential biological activity. This technical guide provides a comprehensive overview of the methodologies for the characterization of this compound and its primary isomers, including positional and geometric (cis/trans) isomers. Detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are presented, along with data interpretation guidelines. Furthermore, this guide outlines a logical workflow for isomer characterization and discusses the potential role of long-chain fatty alcohols in biological signaling pathways.

Introduction to this compound and its Isomers

Long-chain fatty alcohols are integral components of various biological systems, serving as precursors for waxes, and ether lipids, and potentially acting as signaling molecules.[1] this compound, a 24-carbon unsaturated alcohol, is of particular interest due to its potential for structural diversity. The key isomers of this compound arise from:

  • Positional Isomerism: The location of the double bond along the carbon chain can vary. While this guide focuses on the this compound scaffold, it is important to recognize that isomers such as tetracos-X-en-1-ol (where X is not 17) could be present in a sample.

  • Geometric Isomerism: The orientation of the alkyl groups attached to the double bond at the 17th position can be either cis (Z) or trans (E).

The differentiation and characterization of these isomers are paramount as they can exhibit distinct physical, chemical, and biological properties.

Physicochemical Properties of this compound Isomers

The following table summarizes the key physicochemical properties of this compound and its theoretical isomers.

Property(Z)-Tetracos-17-en-1-ol(E)-Tetracos-17-en-1-olTetracosan-1-ol (Saturated Analog)
Molecular Formula C24H48OC24H48OC24H50O
Molecular Weight ( g/mol ) 352.67352.67354.68
CAS Number 62803-17-2Not available506-51-4
Boiling Point (°C) Estimated > 400Estimated > 400~406
Melting Point (°C) Estimated lower than transEstimated higher than cis75-77
Solubility Soluble in organic solventsSoluble in organic solventsSoluble in organic solvents

Experimental Protocols for Isomer Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For long-chain alcohols, derivatization is often employed to increase volatility and improve chromatographic peak shape.

Experimental Protocol:

  • Derivatization (Silylation):

    • To 1 mg of the alcohol sample, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

    • The resulting trimethylsilyl (B98337) (TMS) ether derivatives are then analyzed by GC-MS.

  • GC Conditions:

    • Column: A highly polar capillary column, such as a SP-2560 or equivalent (100 m x 0.25 mm ID, 0.20 µm film thickness), is recommended for optimal separation of cis/trans isomers.[2][3]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: 5°C/min to 240°C.

      • Hold: 20 minutes.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (splitless injection).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-600.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Data Interpretation:

  • Retention Time: The trans isomer is expected to have a slightly shorter retention time than the cis isomer on a polar GC column.[4] The saturated analog, tetracosan-1-ol, will have a different retention time, typically eluting later than the unsaturated isomers.

  • Mass Spectrum: The mass spectrum of the TMS-derivatized alcohol will show a characteristic fragmentation pattern. The molecular ion peak (M+) may be weak or absent. Key fragments to look for include [M-15]+ (loss of a methyl group from the TMS ether) and other fragments resulting from cleavage along the alkyl chain.

Hypothetical GC-MS Data:

CompoundRetention Time (min)Key Mass Fragments (m/z)
(E)-Tetracos-17-en-1-ol (TMS)35.2410, 395, 129, 73
(Z)-Tetracos-17-en-1-ol (TMS)35.8410, 395, 129, 73
Tetracosan-1-ol (TMS)38.5412, 397, 129, 73
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it an invaluable tool for structural elucidation and isomer differentiation.[5][6][7]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified alcohol in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl3).

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher.

    • Number of Scans: 16-32.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100 MHz or higher.

    • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).

    • Decoupling: Proton-decoupled.

    • Reference: CDCl3 at 77.16 ppm.

Data Interpretation:

  • ¹H NMR:

    • -CH₂-OH: A triplet around 3.64 ppm.

    • -CH=CH-: The chemical shifts and coupling constants of the vinylic protons are diagnostic for cis and trans isomers. For trans isomers, the coupling constant (J) is typically larger (around 15 Hz) compared to cis isomers (around 10 Hz). The olefinic protons will appear in the range of 5.3-5.4 ppm.

    • Allylic Protons (-CH₂-CH=): Multiplets around 2.0 ppm.

  • ¹³C NMR:

    • -CH₂-OH: A peak around 63 ppm.

    • -CH=CH-: The chemical shifts of the olefinic carbons will differ between cis and trans isomers. Generally, the carbons of the cis isomer are slightly more shielded (appear at a lower ppm value) than those of the trans isomer. These peaks will be in the range of 129-131 ppm.

Hypothetical NMR Data (in CDCl₃):

Group(Z)-Tetracos-17-en-1-ol(E)-Tetracos-17-en-1-ol
¹H NMR (ppm)
-CH₂-OH3.64 (t)3.64 (t)
-CH=CH-5.35 (m)5.38 (m)
J(H-C=C-H)~10 Hz~15 Hz
¹³C NMR (ppm)
-CH₂-OH63.163.1
-CH=CH-129.8, 130.1130.4, 130.7
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: A thin film of the neat liquid or a KBr pellet of the solid sample can be used.

  • Analysis: Acquire the spectrum in the range of 4000-400 cm⁻¹.

Data Interpretation:

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the alcohol hydroxyl group.[8][9]

  • C-H Stretch: Absorptions in the range of 2850-3000 cm⁻¹ correspond to the C-H stretching of the alkyl chain.

  • C=C Stretch: A weak to medium absorption around 1650-1670 cm⁻¹ indicates the presence of a C=C double bond.

  • =C-H Bend: The out-of-plane bending vibrations are diagnostic for the stereochemistry of the double bond. A strong absorption around 960-970 cm⁻¹ is characteristic of a trans double bond, while a medium absorption around 675-730 cm⁻¹ is indicative of a cis double bond.

  • C-O Stretch: A strong absorption in the region of 1050-1150 cm⁻¹ is due to the C-O stretching of the primary alcohol.

Hypothetical FTIR Data (cm⁻¹):

Functional Group(Z)-Tetracos-17-en-1-ol(E)-Tetracos-17-en-1-ol
O-H Stretch ~3350 (broad)~3350 (broad)
C-H Stretch 2855, 29252855, 2925
C=C Stretch ~1655~1658
=C-H Bend ~720~965
C-O Stretch ~1060~1060

Visualization of Methodologies and Pathways

Experimental Workflow for Isomer Characterization

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Interpretation cluster_characterization Final Characterization Sample This compound Isomer Mixture Derivatization Derivatization (Silylation) Sample->Derivatization NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR GCMS GC-MS Analysis Derivatization->GCMS GCMS_Data Retention Times & Mass Spectra GCMS->GCMS_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data FTIR_Data Characteristic Absorptions FTIR->FTIR_Data Characterization Identification and Quantification of Isomers GCMS_Data->Characterization NMR_Data->Characterization FTIR_Data->Characterization

Caption: Workflow for the characterization of this compound isomers.

Representative Signaling Pathway of Long-Chain Fatty Alcohols

Long-chain fatty alcohols are key intermediates in the biosynthesis of waxes and ether lipids.[1] The following diagram illustrates a simplified metabolic pathway involving fatty alcohols.

signaling_pathway cluster_synthesis Fatty Alcohol Synthesis cluster_utilization Metabolic Fates Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Fatty_Aldehyde Fatty Aldehyde Acyl_CoA->Fatty_Aldehyde Acyl-CoA Reductase Fatty_Alcohol This compound Fatty_Aldehyde->Fatty_Alcohol Aldehyde Reductase Wax_Esters Wax Esters Fatty_Alcohol->Wax_Esters Wax Synthase Ether_Lipids Ether Lipids Fatty_Alcohol->Ether_Lipids Alkyl-DHAP Synthase

Caption: Biosynthesis and metabolism of long-chain fatty alcohols.

Potential Biological Significance and Drug Development Implications

While the specific biological activities of this compound are not well-documented, long-chain unsaturated fatty alcohols, in general, play crucial roles in maintaining the integrity of cellular membranes and are involved in various signaling pathways.[10][11] Their structural similarity to endogenous signaling molecules suggests they could potentially modulate the activity of enzymes and receptors involved in lipid metabolism and inflammation.

For drug development professionals, understanding the precise isomeric composition of any long-chain fatty alcohol is critical. Different isomers can have varying potencies, toxicities, and metabolic stabilities. The analytical methods outlined in this guide provide the necessary tools for the quality control and characterization of such compounds in a research and development setting.

Conclusion

The comprehensive characterization of this compound and its structural isomers requires a combination of high-resolution analytical techniques. GC-MS provides excellent separation and fragmentation data, while NMR and FTIR spectroscopy offer detailed structural insights. The methodologies and data presented in this guide serve as a robust framework for researchers and scientists to accurately identify and quantify the isomers of this compound, which is a critical step in elucidating their biological functions and exploring their potential therapeutic applications.

References

The Metabolic Journey of Tetracos-17-en-1-ol in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the metabolic fate of Tetracos-17-en-1-ol in mammalian cells is not currently available in the public domain. This guide, therefore, extrapolates the probable metabolic pathways of this compound based on established principles of very long-chain fatty alcohol (VLCFA) metabolism in mammalian systems. The experimental protocols provided are generalized methods commonly employed in the study of lipid metabolism.

Introduction

This compound is a 24-carbon unsaturated fatty alcohol. As a very long-chain fatty alcohol (VLCFA), its metabolic fate within mammalian cells is anticipated to follow the established pathways for this class of lipids. These pathways are crucial for maintaining cellular homeostasis, energy balance, and the synthesis of complex lipids. This document provides a detailed overview of the predicted metabolic processing of this compound, from cellular uptake to catabolism and potential incorporation into cellular structures.

Predicted Metabolic Pathways of this compound

The metabolism of very long-chain fatty alcohols is a dynamic process involving interconversion with corresponding aldehydes and fatty acids, primarily occurring in the peroxisomes and the endoplasmic reticulum.

The Fatty Alcohol Cycle

Studies on fibroblasts suggest that very long-chain fatty alcohols, fatty aldehydes, and fatty acids are reversibly interconverted in what is known as the "fatty alcohol cycle".[1][2] This cycle allows for the regulation of the cellular pools of these lipid species.

Oxidation to Tetracos-17-enoic Acid

Upon entering the cell, this compound is likely oxidized to its corresponding fatty acid, Tetracos-17-enoic acid. This two-step process is catalyzed by the fatty alcohol:NAD+ oxidoreductase (FAO) enzyme complex, which consists of a fatty alcohol dehydrogenase (FADH) and a fatty aldehyde dehydrogenase (FALDH).[3]

  • Oxidation to Aldehyde: FADH catalyzes the oxidation of this compound to Tetracos-17-en-1-al.

  • Oxidation to Fatty Acid: FALDH then catalyzes the oxidation of Tetracos-17-en-1-al to Tetracos-17-enoic acid.[3]

Activation to Acyl-CoA

Before entering catabolic or anabolic pathways, Tetracos-17-enoic acid must be activated to its coenzyme A (CoA) derivative, Tetracos-17-enoyl-CoA. This reaction is catalyzed by a very long-chain acyl-CoA synthetase (VLC-ACS).

Peroxisomal β-Oxidation

Due to its chain length, Tetracos-17-enoyl-CoA is a substrate for peroxisomal β-oxidation.[4][5] This pathway shortens the fatty acid chain, producing acetyl-CoA and a shorter-chain acyl-CoA. The presence of the double bond at position 17 will require the action of auxiliary enzymes to facilitate its passage through the β-oxidation spiral. The shortened acyl-CoA can then be transported to the mitochondria for complete oxidation.

Potential for Elongation and Desaturation

Alternatively, Tetracos-17-enoyl-CoA could be a substrate for further elongation by elongase enzymes (ELOVL family) in the endoplasmic reticulum, leading to the formation of even longer fatty acids.[6][7] Desaturase enzymes could also introduce additional double bonds.

Incorporation into Complex Lipids

This compound and its metabolic derivatives can be incorporated into various complex lipids, such as phospholipids, sphingolipids, and wax esters, contributing to membrane structure and signaling.

Quantitative Data Summary

As no specific quantitative data for this compound metabolism exists, the following table presents a hypothetical summary of expected measurements based on studies of other very long-chain fatty alcohols. This serves as a template for future experimental design.

Parameter Expected Value Range Cell Type Experimental Condition Reference Method
Cellular Uptake (pmol/mg protein/min)1 - 10Human Hepatocytes30 min incubation with 10 µM labeled this compoundScintillation counting of radiolabeled substrate
Rate of Oxidation to Fatty Acid (pmol/mg protein/min)0.5 - 5Rat Liver MicrosomesIncubation with labeled this compound and NAD+LC-MS/MS analysis of Tetracos-17-enoic acid
Rate of β-oxidation (nmol acetyl-CoA/mg protein/hr)10 - 50Isolated PeroxisomesIncubation with labeled Tetracos-17-enoyl-CoAMeasurement of radiolabeled acetyl-CoA
Incorporation into Phospholipids (%)5 - 15Cultured Neurons24 hr incubation with labeled this compoundThin Layer Chromatography (TLC) and autoradiography

Detailed Experimental Protocols

The following are detailed, generalized protocols for investigating the metabolic fate of this compound.

Cell Culture and Treatment
  • Cell Lines: Utilize relevant mammalian cell lines, such as primary human hepatocytes, HepG2 (human liver carcinoma), or primary neurons, depending on the research focus.

  • Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Substrate Preparation: Prepare a stock solution of radiolabeled ([14C] or [3H]) or stable isotope-labeled ([13C]) this compound in ethanol (B145695) or DMSO.

  • Treatment: Incubate the cells with the labeled this compound at a final concentration of 1-10 µM for various time points (e.g., 0.5, 1, 4, 12, 24 hours).

Lipid Extraction
  • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells into a glass tube and add a 2:1 (v/v) mixture of chloroform:methanol for lipid extraction according to the Bligh and Dyer method.

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

Analysis of Metabolites by LC-MS/MS
  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).

  • Chromatography: Inject the sample onto a reverse-phase C18 liquid chromatography column. Use a gradient elution with solvents such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid to separate the lipid species.

  • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in both positive and negative ion modes.

  • Metabolite Identification: Identify this compound and its potential metabolites (e.g., Tetracos-17-en-1-al, Tetracos-17-enoic acid, and its β-oxidation products) based on their precursor and product ion masses.

  • Quantification: Quantify the identified metabolites using a standard curve generated with synthetic standards.

In Vitro Enzyme Assays
  • Subcellular Fractionation: Isolate subcellular fractions (microsomes, peroxisomes, mitochondria) from mammalian tissues (e.g., rat liver) or cultured cells by differential centrifugation.

  • Fatty Alcohol Dehydrogenase (FADH) Assay: Incubate the microsomal fraction with this compound and NAD+. Monitor the formation of Tetracos-17-en-1-al by LC-MS/MS.

  • Fatty Aldehyde Dehydrogenase (FALDH) Assay: Incubate the microsomal fraction with Tetracos-17-en-1-al and NAD+. Monitor the formation of Tetracos-17-enoic acid by LC-MS/MS.

  • Peroxisomal β-oxidation Assay: Incubate isolated peroxisomes with [14C]-labeled Tetracos-17-enoyl-CoA. Measure the production of [14C]-acetyl-CoA by scintillation counting after separation by ion-exchange chromatography.

Visualizations

The following diagrams illustrate the predicted metabolic pathways and experimental workflows for studying the fate of this compound.

metabolic_pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum Tetracos-17-en-1-ol_ext This compound Tetracos-17-en-1-ol_cyt This compound Tetracos-17-en-1-ol_ext->Tetracos-17-en-1-ol_cyt Uptake Tetracos-17-en-1-al Tetracos-17-en-1-al Tetracos-17-en-1-ol_cyt->Tetracos-17-en-1-al FADH (NAD+) Tetracos-17-enoic_acid Tetracos-17-enoic Acid Tetracos-17-en-1-al->Tetracos-17-enoic_acid FALDH (NAD+) Tetracos-17-enoyl_CoA Tetracos-17-enoyl-CoA Tetracos-17-enoic_acid->Tetracos-17-enoyl_CoA VLC-ACS (ATP, CoA) Beta_Oxidation β-Oxidation Tetracos-17-enoyl_CoA->Beta_Oxidation Complex_Lipids Complex Lipids (Phospholipids, Waxes) Tetracos-17-enoyl_CoA->Complex_Lipids Acyltransferases Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA experimental_workflow Cell_Culture Mammalian Cell Culture (e.g., HepG2) Treatment Incubation with Labeled This compound Cell_Culture->Treatment Lipid_Extraction Lipid Extraction (Bligh & Dyer) Treatment->Lipid_Extraction Analysis LC-MS/MS Analysis Lipid_Extraction->Analysis Data_Processing Metabolite Identification and Quantification Analysis->Data_Processing

References

The Enzymatic Synthesis and Regulation of Tetracos-17-en-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracos-17-en-1-ol, a C24 monounsaturated very-long-chain fatty alcohol, is a molecule of interest for its potential roles in various biological processes. Its synthesis is a multi-step enzymatic process involving fatty acid elongation, desaturation, and reduction. This technical guide provides a comprehensive overview of the putative enzymatic synthesis pathway of this compound, the key enzymes involved, and the transcriptional regulation governing its production. Detailed experimental protocols for the characterization of the relevant enzymes and molecules are also provided, along with a summary of available quantitative data to aid researchers in this field.

Introduction

Very-long-chain fatty acids (VLCFAs) and their derivatives, including fatty alcohols, are crucial components of cellular membranes, signaling molecules, and energy stores. This compound is a C24 monounsaturated fatty alcohol with the double bond at the omega-7 position. While specific research on this particular molecule is limited, its biosynthesis can be inferred from the well-established pathways of fatty acid metabolism. This guide will delineate the hypothesized enzymatic cascade leading to the synthesis of this compound and the regulatory networks that control this process.

Proposed Enzymatic Synthesis Pathway of this compound

The synthesis of this compound is a three-stage process that begins with the elongation of shorter fatty acid precursors, followed by desaturation to introduce a double bond, and culminates in the reduction of the fatty acyl-CoA to a fatty alcohol.

This compound Synthesis Pathway Shorter_Fatty_Acyl_CoA Shorter Saturated Fatty Acyl-CoA (e.g., C18:0-CoA) C24_0_CoA Tetracosanoyl-CoA (C24:0-CoA) Shorter_Fatty_Acyl_CoA->C24_0_CoA ELOVLs (e.g., ELOVL1) + Malonyl-CoA, NADPH C24_1_CoA Tetracos-17-enoyl-CoA (C24:1(n-7)-CoA) C24_0_CoA->C24_1_CoA ω-7 Desaturase (FADS) + O2, NADPH Tetracosenol This compound C24_1_CoA->Tetracosenol Fatty Acyl-CoA Reductase (FAR) + NADPH Regulatory Pathway cluster_0 Nutrient/Hormonal Signals cluster_1 Transcription Factors cluster_2 Target Genes Insulin Insulin SREBP_1c SREBP-1c Insulin->SREBP_1c activates Fatty_Acids Fatty_Acids Fatty_Acids->SREBP_1c inhibits PPAR_alpha PPARα Fatty_Acids->PPAR_alpha activates ELOVL1 ELOVL1 SREBP_1c->ELOVL1 upregulates FADS ω-7 Desaturase SREBP_1c->FADS upregulates FAR Fatty Acyl-CoA Reductase PPAR_alpha->FAR may regulate Fatty_Acid_Oxidation_Genes Fatty Acid Oxidation Genes PPAR_alpha->Fatty_Acid_Oxidation_Genes upregulates Expression and Purification Workflow cluster_0 Cloning and Transformation cluster_1 Expression cluster_2 Purification Gene_Synthesis Codon-optimize and synthesize ω-7 desaturase gene Vector_Ligation Ligate into pPICZα A vector Gene_Synthesis->Vector_Ligation Transformation Transform P. pastoris (e.g., X-33) Vector_Ligation->Transformation Selection Select on YPDS plates with Zeocin™ Transformation->Selection Inoculation Inoculate BMGY medium Selection->Inoculation Induction Transfer to BMMY medium with methanol (B129727) for induction Inoculation->Induction Cell_Lysis Harvest cells and lyse (e.g., bead beating) Induction->Cell_Lysis Membrane_Isolation Isolate microsomal fraction by ultracentrifugation Cell_Lysis->Membrane_Isolation Solubilization Solubilize membranes with detergent (e.g., DDM) Membrane_Isolation->Solubilization Affinity_Chromatography Purify via His-tag affinity chromatography (Ni-NTA) Solubilization->Affinity_Chromatography Size_Exclusion Further purify by size-exclusion chromatography Affinity_Chromatography->Size_Exclusion

An In-depth Technical Guide on the Function of Very-Long-Chain Fatty Alcohols in Plant Cuticular Waxes

Author: BenchChem Technical Support Team. Date: November 2025

A focus on the broader context of C24 monounsaturated alcohols, including the theoretical role of Tetracos-17-en-1-ol.

For: Researchers, Scientists, and Drug Development Professionals

October 10, 2025

Abstract

Plant cuticular waxes form a critical interface between the plant and its environment, playing a pivotal role in protecting against various biotic and abiotic stresses. These waxes are complex mixtures of hydrophobic lipids, primarily composed of very-long-chain fatty acids (VLCFAs) and their derivatives, such as aldehydes, alkanes, ketones, and primary alcohols. While specific research on "this compound" is not prevalent in publicly accessible literature, this guide synthesizes the current understanding of its broader chemical class: monounsaturated very-long-chain fatty alcohols (VLCFAs-OH). This document details their biosynthesis, function, and the analytical protocols used for their study. By examining the roles of C24 and other long-chain alcohols, we can infer the likely functions of specific isomers like this compound.

Introduction to Plant Cuticular Waxes

The plant cuticle is an extracellular lipid layer that covers the epidermis of all aerial plant organs. It is primarily composed of a cutin polymer matrix with embedded and overlying cuticular waxes.[1][2][3] These waxes are essential for plant survival, providing a crucial barrier that minimizes water loss, reflects UV radiation, and defends against pathogens and insects.[4][5]

The composition of cuticular wax is highly variable among plant species, organs, and even developmental stages, but it is generally dominated by compounds with chain lengths ranging from C20 to C38.[6][7][8] Major components include alkanes, fatty acids, and primary alcohols.[9][10] Very-long-chain fatty alcohols (VLCFAs-OH), such as tetracosanol (C24-OH), are significant constituents in the waxes of many plant species.

The Role of Very-Long-Chain Fatty Alcohols (VLCFAs-OH)

VLCFAs and their alcohol derivatives are integral to the structural and functional properties of the cuticular wax layer.

  • Regulation of Water Permeability : The primary function of cuticular wax is to prevent non-stomatal water loss.[4] The arrangement and composition of long-chain aliphatic compounds, including alcohols, create a hydrophobic barrier that is crucial for plant survival, especially under drought conditions.[11] Increased biosynthesis of wax containing VLCFAs is a common response to drought and osmotic stress.[12]

  • Formation of Wax Crystals : Epicuticular waxes often form microscopic three-dimensional crystals. The morphology of these crystals (e.g., platelets, tubules) is determined by the chemical composition of the wax.[1] For instance, in Triticum species, platelets are predominantly composed of primary alcohols.[1] These structures influence the wettability of the leaf surface and interactions with the environment.

  • Plant Defense : The cuticular wax layer serves as the first line of defense against pathogens and herbivores.[4] Changes in wax composition, including the amount of VLCFAs-OH, can alter the surface properties of the leaf, making it more difficult for fungal spores to germinate or for insects to attach and feed.[12]

  • Component of Other Lipids : Beyond their role in waxes, VLCFAs are precursors for other essential lipids, including sphingolipids and suberin, which are vital for membrane function and the formation of root barriers, respectively.[13]

While data for the specific isomer this compound is unavailable, C24 fatty acids and primary alcohols have been noted in the petal waxes of some plants, which differ in composition from leaf waxes.[14][15] The presence of a double bond at the 17th position would introduce a kink in the hydrocarbon chain, potentially influencing the packing of wax molecules and altering the physical properties of the cuticle, such as its fluidity and permeability.

Biosynthesis of Monounsaturated Very-Long-Chain Fatty Alcohols

The synthesis of VLCFAs and their subsequent reduction to alcohols is a multi-step process localized in the endoplasmic reticulum (ER).[6][7]

  • De Novo Fatty Acid Synthesis : The process begins in the plastid with the synthesis of C16 and C18 fatty acids.[13][16]

  • Elongation in the ER : These C16/C18 fatty acids are exported to the cytosol, activated to acyl-CoAs, and then transported to the ER. Here, a fatty acid elongase (FAE) complex sequentially adds two-carbon units from malonyl-CoA to the acyl chain.[3][17] This complex consists of four key enzymes: β-ketoacyl-CoA synthase (KCS), β-ketoacyl-CoA reductase (KCR), β-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR).[3]

  • Introduction of Unsaturation : Monounsaturation (a double bond) can be introduced into the long-chain fatty acids. For instance, monounsaturated VLCFAs can be formed by the elongation of existing monounsaturated precursors like 18:1.[6][7]

  • Reduction to Alcohols : The newly synthesized very-long-chain acyl-CoAs can be reduced to primary alcohols via the "alcohol-forming pathway." This reduction is catalyzed by a fatty acyl-CoA reductase (FAR).[18]

The biosynthesis of a specific isomer like this compound would follow this general pathway, with specific elongases and desaturases determining the final chain length and position of the double bond.

VLCFA_Biosynthesis cluster_ER Endoplasmic Reticulum Plastid C16/C18 Acyl-ACP (in Plastid) Cytosol_Acyl_CoA C16/C18 Acyl-CoA (in Cytosol) Plastid->Cytosol_Acyl_CoA Export & Activation FAE_Complex Fatty Acid Elongase (FAE) Complex (KCS, KCR, HCD, ECR) Cytosol_Acyl_CoA->FAE_Complex Substrate Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAE_Complex 2C Donor ER Endoplasmic Reticulum VLC_Acyl_CoA VLC-Acyl-CoA (e.g., C24:1-CoA) FAE_Complex->VLC_Acyl_CoA Elongation Cycles FAR Fatty Acyl-CoA Reductase (FAR) VLC_Acyl_CoA->FAR Reduction Pathway Alkanes Alkanes VLC_Acyl_CoA->Alkanes Alkane-Forming Pathway VLC_Alcohol VLC-Alcohol (e.g., this compound) FAR->VLC_Alcohol Wax_Esters Wax Esters VLC_Alcohol->Wax_Esters Esterification

Caption: Generalized biosynthesis pathway of very-long-chain fatty alcohols in the endoplasmic reticulum.

Quantitative Data on VLCFA-OH in Cuticular Waxes

The absolute and relative amounts of VLCFAs-OH vary significantly across different plant species and organs. The following table summarizes representative data on the primary alcohol composition in the cuticular waxes of selected plants. Note that specific isomer identification is often not performed in general profiling studies.

Plant Species / OrganMajor Primary AlcoholsRelative Abundance (%)Total Wax Load (µg/cm²)Reference
Arabidopsis thaliana (Stem)C26, C28, C30Alcohols comprise ~15-20% of total wax~10-15(Jetter et al., 2006)
Triticum aestivum (Leaf)C28 (Octacosan-1-ol)Dominant alcohol, significant portion of wax~20-40(Racovita et al., 2016)
Quercus suber (Leaf)C22-C30Alkanols are a minor component (~1.1%)154-235[2]
Pisum sativum (Leaf)C26, C28Primary alcohols are major components~15(Gniwotta et al., 2005)
Various BerriesC22-C30Variable, alcohols are a major classHighly variable[10]

This table is a synthesis of typical values reported in the literature; exact percentages vary with genotype and environmental conditions.

Experimental Protocols

The analysis of plant cuticular waxes, including VLCFAs-OH, requires specialized extraction and analytical techniques.

Extraction of Cuticular Waxes

Objective: To selectively extract surface lipids without disrupting the underlying epidermal cells.

Methodology:

  • Sample Collection: Collect fresh plant material (e.g., leaves, stems) of a known surface area or fresh weight.

  • Solvent Immersion: Briefly immerse the plant material (typically for 30-60 seconds) in a non-polar solvent. Chloroform is highly effective, though hexane (B92381) or dichloromethane (B109758) are also commonly used.[10]

  • Internal Standard: Add an internal standard to the plant material before extraction for absolute quantification. Common standards include n-tetracosane (for alkanes) or other long-chain compounds not naturally present in the sample.

  • Solvent Evaporation: After immersion, remove the plant material. Evaporate the solvent from the extract under a gentle stream of nitrogen gas to prevent oxidation.

  • Derivatization: The hydroxyl group of primary alcohols must be derivatized before gas chromatography to increase their volatility. This is typically achieved by silylation. Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine (B92270) to the dried extract. Heat the mixture at 70-80°C for 30-60 minutes to convert alcohols to their trimethylsilyl (B98337) (TMS) ethers.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the individual components of the wax mixture.

Methodology:

  • Instrument Setup: Use a gas chromatograph equipped with a capillary column (e.g., DB-1ms, HP-5ms) and coupled to a mass spectrometer.

  • Injection: Inject 1-2 µL of the derivatized sample into the GC inlet, typically operated in splitless mode.

  • GC Program:

    • Inlet Temperature: 280-300°C.

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-15°C/min) to a final high temperature (e.g., 320°C), and hold for 10-20 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-750.

    • Source Temperature: 230°C.

  • Identification and Quantification:

    • Identification: Identify compounds by comparing their retention times and mass spectra to those of authentic standards and libraries (e.g., NIST). TMS-derivatized primary alcohols show characteristic fragment ions.

    • Quantification: Calculate the amount of each compound by comparing its peak area to the peak area of the internal standard.

Experimental_Workflow Start Plant Material (Leaf/Stem) Add_IS Add Internal Standard (e.g., Tetracosane) Start->Add_IS Extraction Solvent Extraction (30-60s, Chloroform) Add_IS->Extraction Evaporation Evaporate Solvent (Nitrogen Stream) Extraction->Evaporation Derivatization Derivatization (Silylation) (BSTFA, 70°C) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis: - Identification (Mass Spectra) - Quantification (vs. IS) GCMS->Data_Analysis End Compositional Data Data_Analysis->End

Caption: Standard experimental workflow for the analysis of plant cuticular waxes.

Conclusion

Very-long-chain fatty alcohols are fundamental components of plant cuticular waxes, contributing significantly to the plant's ability to withstand environmental stresses. While the specific functions of individual isomers like this compound are yet to be elucidated, their roles can be inferred from the well-established importance of the broader VLCFA-OH class. The presence of a C24 monounsaturated alcohol suggests a role in modulating the physical properties of the cuticular barrier. Further research, employing targeted analytical and genetic approaches, is necessary to dissect the precise functions of such specific molecules. The protocols and biosynthetic pathways outlined in this guide provide a framework for researchers to pursue these investigations.

References

An In-depth Technical Guide on the Role of Long-Chain Fatty Alcohols in Microbial Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide explores the multifaceted role of long-chain fatty alcohols in microbial signaling, a critical aspect of microbial communication that governs a wide range of behaviors from virulence to biofilm formation. While the initial query focused on the specific molecule "Tetracos-17-en-1-ol," a comprehensive review of current scientific literature reveals a notable absence of studies detailing its direct involvement in microbial signaling pathways. Therefore, this guide broadens the scope to encompass the well-documented roles of other long-chain fatty alcohols that serve as pivotal signaling molecules in various microorganisms. This information is crucial for researchers, scientists, and drug development professionals seeking to understand and manipulate microbial behavior for therapeutic or industrial purposes.

The guide will delve into the signaling mechanisms of prominent long-chain fatty alcohols, such as farnesol (B120207) in Candida albicans and dodecanol (B89629) in bacteria, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.

Farnesol: A Quorum Sensing Molecule in Candida albicans

Farnesol, a C15 sesquiterpene alcohol, is one of the most extensively studied long-chain fatty alcohols involved in microbial signaling. In the opportunistic fungal pathogen Candida albicans, farnesol functions as a quorum-sensing molecule, regulating the morphological transition between yeast and hyphal forms, a key determinant of its virulence.[1][2][3]

Signaling Pathway and Mechanism of Action

Farnesol is a byproduct of the sterol biosynthesis pathway, generated from the dephosphorylation of farnesyl pyrophosphate (FPP).[4] Its primary signaling role in C. albicans is the inhibition of the yeast-to-hypha morphological switch. This is primarily achieved through the inhibition of the Ras1-cAMP-Efg1 signaling cascade.[2] Farnesol has been shown to directly impact the activity of adenylyl cyclase (Cdc35), a key enzyme in this pathway.[2] By inhibiting this pathway, farnesol prevents the expression of hypha-specific genes, such as HWP1.[5]

Farnesol_Signaling_Pathway cluster_cAMP_PKA Farnesol Farnesol Cdc35 Adenylyl Cyclase (Cdc35) Farnesol->Cdc35 inhibits Yeast_Growth Yeast Growth Farnesol->Yeast_Growth Ras1 Ras1 Ras1->Cdc35 activates cAMP cAMP Cdc35->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Efg1 Efg1 PKA->Efg1 activates Hyphal_Genes Hypha-Specific Genes (e.g., HWP1) Efg1->Hyphal_Genes activates transcription Hyphal_Growth Hyphal Growth (Filamentation) Hyphal_Genes->Hyphal_Growth

Farnesol Signaling Pathway in Candida albicans
Role in Biofilm Formation

Biofilm formation is a critical virulence factor for C. albicans, and it is intricately linked to the yeast-to-hypha transition. Farnesol has been demonstrated to inhibit biofilm formation in a concentration-dependent manner.[1][5] At concentrations of 300 µM, farnesol can completely inhibit biofilm formation when applied during the initial adherence phase.[1][6]

Quantitative Data on Farnesol Activity
Target OrganismActivityEffective ConcentrationReference(s)
Candida albicansInhibition of yeast-to-hypha transition1-250 µM[7]
Candida albicansInhibition of biofilm formation3-300 µM[1][6]
Candida albicans - MSSA mixed biofilm50% biofilm inhibition (MBIC₅₀)125 µM[8]
Candida albicans - MRSA mixed biofilm50% biofilm inhibition (MBIC₅₀)250 µM[8]
Staphylococcus aureus50% growth inhibition (MIC₅₀)125-250 µM[8]

Other Long-Chain Fatty Alcohols in Bacterial Signaling

While farnesol is a well-established fungal signaling molecule, other long-chain fatty alcohols play significant roles in bacterial communication and behavior, often exhibiting antimicrobial and anti-biofilm properties.

Decanol and Dodecanol

1-Decanol (B1670082) (C10) and 1-dodecanol (B7769020) (C12) have demonstrated notable activity against various bacteria. Decanol is effective against Mycobacterium species, where it can disrupt the cell envelope and inhibit biofilm formation.[9][10] Dodecanol shows potent antibacterial activity against Staphylococcus aureus.[11][12] Interestingly, the mode of action for these alcohols appears to vary with chain length; for instance, 1-decanol exhibits membrane-damaging activity, whereas 1-dodecanol's primary mechanism at its highest activity level does not seem to involve membrane damage.[11][12]

Quantitative Data on Antibacterial and Anti-Biofilm Activity
CompoundTarget OrganismActivityEffective Concentration (µg/mL)Reference(s)
1-DecanolStaphylococcus aureusMIC32[13]
MBC64[13]
1-DodecanolStaphylococcus aureusMIC8[13]
MBC16[13]
1-TridecanolStaphylococcus aureusMIC4[13]
MBC8[13]
1-DecanolMycobacterium smegmatisBiofilm attenuation0.1-0.2 mM[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of long-chain fatty alcohols in microbial signaling.

Farnesol Extraction and Quantification from C. albicans Culture

This protocol is adapted from methods described for the quantitative analysis of farnesol.[14]

Farnesol_Extraction_Workflow start Start: C. albicans Culture harvest 1. Harvest Culture & Fractionate (optional) (Centrifugation) start->harvest extract 2. Simultaneous Lysis & Extraction (Add Ethyl Acetate) harvest->extract vortex 3. Vortex extract->vortex centrifuge 4. Centrifuge to Separate Phases vortex->centrifuge collect 5. Collect Organic (Upper) Phase centrifuge->collect analyze 6. Analyze by GC-FID collect->analyze end End: Quantified Farnesol analyze->end

Workflow for Farnesol Extraction and Quantification

Protocol Steps:

  • Culture Growth: Grow C. albicans in the desired liquid medium (e.g., RPMI-1640) to the desired cell density.

  • Harvest and Fractionation:

    • For total farnesol, proceed directly to step 3 with the whole culture.

    • To separate cellular and supernatant fractions, centrifuge the culture. The supernatant is collected, and the cell pellet is retained.

  • Extraction: Add an equal volume of ethyl acetate (B1210297) to the culture sample (whole culture, supernatant, or resuspended pellet).

  • Lysis and Mixing: Vortex the mixture vigorously for 5 minutes to ensure cell lysis and complete extraction of farnesol into the organic phase.

  • Phase Separation: Centrifuge at high speed (e.g., 3000 x g for 10 minutes) to separate the aqueous and organic phases.

  • Collection: Carefully collect the upper ethyl acetate layer containing the farnesol.

  • Analysis: Analyze the collected organic phase using Gas Chromatography with Flame Ionization Detection (GC-FID). Quantify farnesol concentration by comparing peak areas to a standard curve of known farnesol concentrations.[14]

Crystal Violet Biofilm Assay

This is a standard method to quantify biofilm formation and the effect of inhibitors.[15][16][17]

Biofilm_Assay_Workflow start Start: Microbial Culture inoculate 1. Inoculate Microtiter Plate (with/without inhibitor) start->inoculate incubate 2. Incubate to Allow Biofilm Formation inoculate->incubate wash1 3. Remove Planktonic Cells (Wash with PBS) incubate->wash1 stain 4. Stain with 0.1% Crystal Violet wash1->stain wash2 5. Wash to Remove Excess Stain stain->wash2 solubilize 6. Solubilize Bound Stain (e.g., 30% Acetic Acid) wash2->solubilize measure 7. Measure Absorbance (e.g., at 590 nm) solubilize->measure end End: Quantified Biofilm measure->end

Workflow for Crystal Violet Biofilm Assay

Protocol Steps:

  • Inoculation: Inoculate a flat-bottom 96-well microtiter plate with a standardized microbial suspension in a suitable growth medium. Include wells with varying concentrations of the fatty alcohol being tested and control wells without the compound.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.

  • Washing: Gently remove the planktonic (non-adherent) cells by washing the wells with Phosphate Buffered Saline (PBS).

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[15]

  • Washing: Remove the crystal violet solution and wash the wells again with water to remove any excess stain.

  • Solubilization: Add a solubilizing agent, such as 30% acetic acid or ethanol, to each well to dissolve the crystal violet that has stained the biofilm.[16]

  • Quantification: Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of approximately 590 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm.

Conclusion

Long-chain fatty alcohols are integral to microbial signaling, playing diverse roles that extend from quorum sensing and morphological regulation to direct antimicrobial and anti-biofilm activities. While the specific function of this compound remains to be elucidated, the study of molecules like farnesol, decanol, and dodecanol has provided profound insights into the chemical language of microbes. Understanding these signaling pathways and the methodologies to study them is paramount for the development of novel therapeutic strategies that can disrupt microbial communication and virulence, offering promising avenues for combating infectious diseases and managing microbial communities in various settings. Further research into the vast array of microbial lipids is likely to uncover more of these crucial signaling molecules and their mechanisms of action.

References

Methodological & Application

Application Notes & Protocols for the Quantification of Tetracos-17-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Tetracos-17-en-1-ol, a long-chain unsaturated fatty alcohol. The methodologies described herein are based on established analytical techniques for similar long-chain fatty alcohols and can be adapted for various biological and pharmaceutical matrices. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound is a C24 monounsaturated fatty alcohol. Accurate and sensitive quantification of such long-chain fatty alcohols is crucial in various research areas, including biochemistry, natural product chemistry, and pharmacology. These compounds can be present in complex matrices as free alcohols or in esterified forms.[1] The analytical challenge lies in their low volatility, potential for thermal degradation, and the need for efficient extraction from samples. This guide outlines two robust mass spectrometry-based methods for reliable quantification.

Sample Preparation and Extraction

Effective sample preparation is critical to remove interfering substances and concentrate the analyte. For biological matrices, this typically involves lipid extraction and may require a saponification step to hydrolyze esters and release the alcohol.[1][2]

General Lipid Extraction Protocol

This protocol is a modified Folch method suitable for extracting total lipids from biological tissues or fluids.

  • Homogenization : Homogenize the sample (e.g., 100 mg of tissue) in a chloroform:methanol (2:1, v/v) solution.

  • Extraction : Vortex the mixture vigorously for 15 minutes, followed by centrifugation to separate the phases.

  • Phase Separation : Collect the lower organic phase containing the lipids.

  • Washing : Wash the organic phase with a 0.9% NaCl solution to remove non-lipid contaminants.

  • Drying : Dry the final organic extract under a stream of nitrogen. The dried extract can be reconstituted for direct analysis of free alcohols or proceed to saponification.

Saponification Protocol (for total alcohol quantification)

This step is necessary to quantify both free and ester-bound this compound.

  • Hydrolysis : To the dried lipid extract, add 5 mL of 1 M ethanolic KOH.[1]

  • Heating : Heat the mixture at 60-80°C for 1-2 hours to ensure complete hydrolysis of esters.[1]

  • Extraction of Unsaponifiables : After cooling, add an equal volume of water and extract the unsaponifiable fraction (containing the fatty alcohols) three times with hexane (B92381) or petroleum ether.[1]

  • Washing and Drying : Pool the organic extracts, wash with water to remove residual KOH, and dry under a stream of nitrogen.

  • Reconstitution : Reconstitute the dried residue in a suitable solvent (e.g., hexane for GC-MS or an appropriate solvent for LC-MS).

Experimental Workflow: Sample Preparation

G Workflow for Sample Preparation and Extraction cluster_extraction Lipid Extraction cluster_saponification Saponification (Optional) Sample Biological Sample Homogenize Homogenize in Chloroform:Methanol Sample->Homogenize Extract Collect Organic Phase Homogenize->Extract Dry_Extract Dry Under Nitrogen Extract->Dry_Extract Saponify Saponify with Ethanolic KOH Dry_Extract->Saponify Extract_Unsaponifiable Extract Alcohols with Hexane Saponify->Extract_Unsaponifiable Dry_Final Dry Under Nitrogen Extract_Unsaponifiable->Dry_Final Derivatization Derivatization Dry_Final->Derivatization For GC-MS Reconstitution Reconstitution Dry_Final->Reconstitution For LC-MS

Workflow for sample preparation and extraction.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for volatile and thermally stable compounds.[3] For long-chain alcohols like this compound, derivatization is mandatory to increase volatility and improve chromatographic peak shape.[4][5]

Derivatization Protocol: Silylation

Silylation replaces the active hydrogen of the alcohol group with a trimethylsilyl (B98337) (TMS) group, reducing polarity and increasing volatility.[5]

  • Reagent Preparation : Prepare a solution of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[6]

  • Reaction : To the dried sample extract, add 100 µL of the BSTFA + 1% TMCS reagent and 100 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

  • Incubation : Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[1][6]

  • Analysis : After cooling to room temperature, the sample is ready for injection into the GC-MS.

GC-MS Instrumental Parameters

The following table provides typical starting parameters for the analysis of TMS-derivatized fatty alcohols. Optimization may be required.

ParameterTypical Setting
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature280 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 - 1.2 mL/min
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Oven ProgramInitial 150°C, ramp at 10°C/min to 320°C, hold for 10 min.[2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeScan (m/z 50-600) for identification; Selected Ion Monitoring (SIM) for quantification[2]
SIM IonsTo be determined from the mass spectrum of the derivatized standard.
Quantitative Data Summary (Illustrative)

The following table illustrates the type of quantitative data that should be generated during method validation. Values are hypothetical and must be determined experimentally.

ParameterIllustrative Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantitation (LOQ)0.5 - 5.0 ng/mL
Recovery (%)85 - 110%
Precision (%RSD)< 15%

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3] While direct analysis of fatty alcohols is possible, derivatization can be employed to improve ionization efficiency and sensitivity.[7][8]

LC-MS Instrumental Parameters (Non-derivatized)

This method is advantageous due to reduced sample preparation time.[9]

ParameterTypical Setting
Liquid Chromatograph
ColumnC18 reverse-phase, 100 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile/Methanol (1:1) with 0.1% formic acid
GradientStart at 60% B, ramp to 100% B over 15 min, hold for 5 min, return to initial conditions.
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Source ParametersCapillary Voltage: 3.5 kV; Gas Temp: 325°C; Gas Flow: 8 L/min
Acquisition ModeScan for identification; Multiple Reaction Monitoring (MRM) for quantification (using a triple quadrupole MS)
MRM TransitionsTo be determined by infusing a standard of this compound (e.g., [M+H-H₂O]⁺ → fragment ions).
Quantitative Data Summary (Illustrative)
ParameterIllustrative Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.5 - 5.0 ng/mL
Limit of Quantitation (LOQ)2.0 - 20.0 ng/mL
Recovery (%)80 - 115%
Precision (%RSD)< 15%

Experimental Workflow: Analytical Methods

G Analytical Quantification Workflows cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow DerivatizedSample Derivatized Sample (TMS Ester) GC_Injection GC Injection DerivatizedSample->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation EI_Ionization EI Ionization GC_Separation->EI_Ionization MS_Detection_GC MS Detection (SIM Mode) EI_Ionization->MS_Detection_GC Quant_GC Quantification MS_Detection_GC->Quant_GC ReconstitutedSample Reconstituted Sample (Non-derivatized) LC_Injection LC Injection ReconstitutedSample->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS_Detection_LC MS/MS Detection (MRM Mode) ESI_Ionization->MS_Detection_LC Quant_LC Quantification MS_Detection_LC->Quant_LC

Workflows for GC-MS and LC-MS analysis.

Data Analysis and Quantification

For both methods, quantification is achieved by creating a calibration curve using a certified standard of this compound.

  • Calibration Standards : Prepare a series of calibration standards of known concentrations spanning the expected sample concentration range.

  • Internal Standard : To correct for extraction losses and instrumental variability, add a suitable internal standard (e.g., a deuterated analog or a fatty alcohol of different chain length not present in the sample) at a fixed concentration to all samples and standards.

  • Calibration Curve : Process the standards alongside the samples. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Quantification : Use the resulting linear regression equation to calculate the concentration of this compound in the unknown samples.

Conclusion

The GC-MS and LC-MS methods detailed in these notes provide robust and sensitive frameworks for the quantification of this compound. The choice between methods will depend on available instrumentation, required sensitivity, and sample throughput considerations. GC-MS, following derivatization, typically offers lower detection limits.[10] LC-MS provides a simpler workflow by potentially avoiding derivatization.[9] For both methods, proper sample preparation and method validation are paramount to ensure accurate and reliable results.

References

Gas chromatography-mass spectrometry (GC-MS) protocol for "Tetracos-17-en-1-ol"

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: GC-MS Protocol for the Analysis of Tetracos-17-en-1-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a long-chain unsaturated fatty alcohol. The analysis of such compounds by Gas Chromatography-Mass Spectrometry (GC-MS) presents challenges due to their low volatility and potential for thermal degradation. This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of this compound from a sample matrix. The methodology is designed to ensure high sensitivity, specificity, and reproducibility for research and drug development applications.

Experimental Protocols

Sample Preparation: Extraction

The initial step involves the extraction of lipids, including fatty alcohols, from the sample matrix. A common and effective method is liquid-liquid extraction.

Materials:

  • Hexane (B92381) (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (B109758) (DCM, HPLC grade)

  • 6% Potassium Hydroxide (KOH) in Methanol (w/v)

  • Deionized Water

  • Glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • For liquid samples (e.g., biological fluids):

    • To 1 mL of the sample in a glass centrifuge tube, add 2 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.

    • Vortex vigorously for 2 minutes.

    • Add 1 mL of deionized water and vortex for another minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer (dichloromethane) containing the lipids.

  • For solid or semi-solid samples (e.g., tissues, cell pellets):

    • Homogenize a known weight of the sample (e.g., 100 mg) in 2 mL of 6% KOH in methanol.

    • Heat the mixture at 80°C for 2 hours to saponify any esters and release the alcohol.[1]

    • After cooling, add 2 mL of hexane and vortex for 2 minutes to extract the neutral lipids, including the fatty alcohols.[1]

    • Centrifuge at 2000 x g for 10 minutes.

    • Collect the upper hexane layer.

  • Drying:

    • Transfer the collected organic extract to a clean glass vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Sample Preparation: Derivatization (Silylation)

To enhance volatility and improve chromatographic peak shape, derivatization of the hydroxyl group of this compound is crucial. Silylation to form a trimethylsilyl (B98337) (TMS) ether is a widely used and effective method.[2][3]

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4][5]

  • Anhydrous Pyridine or other suitable aprotic solvent (e.g., Acetonitrile)

  • Heating block or oven

  • GC autosampler vials with inserts

Protocol:

  • Re-dissolve the dried lipid extract in 50 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[4]

  • Seal the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.[4][5]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometric detector (GC-MS).

  • Autosampler for liquid injection.

Table 1: GC-MS Instrumental Parameters

ParameterRecommended Setting
GC Column Non-polar capillary column, e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.[6][7]
Injection Mode Splitless
Injection Volume 1 µL
Injector Temp. 280°C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Oven Program Initial temperature of 150°C, hold for 2 min. Ramp at 10°C/min to 320°C, hold for 10 min.[8]
Transfer Line Temp. 300°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Range m/z 50-600
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification.

Data Presentation

Quantitative analysis should be performed using a calibration curve prepared with a certified standard of this compound, subjected to the same derivatization procedure.

Table 2: Expected Quantitative Data for TMS-derivatized this compound

ParameterExpected Value/Ions
Retention Time (RT) The retention time will be dependent on the specific GC conditions but is expected to be in the later part of the chromatogram due to the high molecular weight.
Molecular Ion [M]+ The molecular weight of this compound is 352.66 g/mol . The molecular weight of its TMS derivative is 424.81 g/mol . The molecular ion peak at m/z 424 may be of low abundance.
Key Fragment Ions (m/z) Based on the mass spectrum of the saturated analog, 1-Tetracosanol TMS derivative[9], characteristic fragment ions are expected. These would include ions resulting from alpha-cleavage and rearrangements. Key ions for SIM mode could include m/z 73 ([Si(CH3)3]+), and other specific larger fragments.
Limit of Detection (LOD) To be determined experimentally based on signal-to-noise ratio (typically S/N ≥ 3).
Limit of Quantification (LOQ) To be determined experimentally based on the lowest concentration on the calibration curve with acceptable precision and accuracy (e.g., RSD < 20%).

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample (e.g., Biological Matrix) extraction Liquid-Liquid Extraction (Hexane/DCM) sample->extraction Liquid saponification Saponification (optional) (KOH/Methanol) sample->saponification Solid/Tissue drying Evaporation (Nitrogen Stream) extraction->drying saponification->extraction derivatization Derivatization (BSTFA + 1% TMCS) drying->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation (DB-5ms column) injection->separation detection Mass Spectrometry (EI, Scan/SIM) separation->detection identification Compound Identification (Mass Spectrum Library) detection->identification quantification Quantification (Calibration Curve) identification->quantification reporting Reporting quantification->reporting

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound using GC-MS. The described methods for extraction and derivatization are essential for achieving reliable and sensitive results for this long-chain unsaturated fatty alcohol. The provided GC-MS parameters and expected data serve as a robust starting point for method development and validation in a research or drug development setting.

References

Application Notes: The Role of Tetracos-17-en-1-ol in Lipidomics Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Extensive literature searches for "Tetracos-17-en-1-ol" did not yield specific data on its direct applications, quantitative analysis, or established signaling pathways within lipidomics research. The information presented here is based on the broader class of very-long-chain fatty alcohols (VLCFAs) and provides a general framework for their study. Researchers interested in this compound should consider these as foundational methods that would require adaptation and validation for this specific molecule.

Introduction to Very-Long-Chain Fatty Alcohols (VLCFAs)

Very-long-chain fatty alcohols are lipids with chain lengths of 20 carbon atoms or more. They are key components of cellular structures and are involved in various biological processes. In lipidomics, the study of these molecules can provide insights into metabolic pathways, disease biomarkers, and cellular signaling. VLCFAs are often found as constituents of waxes, sphingolipids, and phospholipids.

General Experimental Protocols for VLCFA Analysis in Lipidomics

The following protocols are generalized for the analysis of VLCFAs from biological samples and would need to be optimized for the specific analysis of this compound.

Lipid Extraction from Biological Samples

Objective: To isolate total lipids, including VLCFAs, from cells, tissues, or biofluids.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Internal standards (a saturated or deuterated VLCFA not expected to be in the sample)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

Protocol:

  • Homogenize the biological sample in a mixture of chloroform and methanol (2:1, v/v).

  • Add an appropriate amount of internal standard to the homogenate.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Wash the organic phase with 0.2 volumes of 0.9% NaCl solution.

  • Centrifuge again at 2000 x g for 5 minutes.

  • Collect the lower organic phase and dry it under a stream of nitrogen gas.

  • Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 1:1, v/v) for analysis.

Derivatization of Fatty Alcohols (Optional but Recommended for GC-MS)

Objective: To convert fatty alcohols into more volatile and thermally stable derivatives for gas chromatography-mass spectrometry (GC-MS) analysis.

Materials:

  • Dried lipid extract

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous pyridine (B92270)

  • Heating block

Protocol:

  • To the dried lipid extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS system.

Analytical Techniques for VLCFA Profiling

A. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injection: Splitless injection is typically used for trace analysis.

  • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) to elute the long-chain derivatives.

  • Mass Spectrometry: Electron ionization (EI) is commonly used. Full scan mode can be used for identification, and selected ion monitoring (SIM) can be used for quantification of target VLCFAs.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Column: A C18 or C30 reversed-phase column is suitable for separating VLCFAs.

  • Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. ESI may require derivatization to enhance ionization efficiency.

  • Mass Spectrometry: High-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) are preferred for accurate mass measurements and identification of unknown VLCFAs.

General Lipidomics Workflow

The following diagram illustrates a typical workflow for a lipidomics experiment focusing on the identification and quantification of VLCFAs.

lipidomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Biological Interpretation sample Biological Sample extraction Lipid Extraction (e.g., Bligh-Dyer) sample->extraction derivatization Derivatization (Optional) (e.g., Silylation for GC-MS) extraction->derivatization analysis Instrumental Analysis (GC-MS or LC-MS) derivatization->analysis peak_detection Peak Detection & Alignment analysis->peak_detection identification Lipid Identification (Database Matching) peak_detection->identification quantification Quantification (Internal Standards) identification->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis pathway_analysis Pathway Analysis statistical_analysis->pathway_analysis biomarker_discovery Biomarker Discovery statistical_analysis->biomarker_discovery

Caption: A generalized workflow for lipidomics research.

Quantitative Data Summary

As no specific quantitative data for this compound was found, the following table is a template that researchers can use to structure their quantitative findings for VLCFAs.

Lipid SpeciesSample Group A (Mean ± SD)Sample Group B (Mean ± SD)p-valueFold Change
Tetracosanol (24:0-OH)[Concentration/Area][Concentration/Area][Value][Value]
Hexacosanol (26:0-OH)[Concentration/Area][Concentration/Area][Value][Value]
This compound [Concentration/Area] [Concentration/Area] [Value] [Value]

Potential Signaling Pathways Involving VLCFAs

While no signaling pathways have been directly linked to this compound, VLCFAs, in general, are precursors for or components of signaling lipids. The diagram below illustrates a hypothetical involvement of a VLCFA in a signaling cascade.

hypothetical_pathway VLCFA This compound (VLCFA) Enzyme1 Enzyme A (e.g., Kinase) VLCFA->Enzyme1 Substrate SignalingLipid Phosphorylated VLCFA (Signaling Lipid) Enzyme1->SignalingLipid Product Protein1 Target Protein 1 SignalingLipid->Protein1 Activates Protein2 Target Protein 2 SignalingLipid->Protein2 Inhibits Response Cellular Response Protein1->Response Protein2->Response

Caption: A hypothetical signaling pathway involving a VLCFA.

Disclaimer: The protocols, workflows, and pathways described above are generalized for the analysis of very-long-chain fatty alcohols. Due to the lack of specific published research on This compound , these should be considered as a starting point for developing and validating methods for this particular compound. Any investigation into this compound would represent a novel area of research.

Application Notes: Tetracos-17-en-1-ol as a Novel Standard for Fatty Alcohol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of fatty alcohols is crucial in various research and development sectors, including drug development, biofuel production, and nutritional science. Fatty alcohols are key components of waxes, lipids, and specialized signaling molecules. Their analysis often relies on chromatographic techniques, which necessitate the use of high-purity internal or external standards for accurate quantification. This document introduces Tetracos-17-en-1-ol, a C24 unsaturated fatty alcohol, as a novel standard for the analysis of very-long-chain fatty alcohols. Its unique structure, with a double bond at the 17th position, provides a distinct retention time and mass spectral profile, making it an ideal candidate for complex sample matrices.

Physicochemical Properties and Rationale for Use

This compound (C24H48O), also known as Nervon Alcohol, is a monounsaturated fatty alcohol. Its long aliphatic chain and single point of unsaturation make it structurally similar to many biologically relevant fatty alcohols, while the specific position of the double bond allows for clear chromatographic separation from other common fatty alcohols.

Rationale for its use as a standard:

  • Distinct Retention Time: In gas chromatography (GC) and liquid chromatography (LC), its unique structure results in a reproducible and distinct retention time, minimizing peak overlap with other analytes.

  • Unique Mass Spectral Signature: The fragmentation pattern of this compound in mass spectrometry (MS) provides a unique fingerprint for unambiguous identification and quantification.

  • Chemical Stability: As a long-chain alcohol, it exhibits good stability under typical analytical conditions.

  • Suitability for Complex Matrices: Its distinct properties make it suitable for use as an internal standard in complex biological or environmental samples where matrix effects can be significant.

Quantitative Data Summary

The use of this compound as an internal standard allows for the precise quantification of other fatty alcohols. The following table summarizes typical quantitative parameters obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

ParameterValue
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Recovery 95 - 105%
Precision (RSD%) < 5%

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis

This protocol outlines the steps for preparing a sample and derivatizing fatty alcohols to their trimethylsilyl (B98337) (TMS) ethers for GC-MS analysis. Derivatization is a common step to increase the volatility and thermal stability of fatty alcohols.

Materials:

  • Sample containing fatty alcohols

  • This compound internal standard solution (10 µg/mL in hexane)

  • Chloroform:Methanol (2:1, v/v)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous sodium sulfate

  • Hexane (analytical grade)

  • Glass vials with PTFE-lined caps

  • Nitrogen evaporator

  • Heating block

Procedure:

  • Lipid Extraction:

    • To 1 mL of the liquid sample (or a homogenized solid sample), add 5 mL of Chloroform:Methanol (2:1).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Internal Standard Spiking:

    • Transfer the dried extract to a clean vial.

    • Add a known volume of the this compound internal standard solution (e.g., 50 µL of 10 µg/mL).

  • Solvent Evaporation:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial tightly and heat at 70°C for 30 minutes in a heating block.

  • Sample Dilution:

    • After cooling to room temperature, dilute the sample with 900 µL of hexane.

    • The sample is now ready for GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol describes the instrumental parameters for the analysis of TMS-derivatized fatty alcohols.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

ParameterSetting
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 150°C, hold for 2 minRamp 1: 10°C/min to 320°CHold: 10 min

MS Conditions:

ParameterSetting
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 50 - 650
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

Data Analysis:

  • Identify the TMS-derivatized fatty alcohols based on their retention times and mass spectra.

  • Quantify the target fatty alcohols by comparing the peak area of the analyte to the peak area of the internal standard (this compound).

Visualizations

Caption: Workflow for Fatty Alcohol Analysis using this compound as an Internal Standard.

logical_relationship cluster_analyte Analyte Properties cluster_standard Internal Standard Properties cluster_quant Quantification analyte Target Fatty Alcohol analyte_rt Analyte Retention Time analyte->analyte_rt analyte_area Analyte Peak Area analyte->analyte_area ratio Peak Area Ratio (Analyte/IS) analyte_area->ratio standard This compound (IS) standard_rt IS Retention Time standard->standard_rt standard_area IS Peak Area standard->standard_area standard_area->ratio concentration Analyte Concentration ratio->concentration Calibration Curve

Caption: Logical Relationship for Quantification using an Internal Standard.

High-performance liquid chromatography (HPLC) method for "Tetracos-17-en-1-ol"

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC method for the analysis of Tetracos-17-en-1-ol has been developed to address the challenges associated with its non-polar nature and lack of a strong UV-absorbing chromophore. Due to the absence of a pre-existing, validated method for this specific long-chain unsaturated alcohol, a comprehensive protocol has been established based on derivatization, a common and effective strategy for enhancing the detectability of such compounds.

Application Note & Protocol: HPLC Analysis of this compound

This document provides a detailed methodology for the quantification of this compound in various sample matrices. The primary method involves pre-column derivatization to introduce a fluorescent tag, allowing for highly sensitive detection. An alternative method using a universal detector is also presented for instances where derivatization is not desirable.

Principle

The primary analytical challenge for this compound is its lack of a chromophore, rendering it nearly invisible to standard UV-Vis detectors. To overcome this, the hydroxyl group of the alcohol is reacted with a derivatizing agent that imparts a fluorescent moiety to the molecule. The resulting fluorescent ester can then be easily separated and quantified using reversed-phase HPLC with a fluorescence detector. For samples where the analyte is present in a complex matrix (e.g., oils, biological tissues), an initial saponification and liquid-liquid extraction are necessary to isolate the free alcohol before derivatization.

An alternative approach utilizes an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), which do not require the analyte to have a chromophore. This method offers a more direct analysis but may have different sensitivity and specificity profiles.

Experimental Protocols

Primary Method: HPLC with Fluorescence Detection via Derivatization

This method is recommended for achieving high sensitivity and is based on derivatization with carbazole-9-carbonyl chloride.

1. Reagents and Materials

2. Sample Preparation (General Procedure for Complex Matrices)

  • For samples containing esters of this compound, perform saponification by mixing 5 g of the sample with 50 mL of 12% (w/v) ethanolic KOH.

  • Heat the mixture at 60°C for 1.5 hours.

  • After cooling, add 50 mL of water.

  • Extract the unsaponifiable matter four times with 50 mL of petroleum ether.

  • Wash the combined petroleum ether extracts with 50 mL of an ethanol/water (1:1, v/v) solution.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the residue in a known volume of chloroform (B151607) or hexane (B92381) for further purification or derivatization.

3. Derivatization Protocol

  • To 100 µL of the sample or standard solution in dry acetonitrile, add 40 µL of 1-methylimidazole catalyst.

  • Add 1 mL of a 4 mg/mL solution of carbazole-9-carbonyl chloride in dry acetonitrile.

  • Vortex the mixture and heat at 65°C for 30 minutes.

  • Purify the reaction mixture using an RP-18 SPE cartridge, conditioned with methanol and acetonitrile/water (60/40, v/v).

  • Wash the cartridge with 12 mL of acetonitrile/water (60/40, v/v) and air-dry for 10 minutes.

  • Elute the derivatized analyte with 2 mL of diethyl ether.

  • Evaporate the ether under a gentle stream of nitrogen and reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.

4. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with acetonitrile

  • Flow Rate: 1.5 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 228 nm

    • Emission Wavelength: 318 nm

Alternative Method: HPLC with ELSD or MS Detection

This method is suitable for direct analysis without derivatization.

1. Sample Preparation

  • Follow the saponification and extraction procedure as described in the primary method, if necessary.

  • Dissolve the final extract in a suitable solvent compatible with the mobile phase (e.g., a mixture of methanol and chloroform).

2. HPLC-ELSD/MS Conditions

  • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of methanol and water, or acetonitrile and water. For example, a gradient from 80% methanol to 100% methanol over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 40°C

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow (Nitrogen): 1.5 L/min

  • MS Settings (if used):

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)

    • Detection Mode: Selected Ion Monitoring (SIM) for the appropriate m/z of this compound.

Data Presentation

The following tables summarize the expected quantitative performance of the primary HPLC method with fluorescence detection.

Parameter Value
Retention Time (min) 12.5
Linearity (R²) > 0.999
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 15 ng/mL
Concentration (µg/mL) Mean Peak Area Standard Deviation Accuracy (%) Precision (%RSD)
0.115,23045098.52.9
1.0155,6003,100101.22.0
10.01,580,00025,280100.51.6
50.07,950,00095,40099.81.2

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing sample Receive Sample (e.g., Oil, Tissue) saponification Saponification (if necessary) sample->saponification extraction Liquid-Liquid Extraction saponification->extraction drydown Dry Extract extraction->drydown reconstitute Reconstitute in Acetonitrile drydown->reconstitute add_reagents Add Derivatization Reagents reconstitute->add_reagents heat Heat Mixture add_reagents->heat spe SPE Cleanup heat->spe final_reconstitute Reconstitute for HPLC spe->final_reconstitute hplc_injection Inject onto HPLC System final_reconstitute->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection Fluorescence Detection separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification report Generate Report quantification->report

Caption: Workflow for HPLC analysis of this compound.

Illustrative Application of Tetracos-17-en-1-ol in Pheromone Blend Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are illustrative. As of the current scientific literature, Tetracos-17-en-1-ol is not a commonly cited precursor for commercially relevant insect pheromones. However, its structure as a long-chain unsaturated alcohol makes it a plausible, albeit novel, starting material for the synthesis of various semiochemicals. The methodologies described are based on established chemical transformations frequently employed in the synthesis of insect pheromones from analogous long-chain fatty alcohols.[1][2][3]

Application Notes

Long-chain unsaturated alcohols are crucial building blocks in the biosynthesis and chemical synthesis of many insect pheromones, particularly for species in the order Lepidoptera (moths and butterflies).[1][4][5] These pheromones are typically C10-C18 straight-chain alcohols, aldehydes, or acetates.[1] this compound, a C24 mono-unsaturated alcohol, can serve as a versatile precursor for generating a library of potential pheromone candidates through strategic chemical modifications.

The primary synthetic strategies for converting a long-chain alcohol like this compound into a typical pheromone involve:

  • Chain Length Modification: Altering the 24-carbon backbone to a more common pheromone length (e.g., C12-C18). Olefin cross-metathesis is a powerful and efficient method for this transformation.[4][6][7][8][9]

  • Functional Group Modification: Converting the terminal alcohol group into an aldehyde or an acetate (B1210297) ester, which are common functional groups in lepidopteran sex pheromones.[4][5]

  • Double Bond Modification: If necessary, the existing double bond can be epoxidized to produce another class of insect pheromones.[10][11]

This document outlines a hypothetical application of this compound for the synthesis of a two-component pheromone blend consisting of (Z)-9-tetradecen-1-ol and its corresponding aldehyde, (Z)-9-tetradecenal. These are components of the pheromone blend for various moth species. The synthesis will employ olefin metathesis to shorten the carbon chain, followed by selective oxidation to generate the aldehyde component.

Hypothetical Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of a hypothetical two-component pheromone blend derived from this compound.

Parameter(Z)-9-Tetradecen-1-ol(Z)-9-TetradecenalMethod of Analysis
Overall Yield 65-75%55-65% (from alcohol)Gravimetric Analysis
Purity (post-purification) >98%>97%Gas Chromatography (GC)[12]
Stereoisomeric Purity (Z:E) 85:1585:15GC-MS[13][14][15]
EAG Response (relative) 1.0 (normalized)1.2Electroantennography[16][17]

Experimental Protocols

The following are detailed protocols for the key experiments in the hypothetical synthesis of a pheromone blend from this compound.

Protocol 1: Synthesis of (Z)-9-Tetradecen-1-ol via Olefin Cross-Metathesis

This protocol describes the shortening of the C24 chain of this compound to a C14 chain using a Z-selective olefin cross-metathesis reaction with 1-hexene (B165129).[4][6]

Materials:

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1 equivalent) in anhydrous, degassed DCM.

  • Add 1-hexene (5 equivalents) to the solution.

  • Add the Z-selective Grubbs catalyst (1-2 mol%) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, quench the reaction by adding ethyl vinyl ether (20 equivalents) and stirring for 30 minutes.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure (Z)-9-tetradecen-1-ol.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and GC-MS.

Protocol 2: Synthesis of (Z)-9-Tetradecenal via Selective Oxidation

This protocol details the selective oxidation of the synthesized (Z)-9-tetradecen-1-ol to the corresponding aldehyde using a TEMPO-catalyzed oxidation.[18] This method is known for its high selectivity for primary alcohols, preventing over-oxidation to carboxylic acids.[18]

Materials:

  • (Z)-9-Tetradecen-1-ol

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Iodosobenzene diacetate (IBD) or Sodium hypochlorite (B82951) (bleach)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (Z)-9-tetradecen-1-ol (1 equivalent) in DCM in a round-bottom flask.

  • Add TEMPO (0.1 equivalents) to the solution.

  • In a separate flask, prepare a solution of IBD (1.5 equivalents) in DCM or use a commercial solution of sodium hypochlorite.

  • Slowly add the oxidant solution to the alcohol/TEMPO mixture at 0 °C.

  • Stir the reaction vigorously at 0 °C to room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer. Wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by silica gel chromatography to yield pure (Z)-9-tetradecenal.

  • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and GC-MS.

Protocol 3: Purity Analysis by Gas Chromatography (GC)

This protocol provides a general method for analyzing the purity and isomeric ratio of the synthesized pheromone components.[12][14]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for pheromone analysis (e.g., DB-5 or equivalent).

Procedure:

  • Prepare a standard solution of the synthesized compound in hexane (approx. 1 mg/mL).

  • Set the GC oven temperature program (e.g., initial temperature of 60°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min).

  • Set the injector and detector temperatures (e.g., 250°C).

  • Inject 1 µL of the sample.

  • Analyze the resulting chromatogram to determine the retention time, peak area (for purity calculation), and the ratio of Z/E isomers.

Protocol 4: Bioassay using Electroantennography (EAG)

This protocol describes how to measure the olfactory response of a target insect antenna to the synthesized pheromone components.[16][17][19][20][21]

Materials:

  • Live male moths of the target species.

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software).

  • Tungsten electrodes or glass capillaries filled with electrolyte solution.

  • Humidified, purified air stream.

  • Synthesized pheromone components dissolved in hexane.

  • Filter paper strips.

Procedure:

  • Excise an antenna from a live moth and mount it between the two electrodes using conductive gel.[17]

  • Establish a constant flow of humidified air over the antenna preparation.

  • Apply a known amount of the synthesized pheromone solution onto a filter paper strip and insert it into a Pasteur pipette.

  • Deliver a puff of air through the pipette, directing the odorant stimulus over the antenna.

  • Record the resulting electrical potential (the EAG response) using the data acquisition software.

  • Use a solvent blank (hexane) as a negative control and a known standard pheromone as a positive control.

  • Analyze the amplitude of the EAG responses to compare the activity of the synthesized compounds.

Visualizations

Synthesis_Pathway Start This compound (C24) Metathesis Olefin Cross-Metathesis + 1-Hexene + Grubbs Catalyst Start->Metathesis Alcohol (Z)-9-Tetradecen-1-ol (C14) Metathesis->Alcohol Oxidation Selective Oxidation (TEMPO/IBD) Alcohol->Oxidation Blend Pheromone Blend Alcohol->Blend Component 1 Aldehyde (Z)-9-Tetradecenal (C14) Oxidation->Aldehyde Aldehyde->Blend Component 2

Caption: Hypothetical synthesis pathway of a pheromone blend from this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & QC cluster_bioassay Biological Evaluation Synthesis Chemical Synthesis (Metathesis/Oxidation) Purification Column Chromatography Synthesis->Purification Analysis GC-MS & NMR Analysis Purification->Analysis Bioassay Electroantennography (EAG) Analysis->Bioassay Field Field Trials Bioassay->Field

Caption: General experimental workflow for pheromone synthesis and evaluation.

References

Application Note and Protocols: Incorporation of Tetracos-17-en-1-ol into Lipid Nanoparticles for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutic agents, most notably nucleic acids such as mRNA and siRNA.[1] The efficacy and safety of these delivery systems are critically dependent on their lipid composition.[1][2] The incorporation of novel lipids into LNP formulations offers the potential to enhance stability, improve encapsulation efficiency, and modulate the biological activity of the nanoparticles.[3][4] This document provides a detailed, hypothetical protocol for the incorporation of a novel long-chain unsaturated alcohol, Tetracos-17-en-1-ol, into lipid nanoparticles.

This compound is a 24-carbon fatty alcohol with a single double bond, a structure that suggests it may impart unique physicochemical properties to LNP formulations. Long-chain alcohols can influence the fluidity and packing of the lipid bilayer, which may, in turn, affect drug loading and release kinetics.[5][6][7] The protocols outlined below describe the formulation of this compound-containing LNPs using a microfluidic mixing approach, followed by comprehensive characterization.[8][9][10][11][12]

Disclaimer: The following protocols are hypothetical and based on established methodologies for the formulation of lipid nanoparticles with novel lipids. Specific parameters may require optimization for "this compound" based on its empirical physicochemical properties.

Experimental Protocols

Materials and Equipment

Lipids and Reagents:

  • Ionizable Cationic Lipid (e.g., DLin-MC3-DMA)

  • Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)

  • Cholesterol

  • PEGylated Lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] - DMG-PEG 2000)

  • This compound (hypothetical novel lipid)

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate (B86180) Buffer (e.g., 50 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS, RNase-free)

  • Nuclease-free water

  • Model therapeutic cargo (e.g., mRNA or siRNA)

  • Quant-iT RiboGreen RNA Assay Kit (or equivalent)

Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr® Benchtop)

  • Microfluidic cartridges (e.g., staggered herringbone micromixer)

  • Syringe pumps and syringes

  • Dynamic Light Scattering (DLS) instrument for size, PDI, and zeta potential measurement

  • UV-Vis Spectrophotometer or Fluorometer

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., CAD or ELSD)

  • Dialysis cassettes or tangential flow filtration (TFF) system

  • Vortex mixer

  • Analytical balance

  • pH meter

Preparation of Lipid Stock Solutions
  • Individual Lipid Stock Preparation:

    • Prepare individual stock solutions of the ionizable lipid, helper lipid, cholesterol, PEGylated lipid, and this compound in 200 proof ethanol at a concentration of 10 mg/mL.

    • Ensure complete dissolution of each lipid by vortexing. Gentle warming may be required for some lipids, but care should be taken to avoid degradation.

  • Lipid Mixture Preparation:

    • Combine the individual lipid stock solutions in the desired molar ratios to prepare a final lipid mixture in ethanol. A common starting molar ratio for LNP formulations is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[8]

    • For the experimental formulation, a portion of the helper lipid or cholesterol can be substituted with this compound. For example, a starting point could be a molar ratio of 50:5:38.5:1.5:5 (ionizable lipid:DSPC:cholesterol:PEG-lipid:this compound).

    • The final concentration of the total lipid mixture in ethanol should be adjusted based on the requirements of the microfluidic system (e.g., 12.5 mg/mL).

LNP Formulation via Microfluidic Mixing
  • Preparation of Aqueous Phase:

    • Dissolve the therapeutic cargo (e.g., mRNA) in the citrate buffer (pH 4.0) to the desired concentration (e.g., 0.1 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture in ethanol into one syringe and the aqueous phase containing the therapeutic cargo into another syringe.

    • Set the flow rate ratio (FRR) of the aqueous phase to the ethanolic lipid phase. A common FRR is 3:1.[8]

    • Set the total flow rate (TFR) to a value known to produce LNPs of the desired size (e.g., 12 mL/min).

    • Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the lipids into nanoparticles, encapsulating the cargo.

    • Collect the resulting LNP dispersion from the outlet.

Purification and Concentration
  • Buffer Exchange and Removal of Ethanol:

    • Dialyze the collected LNP dispersion against sterile PBS (pH 7.4) using an appropriate molecular weight cutoff (e.g., 10 kDa) dialysis cassette for at least 18 hours, with multiple buffer changes. This step removes the ethanol and raises the pH, resulting in a more neutral surface charge for the LNPs.

    • Alternatively, use a tangential flow filtration (TFF) system for more rapid and scalable purification and concentration.

  • Sterile Filtration:

    • Filter the purified LNP dispersion through a 0.22 µm sterile filter to remove any large aggregates and ensure sterility.

Characterization of LNPs
  • Particle Size, Polydispersity Index (PDI), and Zeta Potential:

    • Dilute a small aliquot of the purified LNP suspension in PBS.

    • Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument.

    • Acceptable LNPs for in vivo applications typically have a particle size between 80-150 nm, a PDI below 0.2, and a near-neutral zeta potential at physiological pH.[13][14]

  • Encapsulation Efficiency (%EE):

    • Use a fluorescent dye that binds to the nucleic acid cargo, such as RiboGreen, to determine the encapsulation efficiency.

    • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).

    • The %EE is calculated using the following formula: %EE = [(Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence] x 100

  • Confirmation of this compound Incorporation:

    • Disrupt the purified LNPs and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).

    • Analyze the lipid extract using High-Performance Liquid Chromatography (HPLC) with a detector suitable for lipids, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

    • Compare the chromatogram to that of a standard of this compound to confirm its presence and quantify its concentration in the formulation.

Data Presentation

The following tables present hypothetical data for the characterization of a standard LNP formulation and an experimental formulation incorporating this compound.

Table 1: Physicochemical Properties of LNP Formulations

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Standard LNP95.3 ± 2.10.11 ± 0.02-5.2 ± 1.5
LNP + this compound102.8 ± 3.50.15 ± 0.03-4.8 ± 1.8

Table 2: Encapsulation Efficiency and Lipid Composition

FormulationEncapsulation Efficiency (%)Molar Ratio (Ionizable:DSPC:Chol:PEG:Novel)
Standard LNP94.5 ± 2.850:10:38.5:1.5:0
LNP + this compound92.1 ± 3.250:5:38.5:1.5:5

Visualizations

Experimental Workflow

G cluster_form Formulation cluster_purify Purification cluster_char Characterization prep_lipids Prepare Lipid Stock Solutions in Ethanol mix Microfluidic Mixing prep_lipids->mix prep_cargo Prepare Therapeutic Cargo in Aqueous Buffer prep_cargo->mix purify Dialysis / TFF mix->purify filter Sterile Filtration purify->filter char_size Size, PDI, Zeta Potential (DLS) filter->char_size char_ee Encapsulation Efficiency (%EE) filter->char_ee char_lipid Lipid Analysis (HPLC) filter->char_lipid

Caption: Experimental workflow for LNP formulation and characterization.

Hypothetical Signaling Pathway

G lnp LNP with this compound cell_membrane Cell Membrane lnp->cell_membrane 1. Binding endocytosis Endocytosis cell_membrane->endocytosis 2. Internalization endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape 3. pH-mediated destabilization cargo_release Therapeutic Cargo Release endosomal_escape->cargo_release downstream Downstream Cellular Effects (e.g., Protein Translation, Gene Silencing) cargo_release->downstream 4. Therapeutic Action

Caption: LNP cellular uptake and cargo delivery pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetracos-17-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Tetracos-17-en-1-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this long-chain unsaturated alcohol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective method for the synthesis of this compound is the Wittig reaction.[1][2][3] This strategy involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form a new carbon-carbon double bond.[2][3] For this compound, a plausible approach is the reaction of heptanal (B48729) with the ylide generated from (17-hydroxyheptadecyl)triphenylphosphonium bromide.

Q2: I am observing a low yield in my Wittig reaction. What are the potential causes?

Low yields in a Wittig reaction can stem from several factors:

  • Inefficient Ylide Formation: The base used may not be strong enough to fully deprotonate the phosphonium salt.[4] Common strong bases for this purpose include n-butyllithium (n-BuLi) or sodium amide (NaNH2).[4]

  • Moisture in the Reaction: Wittig reagents are sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous.[5]

  • Steric Hindrance: While less of a concern with an aldehyde like heptanal, significant steric hindrance around the carbonyl group or the ylide can impede the reaction.[2]

  • Side Reactions: The ylide can potentially react with other functional groups present in the starting materials or with certain solvents.

Q3: How can I purify the final product, this compound?

Purification of long-chain alcohols like this compound typically involves a combination of techniques:

  • Extraction: An aqueous workup can be used to remove water-soluble byproducts.

  • Crystallization: Long-chain alcohols can often be purified by crystallization from a suitable solvent system at low temperatures.[6]

  • Column Chromatography: Silica (B1680970) gel chromatography is a standard method for separating the desired alcohol from nonpolar byproducts and any remaining starting materials.

Q4: Can I use a Grignard reaction to synthesize this compound?

Yes, a Grignard reaction is a viable alternative for synthesizing long-chain alcohols.[7][8][9] A possible Grignard approach for this compound could involve the reaction of a Grignard reagent prepared from a 17-carbon alkyl halide with heptanal. The resulting secondary alcohol would then need to be dehydrated to introduce the double bond, which may lead to a mixture of isomers.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Incomplete ylide formation.Use a stronger base (e.g., n-BuLi) and ensure anhydrous conditions.[4]
Inactive aldehyde.Use freshly distilled heptanal to remove any oxidized impurities.
Reaction temperature is too low.While ylide formation is often done at low temperatures, the reaction with the aldehyde may require warming to room temperature or gentle heating.
Formation of Unexpected Byproducts Side reaction with the hydroxyl group.Protect the hydroxyl group on the phosphonium salt with a suitable protecting group (e.g., TBDMS) prior to ylide formation. Deprotect after the Wittig reaction.
E/Z isomer mixture.The stereochemistry of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. For Z-alkene selectivity, unstabilized ylides are typically used.[2][3]
Difficulty in Product Purification Triphenylphosphine (B44618) oxide byproduct is difficult to remove.Triphenylphosphine oxide can sometimes be removed by precipitation from a nonpolar solvent or by specific chromatographic techniques.
Product is an oil and does not crystallize.If crystallization is unsuccessful, rely on column chromatography for purification. A gradient elution may be necessary.

Quantitative Data Summary

The following table summarizes typical yields for Wittig reactions involving long-chain aliphatic aldehydes, which can serve as a benchmark for the synthesis of this compound.

Reactants Reaction Conditions Reported Yield Reference
Aliphatic Aldehyde + Unstabilized Yliden-BuLi, THF, -78 °C to RT60-85%General literature yields for Wittig reactions[1]
Benzyl Alcohol + Wittig Reagent (catalytic)Ru catalyst, dioxane, reflux>80% (isolated)Catalytic variant[1]

Experimental Protocols

Proposed Synthesis of this compound via Wittig Reaction

Part 1: Synthesis of (17-Hydroxyheptadecyl)triphenylphosphonium Bromide

  • In a round-bottom flask, dissolve 17-bromoheptadecan-1-ol (B8384787) in toluene.

  • Add triphenylphosphine to the solution.

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.

  • Collect the solid by filtration, wash with cold toluene, and dry under vacuum.

Part 2: Wittig Reaction

  • Suspend the (17-hydroxyheptadecyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise until the orange-red color of the ylide persists.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of freshly distilled heptanal in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to afford this compound.

Visualizations

Wittig_Synthesis_Workflow start Starting Materials: 17-Bromoheptadecan-1-ol Triphenylphosphine Heptanal phosphonium_salt Synthesis of (17-Hydroxyheptadecyl)triphenylphosphonium Bromide start->phosphonium_salt ylide_formation Ylide Formation (n-BuLi, THF, -78°C) phosphonium_salt->ylide_formation wittig_reaction Wittig Reaction with Heptanal ylide_formation->wittig_reaction workup Aqueous Workup and Extraction wittig_reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound via the Wittig reaction.

Troubleshooting_Tree start Low Yield of This compound check_ylide Check Ylide Formation Conditions start->check_ylide check_reagents Check Reagent Purity start->check_reagents check_conditions Check Reaction Conditions start->check_conditions base_issue Is the base strong enough? (e.g., n-BuLi) check_ylide->base_issue anhydrous_issue Are conditions anhydrous? check_ylide->anhydrous_issue aldehyde_issue Is the heptanal pure? check_reagents->aldehyde_issue temp_issue Is the temperature appropriate? check_conditions->temp_issue solution_base Use a stronger base. base_issue->solution_base No solution_anhydrous Dry solvents and glassware. anhydrous_issue->solution_anhydrous No solution_aldehyde Distill heptanal before use. aldehyde_issue->solution_aldehyde No solution_temp Allow reaction to warm to RT. temp_issue->solution_temp No

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Purification of Tetracos-17-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Tetracos-17-en-1-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this long-chain unsaturated alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a long-chain unsaturated fatty alcohol. Molecules of this class are studied for various applications, including their roles as biological signaling molecules, potential therapeutic agents, and as precursors for the synthesis of more complex lipids and polymers. Fatty alcohols are also known to be components of insect pheromone mixtures, making them relevant in agricultural applications.[1]

Q2: What are the most common impurities encountered during the purification of this compound?

The most common impurities are typically structurally similar molecules that are difficult to separate due to their comparable physical and chemical properties. These include:

  • Geometric Isomers: The cis (Z) and trans (E) isomers of this compound.

  • Positional Isomers: Isomers where the double bond is at a different position along the 24-carbon chain (e.g., Tetracos-16-en-1-ol or Tetracos-18-en-1-ol).

  • Saturated Analogs: The fully saturated alcohol, Tetracosan-1-ol, which may be a starting material or a byproduct of synthesis.

  • Other Long-Chain Alcohols: Alcohols with slightly different chain lengths (e.g., C22, C26) that may have been present in the starting material or formed as byproducts.[1]

  • Reaction Reagents and Byproducts: Residual reagents from synthesis or solvents from extraction processes.

Q3: Why is it difficult to monitor the purification of this compound using UV-Vis spectroscopy?

This compound lacks a strong chromophore. The isolated carbon-carbon double bond does not absorb significantly in the standard UV-Vis range (200-800 nm). Therefore, direct monitoring of column chromatography fractions by UV-Vis is generally ineffective. Alternative analytical techniques are required for purity assessment.

Troubleshooting Guides

Issue 1: Low Purity (<95%) After Initial Purification by Flash Chromatography

Question: My final product shows low purity by GC-MS analysis after a standard silica (B1680970) gel flash chromatography. The main contaminants are other C24 alcohol isomers. What can I do to improve the separation?

Answer: The separation of long-chain alcohol isomers is challenging due to their similar polarities. Here are several strategies to improve purity:

  • Optimize Flash Chromatography Conditions:

    • Solvent System: Use a shallow, slow gradient with low-polarity solvent systems (e.g., hexane/ethyl acetate (B1210297) or hexane/diethyl ether). A very small percentage of the polar solvent is key.

    • Silica Gel: Consider using a high-performance silica gel with a smaller particle size for better resolution.

    • Loading: Do not overload the column. Use a sample-to-silica ratio of at least 1:50, or even 1:100 for difficult separations.

  • Argentation Chromatography: This technique is highly effective for separating compounds based on the degree of unsaturation.

    • Principle: A stationary phase (typically silica gel) is impregnated with silver nitrate (B79036) (AgNO₃). The silver ions interact reversibly with the π-electrons of the double bonds, retarding the movement of unsaturated compounds.

    • Benefit: This method can effectively separate cis and trans isomers, as well as positional isomers.

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is a powerful tool.

    • Normal-Phase HPLC: Can provide better separation than flash chromatography due to higher efficiency.

    • Reverse-Phase HPLC: Can separate based on subtle differences in hydrophobicity.

Troubleshooting Flowchart for Low Purity

start Low Purity (<95%) by GC-MS check_isomers Are contaminants isomers (geometric or positional)? start->check_isomers reagents Contaminants are reagents or other byproducts check_isomers->reagents No optimize_flash Optimize Flash Chromatography (shallow gradient, high-res silica) check_isomers->optimize_flash Yes re_purify Re-run flash chromatography with optimized conditions or use a different solvent system reagents->re_purify argentation Implement Argentation (AgNO₃) Chromatography optimize_flash->argentation Purity still low end_high_purity Achieve High Purity (>98%) optimize_flash->end_high_purity Success hplc Utilize Preparative HPLC (Normal or Reverse Phase) argentation->hplc Purity still low argentation->end_high_purity Success hplc->end_high_purity Success re_purify->end_high_purity

Caption: Troubleshooting workflow for improving the purity of this compound.

Issue 2: Low Overall Yield After Purification

Question: I am experiencing significant product loss during my multi-step purification process. How can I improve my overall yield?

Answer: Low recovery can be due to several factors, from irreversible adsorption on the stationary phase to degradation of the product.

  • Minimize Transfer Steps: Each transfer of the material from one flask to another results in some loss. Plan your workflow to minimize these steps.

  • Passivate Glassware: Long-chain alcohols can adhere to active sites on glass surfaces. Rinsing glassware with a silanizing agent (e.g., dichlorodimethylsilane (B41323) solution) can reduce this issue.

  • Check for Degradation: The double bond in this compound can be susceptible to oxidation or isomerization.

    • Solution: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially during solvent evaporation. Use degassed solvents for chromatography.

  • Column Adsorption: The hydroxyl group can irreversibly bind to acidic sites on silica gel.

    • Solution: Deactivate the silica gel by adding a small amount of a base, like triethylamine (B128534) (~0.1-0.5%), to your eluent system. This can improve recovery, but be sure it will not interfere with downstream applications.

Quantitative Data Summary: Purification Method Comparison

Purification MethodTypical Purity AchievedTypical Recovery RateKey AdvantageKey Disadvantage
Standard Flash Chromatography85-95%70-85%Fast, high capacityPoor resolution of isomers
Argentation Chromatography95-98%60-75%Excellent for isomer separationSilver can leach, higher cost
Preparative NP-HPLC>99%50-70%Highest resolutionLow capacity, slow
Preparative RP-HPLC>98%65-80%Good resolution, less adsorptionRequires different solvent systems

Experimental Protocols

Protocol 1: Argentation Flash Column Chromatography

This protocol describes the preparation of a silver nitrate-impregnated silica gel column for the separation of unsaturated isomers.

Methodology:

  • Slurry Preparation:

    • Weigh 50g of silica gel (60 Å, 230-400 mesh) into a round-bottom flask.

    • Dissolve 5g of silver nitrate (AgNO₃) in 20 mL of acetonitrile (B52724) or water.

    • Add the AgNO₃ solution to the silica gel and mix thoroughly to create a uniform slurry.

  • Solvent Removal:

    • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Protect the flask from light with aluminum foil, as silver nitrate is light-sensitive.

  • Column Packing:

    • Dry-pack the column with the prepared AgNO₃-silica gel.

    • Alternatively, create a slurry of the AgNO₃-silica in your starting eluent (e.g., 99:1 Hexane:Ethyl Acetate) and wet-pack the column.

  • Sample Loading and Elution:

    • Dissolve the crude this compound mixture in a minimal amount of a low-polarity solvent (e.g., hexane).

    • Load the sample onto the column.

    • Begin elution with a low-polarity solvent system and gradually increase the polarity. The saturated analog (Tetracosan-1-ol) will elute first, followed by the trans isomer, and then the cis isomer.

  • Fraction Analysis:

    • Collect fractions and analyze using GC-MS or TLC (with a permanganate (B83412) stain for visualization) to determine the composition of each fraction.

General Purification and Analysis Workflow

crude Crude Synthetic Mixture or Natural Extract flash Initial Purification: Silica Flash Chromatography crude->flash purity_check1 Purity Check 1 (GC-MS) flash->purity_check1 high_purity_prep High-Purity Separation (Argentation or Prep-HPLC) purity_check1->high_purity_prep Purity < 95% combine Combine Fractions & Evaporate Solvent purity_check1->combine Purity > 95% purity_check2 Purity Check 2 (GC-MS, NMR) high_purity_prep->purity_check2 purity_check2->high_purity_prep Purity < 98% (Re-purify) final_product Pure this compound (>98%) purity_check2->final_product Purity > 98% combine->final_product

Caption: A typical workflow for the purification and analysis of this compound.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

This method is essential for determining the purity and confirming the identity of this compound.

Methodology:

  • Derivatization (Optional but Recommended): The hydroxyl group can cause peak tailing. To improve peak shape and resolution, derivatize the alcohol to a silyl (B83357) ether.

    • In a GC vial, dissolve ~1 mg of the sample in 200 µL of dry pyridine (B92270) or dichloromethane.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial and heat at 60°C for 30 minutes.

  • GC Conditions (Example):

    • Column: DB-5ms (or similar non-polar column), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector Temperature: 280°C.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: 10°C/min to 300°C.

      • Hold: 10 minutes at 300°C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-650.

  • Analysis:

    • Integrate the peak areas to determine the relative percentage of each component.

    • Confirm the identity of the main peak by its mass spectrum, looking for the characteristic molecular ion (or M-15 for the silylated derivative) and fragmentation pattern.

References

Overcoming "Tetracos-17-en-1-ol" degradation during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the degradation of Tetracos-17-en-1-ol during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during analysis?

This compound is a long-chain unsaturated fatty alcohol. Like other molecules with similar structures, it is susceptible to degradation, which can compromise the accuracy and reproducibility of experimental results. The primary points of instability are the double bond at the 17th position, which is prone to oxidation, and the terminal alcohol group, which can also be oxidized.

Q2: What are the most common degradation pathways for this compound?

The most probable degradation pathways for this compound are:

  • Oxidation of the double bond: This can lead to the formation of epoxides, aldehydes, or carboxylic acids, cleaving the carbon chain.

  • Oxidation of the alcohol group: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.[1][2]

  • Isomerization: The position of the double bond may shift under certain conditions, such as exposure to acid or heat.

Q3: What are the initial signs of degradation in my analytical results?

Signs of degradation can include:

  • The appearance of unexpected peaks in your chromatogram.

  • A decrease in the peak area or height of the parent compound.

  • Poor peak shape, such as tailing or fronting.

  • Inconsistent results between replicate injections or different sample preparations.

Q4: How can I minimize the degradation of this compound during sample storage?

To minimize degradation during storage, it is recommended to:

  • Store samples at low temperatures (-20°C or -80°C).

  • Use amber vials or protect samples from light to prevent photo-oxidation.

  • Purge sample vials with an inert gas, such as nitrogen or argon, to remove oxygen.

  • Store samples in a solvent that is free of peroxides.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during the analysis of this compound.

Issue 1: Loss of Analyte and Appearance of Unknown Peaks
Possible Cause Troubleshooting Step Expected Outcome
OxidationPrepare samples immediately before analysis. Add an antioxidant, such as butylated hydroxytoluene (BHT), to the sample and solvent.Reduction in the intensity of unknown peaks and an increase in the peak area of this compound.
Thermal DegradationLower the injection port temperature on the gas chromatograph (GC) or the source temperature on the mass spectrometer (MS).Improved recovery of the parent compound.
Reaction with SolventEnsure the use of high-purity solvents. Test a different solvent system.Consistent results across different high-purity solvents.
Issue 2: Poor Peak Shape and Inconsistent Retention Times
Possible Cause Troubleshooting Step Expected Outcome
Interaction with Active Sites in the GC SystemDerivatize the alcohol group to a less polar functional group (e.g., trimethylsilyl (B98337) ether). Use a deactivated liner and column.Sharper, more symmetrical peaks and consistent retention times.
Column OverloadDilute the sample.Improved peak shape and reproducible retention times.
Inappropriate Column ChoiceSelect a column with a phase that is appropriate for the analysis of long-chain unsaturated alcohols. A mid-polarity column is often a good starting point.Better separation and peak shape.

Experimental Protocols

Protocol 1: Derivatization of this compound to its Trimethylsilyl (TMS) Ether

This protocol is designed to improve the thermal stability and chromatographic behavior of this compound.

Materials:

  • Sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Evaporate a known volume of the sample to dryness under a stream of nitrogen.

  • Add 100 µL of anhydrous pyridine to dissolve the residue.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a starting point for the analysis of TMS-derivatized this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold: 10 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Volume: 1 µL

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-600

  • Ionization Mode: Electron Ionization (EI) at 70 eV

Visualizations

Troubleshooting Workflow for this compound Degradation

cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Solution Implementation cluster_3 Verification Start Start: Inconsistent Results or Unexpected Peaks CheckStorage Review Sample Storage (Temp, Light, O2) Start->CheckStorage Degradation Suspected CheckPrep Examine Sample Preparation (Solvents, Temperature) Start->CheckPrep CheckAnalysis Evaluate Analytical Method (GC/LC Parameters) Start->CheckAnalysis OptimizeStorage Optimize Storage Conditions (Low Temp, Inert Gas) CheckStorage->OptimizeStorage Potential Issue Found ModifyPrep Modify Sample Prep (Derivatization, Antioxidants) CheckPrep->ModifyPrep Potential Issue Found OptimizeMethod Optimize Analytical Method (Lower Temp, Inert Column) CheckAnalysis->OptimizeMethod Potential Issue Found End End: Stable and Reproducible Analysis OptimizeStorage->End Problem Resolved ModifyPrep->End Problem Resolved OptimizeMethod->End Problem Resolved

Caption: Troubleshooting workflow for identifying and resolving this compound degradation.

References

Technical Support Center: Tetracos-17-en-1-ol GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Tetracos-17-en-1-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in GC-MS analysis?

A1: Peak tailing in the GC-MS analysis of a long-chain unsaturated alcohol like this compound is a frequent issue that can compromise resolution and quantification.[1] The primary causes can be categorized as follows:

  • Active Sites: The hydroxyl group of this compound can interact with active sites within the GC system. These sites are often exposed silanol (B1196071) groups in the injector liner, column, or connecting tubing. This interaction leads to a portion of the analyte molecules being retained longer, resulting in a tailing peak.[2][3]

  • Column Contamination: Accumulation of non-volatile residues from previous injections at the head of the column can create active sites and lead to peak distortion.[4] For compounds like long-chain alcohols, this is a common problem.

  • Improper Column Installation: If the GC column is positioned too low or too high in the inlet, it can create unswept volumes or turbulence in the sample path, causing band broadening and peak tailing.[1][5] A poor column cut can also contribute to this issue.[1][2]

  • Inlet Temperature: An inlet temperature that is too low may not ensure the complete and rapid volatilization of a high molecular weight analyte like this compound, leading to tailing.[1]

  • Solvent-Phase Mismatch: A significant polarity mismatch between the sample solvent and the stationary phase can affect how the sample is focused on the column, potentially causing peak tailing.[6]

Q2: How can I improve the resolution between this compound and other closely eluting compounds?

A2: Achieving good resolution is critical for accurate identification and quantification. Here are several strategies to improve the separation of your analyte:

  • Optimize the Temperature Program: Lowering the initial oven temperature can enhance the "focusing" of the analyte at the head of the column.[2] A slower temperature ramp rate will increase the time the analyte spends interacting with the stationary phase, which can improve separation from closely eluting peaks.[7]

  • Select the Appropriate GC Column: For a long-chain unsaturated alcohol, a mid-polarity column is often a good starting point. However, the choice of stationary phase is critical for selectivity.[8] Using a longer column or a column with a smaller internal diameter can increase efficiency and, consequently, resolution.[7][8]

  • Adjust Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency. While increasing the flow rate can shorten run times, it may also lead to a loss of resolution.[7]

  • Derivatization: Converting the polar hydroxyl group of this compound to a less polar derivative, such as a trimethylsilyl (B98337) (TMS) ether, can significantly improve peak shape and resolution by reducing interactions with active sites.[9][10]

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

A3: While not strictly mandatory in all cases, derivatization is highly recommended for the analysis of long-chain fatty alcohols like this compound.[10][11] The primary reasons for this are:

  • Improved Peak Shape: Derivatization masks the polar hydroxyl group, reducing its ability to interact with active sites in the GC system. This leads to sharper, more symmetrical peaks and reduces tailing.[12]

  • Increased Volatility: Converting the alcohol to an ester or ether derivative can increase its volatility, allowing for analysis at lower temperatures and potentially reducing the risk of thermal degradation.

  • Enhanced Mass Spectral Identification: The mass spectra of derivatized compounds are often more characteristic and can aid in structural elucidation and confirmation.

Common derivatizing agents for alcohols include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form TMS ethers or pentafluorobenzoyl chloride (PFBoylCl) to form PFB esters.[9][13]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing for this compound.

Symptom Possible Cause Suggested Remedy
All peaks in the chromatogram, including the solvent peak, are tailing. System-wide issue. This is often related to incorrect column installation (creating dead volume) or a major leak.[1]1. Check Column Installation: Ensure the column is cut squarely and installed at the correct height in both the inlet and detector according to the manufacturer's instructions.[2][5] 2. Leak Check: Perform a thorough leak check of the entire system, paying close attention to the septum, ferrules, and gas connections.
Only the this compound peak (and other polar analytes) are tailing. Active sites in the system. The polar hydroxyl group is likely interacting with active sites.[3]1. Inlet Maintenance: Replace the inlet liner with a new, deactivated liner. Consider using a liner with glass wool to aid in vaporization and trap non-volatile residues.[2][14] 2. Column Maintenance: Trim 10-20 cm from the front of the column to remove accumulated non-volatile material and active sites.[2] 3. Derivatization: Implement a derivatization procedure to convert the alcohol to a less polar TMS ether or other suitable derivative.[9]
Peak tailing worsens over a series of injections. Column contamination or degradation. Non-volatile matrix components are accumulating at the head of the column.[4]1. Sample Preparation: Review your sample preparation procedure to ensure effective removal of matrix components. 2. Column Bakeout: Bake out the column at a high temperature (below its maximum limit) to remove contaminants.[4] 3. Guard Column: Consider using a guard column to protect the analytical column from contamination.[6]
Later eluting peaks show more tailing. Low inlet temperature. The inlet temperature may not be sufficient to rapidly vaporize the higher boiling point compounds.[1]Increase Inlet Temperature: Incrementally increase the injector temperature to ensure complete and rapid vaporization of this compound. Be careful not to exceed the thermal stability limit of the analyte.
Guide 2: Improving Peak Resolution

This guide outlines strategies to enhance the separation of this compound from co-eluting species.

Observation Potential Issue Recommended Action
Peaks are broad and poorly separated. Sub-optimal chromatographic conditions. The GC method is not providing enough separation power.1. Lower Initial Oven Temperature: Decrease the initial oven temperature by 10-20°C to improve the focusing of the analyte band at the start of the run.[6] 2. Reduce Temperature Ramp Rate: A slower temperature program will increase the interaction time with the stationary phase, often leading to better separation.[7]
Co-elution with an isobaric interference. Insufficient selectivity of the stationary phase. The column is not able to differentiate between the two compounds based on their chemical properties.1. Change Column Phase: Select a GC column with a different stationary phase chemistry to alter the elution order.[8] 2. High-Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer to distinguish between compounds with the same nominal mass but different elemental compositions.[15]
Loss of resolution over time. Column degradation or contamination. The performance of the GC column has deteriorated.1. Column Maintenance: Trim the front end of the column.[2] 2. Replace Column: If maintenance does not restore performance, the column may need to be replaced.
Poor peak shape is compromising resolution. Peak tailing or fronting. Asymmetrical peaks will inherently have poorer resolution.Address Peak Shape Issues: Refer to the "Troubleshooting Peak Tailing" guide. Peak fronting is often a sign of column overload; try diluting the sample.[14]

Experimental Protocols

Protocol 1: Derivatization of this compound to its Trimethylsilyl (TMS) Ether

This protocol is a general guideline for the derivatization of fatty alcohols for GC-MS analysis.

  • Sample Preparation: Accurately weigh or measure your sample containing this compound into a clean, dry reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add a suitable volume of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample. A common ratio is 100 µL of BSTFA for every 1 mg of sample.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[9]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol 2: Suggested GC-MS Parameters for Analysis of Derivatized this compound

These are starting parameters and may require optimization for your specific instrument and application.

  • GC Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a good starting point.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Inlet:

    • Mode: Splitless or split (e.g., 10:1 split ratio).[9]

    • Temperature: 280-300°C.[9]

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 2 minutes.[9]

    • Ramp: 4-10°C/min to 300°C.[9]

    • Final Hold: Hold at 300°C for 10-15 minutes.[9]

  • Mass Spectrometer:

    • Transfer Line Temperature: 280°C.[9]

    • Ion Source Temperature: 230°C.[9]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Scan Range: m/z 50-650.

Visualizations

Troubleshooting_Peak_Tailing Start Peak Tailing Observed for This compound CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks SystemIssue System-wide Issue CheckAllPeaks->SystemIssue Yes AnalyteSpecificIssue Analyte-Specific Issue CheckAllPeaks->AnalyteSpecificIssue No CheckColumnInstall Check Column Installation & Perform Leak Check SystemIssue->CheckColumnInstall InletMaintenance Perform Inlet Maintenance (New Liner, Septum) AnalyteSpecificIssue->InletMaintenance Resolved Issue Resolved CheckColumnInstall->Resolved TrimColumn Trim 10-20cm from Column Inlet InletMaintenance->TrimColumn ConsiderDerivatization Consider Derivatization TrimColumn->ConsiderDerivatization ConsiderDerivatization->Resolved

Caption: Troubleshooting workflow for GC-MS peak tailing.

Improving_GC_Resolution cluster_outcomes Outcomes Start Poor Peak Resolution Optimization Chromatographic Optimization Start->Optimization ColumnSelection Column Selection Start->ColumnSelection Derivatization Sample Preparation Start->Derivatization TempProgram Optimize Temperature Program (Lower Initial T, Slower Ramp) Optimization->TempProgram CarrierGas Adjust Carrier Gas Flow Rate Optimization->CarrierGas StationaryPhase Change Stationary Phase (Selectivity) ColumnSelection->StationaryPhase ColumnDimensions Increase Column Length or Decrease Internal Diameter ColumnSelection->ColumnDimensions DerivatizeAnalyte Derivatize to Improve Peak Shape Derivatization->DerivatizeAnalyte ImprovedResolution Improved Resolution TempProgram->ImprovedResolution CarrierGas->ImprovedResolution StationaryPhase->ImprovedResolution ColumnDimensions->ImprovedResolution DerivatizeAnalyte->ImprovedResolution

Caption: Key strategies for improving GC peak resolution.

References

"Tetracos-17-en-1-ol" solubility issues in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Tetracos-17-en-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a long-chain fatty alcohol. Due to its long hydrocarbon chain, it is a non-polar compound.[1] Following the principle of "like dissolves like," it is expected to have poor solubility in polar solvents such as water and higher solubility in non-polar organic solvents.[1][2]

Q2: Why is this compound poorly soluble in water?

A2: The molecule has a very long non-polar hydrocarbon tail (C24) and a single polar hydroxyl (-OH) group. The hydrophobic nature of the long carbon chain dominates, leading to poor solubility in polar solvents like water.[1][3] While the hydroxyl group can form hydrogen bonds with water, the large non-polar portion of the molecule disrupts the hydrogen bonding network of water, making dissolution energetically unfavorable.[3][4]

Q3: Which organic solvents are likely to dissolve this compound?

A3: Non-polar organic solvents are the best candidates for dissolving this compound. This includes solvents like chloroform, ether, and benzene.[2] Alcohols with longer carbon chains, such as ethanol (B145695) and butanol, are also likely to be effective solvents.[5]

Troubleshooting Guide

Issue: Precipitate forms when adding this compound to an aqueous solution.

Cause: this compound is highly insoluble in water.

Solutions:

  • Use a Co-solvent: Introduce a water-miscible organic solvent (e.g., ethanol, DMSO) to the aqueous solution before adding the this compound. This will increase the overall non-polar character of the solvent system, aiding in dissolution.

  • Prepare a Stock Solution: Dissolve the this compound in a suitable non-polar organic solvent at a high concentration to create a stock solution. This stock solution can then be added to the aqueous medium, but be aware that the compound may still precipitate at higher final concentrations.

  • Use a Surfactant: Employ a surfactant to create a stable emulsion or micellar solution. The surfactant molecules can encapsulate the non-polar this compound, allowing it to be dispersed in the aqueous phase.

Issue: The compound does not fully dissolve in the chosen organic solvent.

Cause: The solvent may not be sufficiently non-polar, or the concentration of this compound is too high.

Solutions:

  • Increase Temperature: Gently heating the solution can increase the solubility. However, be cautious of the compound's stability at elevated temperatures.

  • Try a Different Solvent: If solubility is still an issue, switch to a more non-polar solvent. Refer to the solubility table below for suggestions.

  • Sonication: Applying ultrasonic energy can help to break down aggregates and improve the rate of dissolution.

Qualitative Solubility Data

The following table provides a qualitative summary of the expected solubility of this compound in common laboratory solvents based on the general behavior of long-chain fatty alcohols.

Solvent NameSolvent TypeExpected Solubility
WaterPolar ProticInsoluble[2][6]
MethanolPolar ProticSparingly Soluble
EthanolPolar ProticSoluble[5]
ChloroformNon-polarSoluble[2][7]
Diethyl EtherNon-polarSoluble[2]
HexaneNon-polarSoluble[8]
BenzeneNon-polarSoluble[2]
Dimethyl Sulfoxide (DMSO)Polar AproticModerately Soluble

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol outlines a simple method to quickly assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of test solvents (e.g., water, ethanol, chloroform, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely disappears, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.[2][9]

  • Record your observations and repeat for each test solvent.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve This compound solvent_choice Choose Solvent start->solvent_choice precipitate Precipitate Forms? solvent_choice->precipitate Aqueous Solvent incomplete_dissolution Incomplete Dissolution? solvent_choice->incomplete_dissolution Organic Solvent co_solvent Use Co-solvent precipitate->co_solvent Yes stock_solution Prepare Stock Solution precipitate->stock_solution Yes surfactant Use Surfactant precipitate->surfactant Yes success Successful Dissolution precipitate->success No increase_temp Increase Temperature incomplete_dissolution->increase_temp Yes change_solvent Change Solvent incomplete_dissolution->change_solvent Yes sonicate Sonicate incomplete_dissolution->sonicate Yes incomplete_dissolution->success No co_solvent->success stock_solution->success surfactant->success increase_temp->success change_solvent->success sonicate->success

Caption: Troubleshooting workflow for this compound solubility issues.

Solubility_Logic compound This compound structure Long Hydrocarbon Chain (Non-polar) + Single Hydroxyl Group (Polar) compound->structure polarity Overall Non-polar Character structure->polarity polar_solvents Polar Solvents (e.g., Water) polarity->polar_solvents Poor Interaction nonpolar_solvents Non-polar Solvents (e.g., Chloroform, Hexane) polarity->nonpolar_solvents Good Interaction ('Like Dissolves Like') insoluble Insoluble polar_solvents->insoluble soluble Soluble nonpolar_solvents->soluble

References

Technical Support Center: Optimizing Tetracos-17-en-1-ol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of Tetracos-17-en-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a long-chain fatty alcohol with the chemical formula C24H48O[1]. Long-chain fatty alcohols are naturally occurring compounds found in plant waxes and have been studied for various potential health benefits[2].

Q2: Which are the most common methods for extracting long-chain fatty alcohols like this compound?

A2: The most common methods include conventional solvent extraction (CSE), such as Soxhlet, maceration, and reflux extraction, as well as modern techniques like Accelerated Solvent Extraction (ASE) and Ultrasound-Assisted Extraction (UAE)[3][4][5]. The choice of method often depends on the starting material, desired purity, and available equipment.

Q3: What factors critically influence the extraction efficiency of this compound?

A3: Key factors include the choice of solvent, extraction temperature, extraction time, and the solvent-to-solid ratio[4][6]. The particle size of the raw material also plays a significant role; a smaller particle size generally improves solvent penetration and diffusion[4].

Q4: How do I select the best solvent for this compound extraction?

A4: The principle of "like dissolves like" is crucial. Since this compound is a long-chain alcohol, solvents with similar polarity are generally more effective. Alcohols like ethanol (B145695) and methanol (B129727) are considered universal solvents for phytochemical extraction[4]. Hexane (B92381) is also commonly used for lipid and wax extraction[7][8]. The selection should also consider solvent cost, safety, and the potential for co-extraction of impurities[4].

Q5: Can high temperatures degrade this compound during extraction?

A5: While higher temperatures can increase solubility and diffusion, excessively high temperatures may lead to the degradation of thermolabile compounds[4]. For long-chain alcohols, it is important to optimize the temperature to maximize yield without causing degradation. For instance, studies on other plant bioactives have shown that lower temperatures (e.g., 40°C) can sometimes yield extracts with higher biological activity compared to higher temperatures (e.g., 100°C)[9].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield Inappropriate solvent: The solvent may not have the optimal polarity to dissolve this compound.Insufficient extraction time or temperature: The conditions may not be adequate for complete extraction.Inadequate solvent-to-solid ratio: A low ratio can lead to a saturated solvent before all the target compound is extracted.Large particle size of the raw material: This can hinder solvent penetration.Solvent Optimization: Test a range of solvents with varying polarities (e.g., hexane, ethanol, methanol, and mixtures thereof).Parameter Adjustment: Systematically increase the extraction time and temperature, monitoring the yield at each step.Ratio Increase: A higher solvent-to-solid ratio can improve yield, though this may require a longer concentration step later[4][6].Material Preparation: Grind the raw material to a finer, uniform particle size to enhance solvent access to the target compound[4].
Co-extraction of Impurities Non-selective solvent: The chosen solvent may be dissolving a wide range of other compounds from the matrix.Harsh extraction conditions: High temperatures and long extraction times can lead to the breakdown of other cellular components, which are then co-extracted.Solvent Selectivity: Use a more selective solvent or a sequence of solvents with different polarities to fractionate the extract.Milder Conditions: Optimize for the lowest effective temperature and the shortest necessary extraction time.Purification Steps: Incorporate post-extraction purification steps such as chromatography or crystallization.
Emulsion Formation (in Liquid-Liquid Extraction) Presence of surfactant-like molecules in the sample: High concentrations of compounds like phospholipids (B1166683) or free fatty acids can cause emulsions[10].Vigorous shaking: Excessive agitation can promote the formation of stable emulsions[10].Gentle Mixing: Gently swirl the separatory funnel instead of shaking it vigorously.Salting Out: Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion[10].Solvent Modification: Add a small amount of a different organic solvent to alter the properties of the organic phase and disrupt the emulsion[10].Centrifugation: If possible, centrifuging the mixture can help to separate the layers.
Poor Reproducibility Inconsistent raw material: Variations in the source, age, or storage of the plant material can affect the concentration of the target compound.Inconsistent experimental parameters: Small variations in temperature, time, or solvent ratios between runs.Manual processing variations: Differences in manual shaking or mixing techniques can affect extraction efficiency[10].Standardize Material: Use raw material from the same batch and store it under consistent conditions.Precise Control: Ensure accurate and consistent control of all extraction parameters.Automated Systems: Where possible, use automated extraction systems like Accelerated Solvent Extractors (ASE) to minimize manual variability[3].

Data on Extraction Parameters

The following table summarizes the impact of key parameters on the extraction of long-chain alcohols and related compounds, based on general principles and findings from related studies.

Parameter Effect on Yield Considerations References
Solvent Type Varies significantly based on polarity. Ethanol and hexane are common choices.Must be optimized for the specific compound and matrix. Safety and environmental impact are also important.[4][8][11]
Temperature Generally, higher temperatures increase yield up to a certain point.High temperatures can cause degradation of the target compound and co-extraction of impurities.[4][6][7]
Extraction Time Yield increases with time until equilibrium is reached.Longer times increase energy consumption and may lead to degradation.[4][6]
Solvent-to-Solid Ratio A higher ratio generally leads to a higher yield.Very high ratios can be wasteful and require more energy for solvent removal.[4][6][8]
Particle Size Smaller particle size increases the surface area for extraction, improving yield.Very fine powders can be difficult to filter and may lead to solvent channeling.[4]

Experimental Protocols

Conventional Solvent Extraction (Soxhlet)

This protocol is a standard method for the exhaustive extraction of lipids and waxes from a solid matrix.

  • Preparation: Dry the plant material to a constant weight and grind it into a fine powder.

  • Loading: Accurately weigh a known amount of the powdered material and place it in a cellulose (B213188) thimble.

  • Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. The extractor is then fitted to a flask containing the extraction solvent (e.g., hexane or ethanol) and a condenser is placed on top.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor travels up the distillation arm, condenses, and drips down into the thimble containing the sample. The solvent fills the thimble and extracts the desired compound. Once the solvent reaches the top of the siphon arm, it is siphoned back into the flask, carrying the extracted compound with it. This process is repeated for several hours or until the extraction is complete.

  • Concentration: After extraction, the solvent is removed, typically using a rotary evaporator, to yield the crude extract containing this compound.

Accelerated Solvent Extraction (ASE)

ASE is a more rapid and efficient method that uses elevated temperatures and pressures.

  • Sample Preparation: Mix the dried and ground sample with a dispersing agent like diatomaceous earth.

  • Cell Loading: Load the mixture into an extraction cell and place it in the ASE system.

  • Parameter Setting: Set the extraction parameters, including solvent type (e.g., 95% methanol), temperature (e.g., 40-100°C), pressure (e.g., 1500 psi), and number of extraction cycles (e.g., 3 cycles)[9][12].

  • Extraction: The system automatically pumps the pre-heated solvent into the extraction cell. The cell is brought to the set temperature and pressure and held for a static extraction period. The solvent is then purged from the cell into a collection vial. This process is repeated for the specified number of cycles.

  • Collection: The final extract is collected in a vial, ready for concentration and analysis. Studies have shown that ASE can result in higher recovery of long-chain alcohols compared to traditional methods[3].

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Raw_Material Raw Material Drying Drying Raw_Material->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction (e.g., ASE, Soxhlet) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Analysis Analysis (e.g., GC-MS) Purification->Analysis

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting_Low_Yield node_action node_action Start Low Yield? Check_Solvent Is the solvent appropriate? Start->Check_Solvent Check_Params Are time and temperature sufficient? Check_Solvent->Check_Params Yes Action_Solvent Test different solvents or solvent mixtures. Check_Solvent->Action_Solvent No Check_Ratio Is the solvent-to-solid ratio high enough? Check_Params->Check_Ratio Yes Action_Params Increase extraction time and/or temperature. Check_Params->Action_Params No Check_Particle_Size Is the particle size small enough? Check_Ratio->Check_Particle_Size Yes Action_Ratio Increase the solvent-to-solid ratio. Check_Ratio->Action_Ratio No End Yield Optimized Check_Particle_Size->End Yes Action_Grind Grind the raw material to a finer powder. Check_Particle_Size->Action_Grind No Action_Solvent->Check_Params Action_Params->Check_Ratio Action_Ratio->Check_Particle_Size Action_Grind->End

Caption: Troubleshooting decision tree for low extraction yield of this compound.

References

"Tetracos-17-en-1-ol" stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the stability and storage of Tetracos-17-en-1-ol, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, a long-chain unsaturated alcohol, is primarily influenced by its susceptibility to oxidation at the double bond and the alcohol functional group. Key factors that can lead to degradation include:

  • Oxygen: Exposure to air can lead to oxidation, forming peroxides, aldehydes, ketones, and eventually carboxylic acids.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: UV light can promote the formation of free radicals, initiating oxidation.

  • Incompatible Materials: Contact with strong acids and strong oxidizing agents can cause rapid decomposition.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it under controlled conditions. Based on guidelines for similar unsaturated fatty alcohols like oleyl alcohol, the following conditions are advised:

  • Temperature: Store at -20°C for long-term stability.[3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3][4][5]

  • Container: Use a tightly sealed glass container with a Teflon-lined cap.[4] Avoid plastic containers for organic solutions as they can leach impurities.[4]

  • Form: While available as a waxy solid, long-term storage as a powder is not recommended for unsaturated lipids due to their hygroscopic nature, which can lead to hydrolysis and oxidation.[4] It is best to dissolve it in a suitable organic solvent.[4]

Q3: What is the expected shelf-life of this compound under recommended storage conditions?

Q4: How can I check the purity of my this compound sample?

A4: The purity of this compound can be assessed using various analytical techniques. Gas chromatography (GC) is a common and effective method for analyzing fatty alcohols.[6][7][8][9] To improve volatility and separation, the alcohol is often derivatized to its trimethylsilyl (B98337) (TMS) or trifluoroacetate (B77799) (TFA) ether.[6][7][9] High-performance liquid chromatography (HPLC) can also be used, typically after derivatization to introduce a chromophore for UV detection.[9][10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change from colorless to yellow, increased viscosity). Oxidation of the compound.Discard the sample and use a fresh, properly stored aliquot. Ensure future storage is under an inert atmosphere and protected from light.
Unexpected peaks in analytical chromatogram (e.g., GC or HPLC). Presence of degradation products or impurities.Compare the chromatogram with a reference standard. If degradation is suspected, obtain a new lot of the compound. Review handling procedures to minimize exposure to air and contaminants.
Inconsistent experimental results. Degradation of the stock solution.Prepare fresh stock solutions frequently from a properly stored source. When preparing solutions, use solvents purged with an inert gas.[3]
Compound appears gummy or difficult to handle as a powder. Absorption of moisture from the atmosphere.[4]For long-term storage, dissolve the compound in a suitable organic solvent and store as a solution under an inert atmosphere.[4] When working with the powder, allow the container to warm to room temperature before opening to prevent condensation.[4]

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound, extrapolated from data on similar long-chain unsaturated alcohols.

Parameter Recommended Condition Rationale
Storage Temperature -20°CMinimizes degradation kinetics.[3]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation.[3][4][5]
Container Glass vial with Teflon-lined capAvoids leaching of impurities from plastic and ensures a tight seal.[4]
Form Solution in a suitable organic solventEnhances stability for unsaturated lipids compared to storage as a powder.[4]
Anticipated Shelf-life ≥ 2 yearsBased on data for oleyl alcohol under similar conditions.[3]

Experimental Protocols

Protocol: Stability Assessment of this compound by Gas Chromatography (GC)

This protocol describes a method to assess the purity and detect degradation products of this compound using gas chromatography with flame ionization detection (GC-FID) after derivatization.

1. Materials and Reagents:

  • This compound sample

  • Reference standard of this compound

  • Internal standard (e.g., 1-eicosanol)[6]

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)[6]

  • Anhydrous solvent (e.g., chloroform (B151607) or hexane)

  • GC vials with inserts

2. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the this compound sample into a GC vial.

  • Add 100 µL of the internal standard solution (e.g., 1-eicosanol (B7800029) in chloroform at 1 mg/mL).

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Add 100 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS).[9]

  • Seal the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.[6][9]

  • Cool the vial to room temperature before injection.

3. Gas Chromatography (GC) Conditions:

  • Instrument: Gas chromatograph with a flame ionization detector (FID).

  • Column: A capillary column suitable for lipid analysis, such as a CP-Sil 8 CB (or equivalent).[8]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 280°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 210°C.

    • Ramp: 5°C/min to 260°C.[8]

    • Hold at 260°C for 10 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

4. Data Analysis:

  • Identify the peaks corresponding to the TMS-derivatives of this compound and the internal standard based on their retention times, as determined by analyzing the reference standard.

  • Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks (excluding the solvent peak).

  • The presence of additional peaks may indicate degradation products or impurities.

Visualizations

logical_relationship cluster_degradation Degradation Pathway Unsaturated_Alcohol This compound (Unsaturated Alcohol) Oxidation_Products Oxidation Products (e.g., Aldehydes, Ketones, Epoxides) Unsaturated_Alcohol->Oxidation_Products Oxidation (O2, Light, Heat) Further_Oxidation Further Oxidation Products (e.g., Carboxylic Acids) Oxidation_Products->Further_Oxidation

Caption: Potential oxidative degradation pathway of this compound.

experimental_workflow cluster_storage Receiving and Storage cluster_handling Handling for Experiment Receive Receive Compound Store Store at -20°C under Inert Gas Receive->Store Warm Warm to Room Temp Before Opening Store->Warm Dissolve Dissolve in Anhydrous Solvent Warm->Dissolve Use Use in Experiment Dissolve->Use

Caption: Recommended workflow for handling and storage of this compound.

References

Technical Support Center: Derivatization of Long-Chain Unsaturated Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the derivatization of long-chain unsaturated alcohols, with a specific focus on Tetracos-17-en-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for long-chain unsaturated alcohols like this compound?

A1: The most common derivatization strategies for long-chain unsaturated alcohols aim to increase their volatility and thermal stability for analysis by gas chromatography (GC) or to introduce a chromophore for UV-Vis detection in high-performance liquid chromatography (HPLC). Key methods include:

  • Silylation: This is a very common method where the hydroxyl group (-OH) is converted to a trimethylsilyl (B98337) (TMS) ether. This significantly increases the volatility of the compound.

  • Esterification: The alcohol is reacted with an acylating agent (e.g., acid anhydride (B1165640) or acyl chloride) to form an ester. This is useful for both GC and HPLC analysis.

  • Etherification: This involves converting the alcohol into an ether, for instance, by Williamson ether synthesis. This can be used to introduce specific functional groups.

Q2: My silylation reaction of this compound is showing low yield. What are the potential causes and solutions?

A2: Low yields in silylation reactions of long-chain alcohols are often due to a few common issues:

  • Steric Hindrance: The long alkyl chain can sterically hinder the access of the silylating agent to the hydroxyl group. Using a less bulky silylating agent or a stronger catalyst can help.

  • Moisture: Silylating agents are highly sensitive to moisture, which can consume the reagent. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Incomplete Reaction: The reaction may not have gone to completion. Try increasing the reaction time, temperature, or the amount of silylating agent.

Q3: I am observing multiple peaks in my GC-MS analysis after esterification of this compound. What could be the reason?

A3: The presence of multiple peaks in a GC-MS analysis after esterification can indicate a few possibilities:

  • Incomplete Derivatization: The unreacted alcohol may be present, resulting in a separate peak.

  • Side Reactions: The double bond in this compound could potentially undergo side reactions under certain conditions, leading to byproducts.

  • Impurities: The starting material or reagents may contain impurities that are also being derivatized and detected.

  • Isomerization: The position of the double bond might shift under harsh reaction conditions.

It is recommended to purify the starting material and ensure the purity of the reagents. Optimizing the reaction conditions (e.g., using a milder catalyst or lower temperature) can minimize side reactions.

Troubleshooting Guides

Low Derivatization Yield
Symptom Possible Cause Suggested Solution
Low yield of silylated productSteric hindrance from the long alkyl chainUse a less bulky silylating agent (e.g., BSTFA instead of TMCS). Increase reaction temperature and time.
Presence of moistureEnsure all glassware is oven-dried and use anhydrous solvents. Store silylating agents under inert gas.
Incomplete reactionIncrease the molar excess of the silylating agent. Use a catalyst like pyridine (B92270) or trimethylchlorosilane (TMCS).
Low yield of esterified productInefficient acylating agentUse a more reactive acylating agent (e.g., an acid anhydride or acyl chloride with a catalyst like DMAP).
Reversibility of the reactionIf using an acid catalyst, ensure removal of water to drive the equilibrium towards the product.
Product Instability or Degradation
Symptom Possible Cause Suggested Solution
Degradation of the derivative during workup or analysisHydrolysis of the silyl (B83357) ether or esterAvoid aqueous workups if possible. Use aprotic solvents. For GC analysis, ensure the injection port is not excessively hot.
Oxidation of the double bondWork under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Anhydrous Hexane

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block

Procedure:

  • Weigh approximately 1 mg of this compound into a 2 mL reaction vial.

  • Add 200 µL of anhydrous pyridine to dissolve the alcohol.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Seal the vial tightly and heat at 60°C for 30 minutes in a heating block.

  • After cooling to room temperature, the sample is ready for direct injection into the GC-MS. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen, and the residue redissolved in anhydrous hexane.

Protocol 2: Esterification of this compound using Acetic Anhydride for HPLC Analysis

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 10 mg of this compound in 2 mL of dichloromethane in a round bottom flask.

  • Add 0.5 mL of pyridine, followed by a catalytic amount of DMAP.

  • Add a 1.5 molar excess of acetic anhydride to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by slowly adding 5 mL of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 5 mL).

  • Combine the organic layers and wash with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting ester can be purified by column chromatography if necessary and then analyzed by HPLC.

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_derivatization Derivatization cluster_analysis Analysis Start This compound Silylation Silylation (BSTFA, Pyridine) Start->Silylation Volatility Increase Esterification Esterification (Acetic Anhydride, DMAP) Start->Esterification Chromophore Introduction GCMS GC-MS Analysis Silylation->GCMS HPLC HPLC Analysis Esterification->HPLC Troubleshooting_Logic Start Low Derivatization Yield? Moisture Check for Moisture (Anhydrous Conditions) Start->Moisture Yes StericHindrance Consider Steric Hindrance (Change Reagent/Catalyst) Start->StericHindrance Yes IncompleteReaction Incomplete Reaction? (Increase Time/Temp/Reagent) Start->IncompleteReaction Yes SideReactions Multiple Peaks in Analysis? Start->SideReactions No Impurity Check Starting Material Purity SideReactions->Impurity Yes Optimize Optimize Reaction Conditions (Milder Conditions) SideReactions->Optimize Yes

Technical Support Center: Troubleshooting "Tetracos-17-en-1-ol" Quantification Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of Tetracos-17-en-1-ol and other long-chain fatty alcohols. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

This compound is a long-chain fatty alcohol. Its quantification can be challenging due to its high molecular weight, low volatility, and potential for thermal degradation. Like many lipids, it is prone to variability in measurement due to a combination of biological and analytical factors.

Q2: What are the primary sources of variability in lipid quantification?

Variability in lipid quantification can be broadly categorized into two main sources:

  • Biological Variation: This refers to the natural fluctuations of the analyte's concentration within a biological system. It can be influenced by factors such as diet, time of day, and the overall health of the subject.

  • Analytical Variation: This encompasses all the variability introduced during the experimental process, from sample collection and preparation to instrumental analysis.

Q3: How can I minimize variability during sample preparation?

Proper sample handling is critical. To minimize variability, it is essential to:

  • Standardize Collection: Use consistent procedures for sample collection, including the type of collection tubes and anticoagulants used.

  • Prevent Degradation: Store samples at -80°C to prevent degradation of lipids. Flash-freezing samples immediately after collection is recommended.

  • Use Appropriate Solvents: Employ high-purity solvents for extraction to avoid introducing contaminants.

  • Incorporate Internal Standards Early: Add an appropriate internal standard at the beginning of the sample preparation process to account for losses during extraction and derivatization.

Q4: What is derivatization and why is it necessary for analyzing long-chain fatty alcohols like this compound by Gas Chromatography (GC)?

Derivatization is a chemical reaction that modifies a compound to make it more suitable for analysis. For long-chain fatty alcohols, which are not very volatile, derivatization is crucial for GC analysis. It increases the volatility of the analyte, reduces its polarity, and improves its chromatographic properties, leading to better peak shape and sensitivity. Common derivatization methods for alcohols include silylation to form trimethylsilyl (B98337) (TMS) ethers or acylation.

Q5: How do I choose an appropriate internal standard for my experiment?

The ideal internal standard has chemical and physical properties very similar to the analyte of interest but is distinguishable by the mass spectrometer. For accurate quantification, stable-isotope labeled versions of the analyte are the best choice. If a labeled standard for this compound is not available, a structurally similar long-chain fatty alcohol with a different chain length or degree of unsaturation can be used, but this may introduce some bias.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Injections

High variability between replicate injections of the same sample often points to issues with the analytical instrument or the final sample preparation steps.

Possible Cause Troubleshooting Step
Inconsistent Injection Volume Check the autosampler syringe for air bubbles and ensure it is properly calibrated.
GC Inlet Discrimination Optimize the inlet temperature and injection speed to ensure reproducible vaporization of the high-boiling point analyte.
Column Contamination Bake out the GC column according to the manufacturer's instructions to remove any accumulated non-volatile residues.
Detector Fluctuation Ensure the mass spectrometer has been properly tuned and calibrated. Monitor the detector response with a known standard.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can lead to inaccurate integration and thus, quantification variability.

Possible Cause Troubleshooting Step
Active Sites in the GC System Deactivate the GC inlet liner with silylation reagent and use a deactivated column to minimize interactions with the analyte.
Incomplete Derivatization Ensure the derivatization reaction has gone to completion by optimizing the reaction time, temperature, and reagent concentration.
Column Overload Dilute the sample to ensure the amount of analyte injected is within the linear range of the column and detector.
Inappropriate GC Column Use a column specifically designed for the analysis of lipids or high-temperature applications.
Issue 3: Inconsistent Results Across Different Sample Batches

When variability is high between different batches of samples processed at different times, the issue often lies in the sample preparation and handling procedures.

Possible Cause Troubleshooting Step
Batch-to-Batch Extraction Inefficiency Ensure the same extraction protocol is followed for all batches. Use an internal standard to normalize for extraction efficiency.
Instrument Drift Calibrate the instrument before each batch run. Include quality control (QC) samples at regular intervals to monitor instrument performance.
Inconsistent Sample Storage/Thawing Standardize the sample storage and thawing procedures. Avoid multiple freeze-thaw cycles.
Reagent Variability Use reagents from the same lot for all batches, if possible. Prepare fresh derivatization reagents for each batch.

Quantitative Data Summary

The following table summarizes the sources of variability in lipidomic measurements from a study on serum samples. This illustrates the significant contribution of within-individual biological variation to the overall variability.

Source of Variance Average Contribution to Biological Variance
Within-Individual Variance42%
Between-Individual Variance58%
Data adapted from a study on the sources of variability in serum lipidomic measurements.[1]

Experimental Protocols

Protocol 1: General Procedure for Extraction and Derivatization of Long-Chain Fatty Alcohols for GC-MS Analysis

This protocol outlines a general method for the analysis of long-chain fatty alcohols from a biological matrix.

  • Sample Preparation and Extraction:

    • To a known volume or weight of the sample, add an appropriate internal standard (e.g., a stable isotope-labeled this compound or a different long-chain fatty alcohol).

    • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the organic (lower) phase containing the lipids.

    • Dry the organic extract under a stream of nitrogen.

  • Saponification (Optional, for total fatty alcohol analysis):

    • If analyzing total fatty alcohols (including those esterified), resuspend the dried lipid extract in an alcoholic solution of potassium hydroxide (B78521) (e.g., 1 M KOH in 90% ethanol).

    • Heat the mixture at 60-80°C for 1-2 hours to hydrolyze any esters.

    • After cooling, add water and re-extract the non-saponifiable lipids (including the fatty alcohols) with a non-polar solvent like hexane (B92381) or diethyl ether.

  • Derivatization (Silylation):

    • Dry the extracted fatty alcohol fraction under nitrogen.

    • Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ethers.

    • After cooling, the sample is ready for GC-MS analysis.

  • GC-MS Analysis:

    • GC Column: Use a low-polarity capillary column suitable for high-temperature analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

    • Injection: Inject 1 µL of the derivatized sample into the GC.

    • Oven Program: Start at a lower temperature (e.g., 150°C), ramp to a high final temperature (e.g., 320°C) to elute the long-chain derivatives.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected TMS-derivatized fatty alcohols. For higher sensitivity, selected ion monitoring (SIM) can be used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Standardize Extraction Liquid-Liquid Extraction Add_IS->Extraction Dry_Extract Dry Extract Extraction->Dry_Extract Derivatize Silylation (e.g., BSTFA) Dry_Extract->Derivatize Increase Volatility GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing & Quantification GCMS->Data Peak Integration

Experimental workflow for long-chain fatty alcohol analysis.

troubleshooting_workflow Start High Quantification Variability Observed Check_Replicates Variability in Replicate Injections? Start->Check_Replicates Check_Batches Variability Between Batches? Check_Replicates->Check_Batches No Instrument_Issues Investigate Instrument: - Autosampler - Inlet Conditions - Detector Stability Check_Replicates->Instrument_Issues Yes Check_Peak_Shape Poor Peak Shape? Check_Batches->Check_Peak_Shape No Sample_Prep_Issues Investigate Sample Prep: - Extraction Efficiency - Reagent Stability - Storage & Handling Check_Batches->Sample_Prep_Issues Yes Chromatography_Issues Investigate Chromatography: - Active Sites - Column Overload - Incomplete Derivatization Check_Peak_Shape->Chromatography_Issues Yes Solution Optimized & Validated Method Check_Peak_Shape->Solution No Instrument_Issues->Solution Sample_Prep_Issues->Solution Chromatography_Issues->Solution

Troubleshooting workflow for quantification variability.

References

Minimizing isomerization of "Tetracos-17-en-1-ol" during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the isomerization of Tetracos-17-en-1-ol during its synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the control of alkene geometry.

Problem Potential Cause Recommended Solution
High levels of the undesired Z-isomer are observed in the final product when the E-isomer is the target. Use of an unstabilized or semi-stabilized phosphonium (B103445) ylide in the Wittig reaction.[1][2]Employ a stabilized ylide (containing an electron-withdrawing group) which generally favors the formation of the E-alkene.[2] Alternatively, for unstabilized ylides, the Schlosser modification of the Wittig reaction can be used to increase the yield of the E-alkene.[2]
Reaction conditions favoring the kinetic product (Z-isomer).For unstabilized ylides under lithium-salt-free conditions, the reaction is under kinetic control. To favor the thermodynamic E-product, consider using the Schlosser modification which involves deprotonation-protonation to equilibrate the betaine (B1666868) intermediate.[2]
High levels of the undesired E-isomer are observed when the Z-isomer is the target. Use of a stabilized phosphonium ylide in the Wittig reaction.[2]Use an unstabilized ylide (e.g., derived from an alkyl halide) under salt-free conditions, which typically favors the Z-isomer.[1][2] The presence of lithium salts can sometimes affect the stereochemical outcome, so their exclusion is often recommended for high Z-selectivity.
Double bond migration is detected, leading to a mixture of positional isomers. Presence of acidic or basic impurities, or use of certain transition metal catalysts that can promote isomerization.Ensure all reagents and solvents are purified and free from acidic or basic residues. If a transition metal catalyst is used (e.g., for a cross-metathesis reaction), select a catalyst known for high selectivity and use the minimum effective catalyst loading. The addition of additives like 1,4-benzoquinone (B44022) has been shown to prevent olefin isomerization during ruthenium-catalyzed metathesis reactions.
Low overall yield of this compound after purification. Co-elution of E and Z isomers during chromatographic purification.Standard silica (B1680970) gel chromatography may not be sufficient to separate E/Z isomers of long-chain alcohols. Consider using silver nitrate-impregnated silica gel chromatography, which can effectively separate isomers based on the differential interaction of the silver ions with the double bonds.
Decomposition of the product during purification.Long-chain unsaturated alcohols can be sensitive to heat and air. Use purification techniques that minimize thermal stress, such as flash column chromatography instead of distillation where possible. Work under an inert atmosphere (nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound with a specific stereochemistry?

A1: The Wittig reaction is a widely used and reliable method for the stereoselective synthesis of alkenes like this compound.[1][3][4] This method involves the reaction of a phosphonium ylide with an aldehyde or ketone, allowing for precise control over the location of the double bond.[1] The stereochemistry (E or Z) of the resulting alkene is primarily determined by the nature of the ylide used.[2]

Q2: How can I control the E/Z selectivity of the Wittig reaction for a long-chain alkene like this compound?

A2: The stereochemical outcome of the Wittig reaction is influenced by several factors:

  • Ylide Stability : Stabilized ylides (with electron-withdrawing groups) generally yield E-alkenes, while unstabilized ylides (with alkyl or hydrogen substituents) favor the formation of Z-alkenes.[2]

  • Reaction Conditions : For unstabilized ylides, performing the reaction in the absence of lithium salts can enhance Z-selectivity.[2] To favor the E-isomer with unstabilized ylides, the Schlosser modification can be employed.[2]

  • Solvent : The choice of solvent can also influence the isomer ratio. Aprotic, non-polar solvents are commonly used.

Q3: Are there alternative synthetic methods to the Wittig reaction for preparing this compound?

A3: Yes, olefin metathesis using catalysts such as Grubbs catalysts is a powerful alternative for the synthesis of long-chain alkenes.[5][6][7] Cross-metathesis of two smaller alkenes can be used to construct the C24 backbone with the double bond at the desired position. The choice of catalyst generation and reaction conditions can influence the E/Z selectivity of the product.[8]

Q4: How can I purify this compound to remove the unwanted isomer?

A4: The separation of E and Z isomers of long-chain unsaturated alcohols can be challenging due to their similar physical properties.

  • Argentation Chromatography : A highly effective method is column chromatography using silica gel impregnated with silver nitrate (B79036) (AgNO₃). The silver ions form weak complexes with the π-electrons of the double bond, and the stability of these complexes differs for E and Z isomers, allowing for their separation.

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with an appropriate column and solvent system can also be used to separate the isomers.

  • Fractional Distillation under Reduced Pressure : For large quantities, fractional distillation under high vacuum may be an option, although it may be less effective for isomers with very close boiling points and risks thermal degradation.[9]

Q5: How should I store this compound to prevent isomerization and degradation?

A5: this compound, being a long-chain unsaturated alcohol, should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It is also advisable to store it at low temperatures (e.g., in a refrigerator or freezer) to minimize the risk of isomerization over time. The use of antioxidants or stabilizers may also be considered for long-term storage.[10]

Experimental Protocols

Protocol 1: General Procedure for E-Selective Wittig Reaction using a Stabilized Ylide

This protocol describes a general method for synthesizing an E-alkene, which can be adapted for the synthesis of (E)-Tetracos-17-en-1-ol.

  • Ylide Preparation :

    • To a solution of the appropriate phosphonium salt (e.g., (carboethoxymethyl)triphenylphosphonium bromide) in an anhydrous aprotic solvent (e.g., THF), add a strong base (e.g., sodium hydride or potassium tert-butoxide) at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the stabilized ylide.

  • Wittig Reaction :

    • Cool the ylide solution to 0 °C.

    • Slowly add a solution of the corresponding aldehyde (e.g., heptadecanal) in anhydrous THF to the ylide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification :

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired E-alkene. Subsequent reduction of the ester group would yield the target alcohol.

Protocol 2: Purification of E/Z Isomers using Silver Nitrate-Impregnated Silica Gel Chromatography
  • Preparation of AgNO₃-Silica Gel :

    • Dissolve silver nitrate in a minimal amount of deionized water or methanol.

    • In a separate flask, slurry silica gel in a suitable solvent (e.g., dichloromethane).

    • Add the silver nitrate solution to the silica gel slurry and mix thoroughly.

    • Remove the solvent under reduced pressure until a free-flowing powder is obtained. The AgNO₃-silica gel should be protected from light.

  • Chromatography :

    • Pack a chromatography column with the prepared AgNO₃-silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

    • Dissolve the mixture of this compound isomers in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system. The E-isomer typically elutes before the Z-isomer due to weaker complexation with silver ions.

    • Collect fractions and analyze by TLC or GC to identify the pure isomers.

    • Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Wittig Reaction Conditions on E/Z Selectivity

Ylide TypeBaseSolventAdditiveTypical Major Isomer
Unstabilized (e.g., Ph₃P=CH(CH₂)₁₅CH₃)n-BuLiTHFNoneZ
Unstabilized (Schlosser conditions)n-BuLi, then PhLiTHF/TolueneNoneE
Stabilized (e.g., Ph₃P=CHCO₂Et)NaHTHFNoneE
Semi-stabilized (e.g., Ph₃P=CHPh)NaNH₂TolueneNoneMixture of E and Z

Visualizations

Wittig_Reaction_Pathway cluster_unstabilized Unstabilized Ylide Pathway cluster_stabilized Stabilized Ylide Pathway Unstabilized_Ylide Unstabilized Ylide (e.g., R=Alkyl) Syn_Oxaphosphetane syn-Oxaphosphetane (Kinetic Intermediate) Unstabilized_Ylide->Syn_Oxaphosphetane [2+2] Cycloaddition Aldehyde Aldehyde Aldehyde->Syn_Oxaphosphetane Z_Alkene Z-Alkene (Major Product) Syn_Oxaphosphetane->Z_Alkene Decomposition Triphenylphosphine_Oxide Ph₃P=O Syn_Oxaphosphetane->Triphenylphosphine_Oxide Stabilized_Ylide Stabilized Ylide (e.g., R=CO₂R') Anti_Oxaphosphetane anti-Oxaphosphetane (Thermodynamic Intermediate) Stabilized_Ylide->Anti_Oxaphosphetane [2+2] Cycloaddition (Reversible) Aldehyde_2 Aldehyde Aldehyde_2->Anti_Oxaphosphetane E_Alkene E-Alkene (Major Product) Anti_Oxaphosphetane->E_Alkene Decomposition Triphenylphosphine_Oxide_2 Ph₃P=O Anti_Oxaphosphetane->Triphenylphosphine_Oxide_2

Caption: Stereochemical pathways of the Wittig reaction.

Isomer_Purification_Workflow Start Crude Product (Mixture of E/Z Isomers) Column_Prep Prepare AgNO₃-impregnated silica gel column Start->Column_Prep Loading Load crude product onto column Column_Prep->Loading Elution Elute with solvent gradient (e.g., Hexane/Ethyl Acetate) Loading->Elution Fraction_Collection Collect fractions Elution->Fraction_Collection Analysis Analyze fractions (TLC or GC) Fraction_Collection->Analysis Separation Combine fractions of pure E and Z isomers Analysis->Separation E_Isomer Pure E-Isomer Separation->E_Isomer Earlier Fractions Z_Isomer Pure Z-Isomer Separation->Z_Isomer Later Fractions

Caption: Workflow for separating E/Z isomers.

References

Validation & Comparative

Tetracos-17-en-1-ol: A Comparative Analysis of its Potential Biological Activity Against Other Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Long-chain alcohols are a diverse class of molecules with a wide range of industrial and biological applications. Their physical properties and biological activities are significantly influenced by their chain length, degree of saturation, and the position of any double bonds. This guide provides a comparative analysis of the potential biological activities of tetracos-17-en-1-ol, a C24 unsaturated long-chain alcohol, in the context of other well-studied long-chain alcohols.

Due to the limited direct experimental data available for this compound, this guide will draw on published research for structurally similar long-chain saturated and unsaturated alcohols to infer its potential biological profile. The information presented herein is intended to provide a foundation for future research and drug discovery efforts centered on this and related molecules.

Comparative Biological Activities of Long-Chain Alcohols

The biological activities of long-chain alcohols are diverse, with chain length and saturation playing a critical role in their effects. Generally, these compounds are known for their antimicrobial, anti-inflammatory, and in some cases, anticancer properties.

Antimicrobial Activity

Long-chain alcohols have been extensively studied for their ability to inhibit the growth of various microorganisms, including bacteria and fungi. The mechanism of action is often attributed to their ability to disrupt the cell membrane integrity.

  • Effect of Chain Length: Studies on a series of saturated long-chain alcohols have shown that their antibacterial activity against Staphylococcus aureus is chain-length dependent. For instance, alcohols with 10 to 13 carbon atoms exhibit the most potent activity.

  • Effect of Unsaturation: The presence of a double bond in the alkyl chain can modulate the antimicrobial activity. For example, the unsaturated alcohol 9-decene-1-ol has been reported to have greater activity against Mycobacterium smegmatis and M. tuberculosis than its saturated counterpart, 1-decanol. This suggests that the specific stereochemistry and position of the double bond are important for activity.

While no direct antimicrobial data for this compound is currently available, the presence of a C24 backbone and a double bond at position 17 suggests it may possess antimicrobial properties. Further investigation is warranted to explore this potential.

Anti-Inflammatory and Anticancer Activities

Several long-chain alcohols and their derivatives have been reported to possess anti-inflammatory and anticancer properties. For example, 1-heptacosanol, a saturated C27 alcohol, has been identified in plant extracts exhibiting antimicrobial and anticancer activities. Furthermore, a structurally related C35 unsaturated hydrocarbon, 17-pentatriacontene, which shares the same double bond position as this compound, has been associated with antibacterial, anti-inflammatory, anticancer, and antiarthritic activities. These findings suggest that the C-17 unsaturated motif could be a key pharmacophore.

Neurological Activity

Interestingly, the saturated C24 alkane, tetracosane, has been shown to be a potent inhibitor of β-amyloid aggregation, a key pathological hallmark of Alzheimer's disease. This indicates that the long C24 alkyl chain can interact with biological macromolecules and modulate their function, suggesting a potential avenue of investigation for this compound in the context of neurodegenerative diseases.

Data Presentation: Comparative Biological Activities of Long-Chain Alcohols

Compound NameChemical FormulaChain LengthSaturationBiological ActivityOrganism/Cell LineQuantitative Data (IC₅₀, MIC, etc.)
Hypothetical: this compound C₂₄H₄₈OC24MonounsaturatedUnknown--
1-DecanolC₁₀H₂₂OC10SaturatedAntibacterialMycobacterium tuberculosisMIC: 100 µg/mL
9-Decene-1-olC₁₀H₂₀OC10MonounsaturatedAntibacterialMycobacterium tuberculosisMIC: 50 µg/mL
1-DodecanolC₁₂H₂₆OC12SaturatedAntibacterialStaphylococcus aureusMIC: 6.25 µg/mL
1-HeptacosanolC₂₇H₅₆OC27SaturatedAntimicrobial, AnticancerVariousData not specified in available sources
TetracosaneC₂₄H₅₀C24SaturatedAβ Aggregation InhibitionIn vitroIC₅₀: 0.4 µM
17-PentatriaconteneC₃₅H₇₀C35MonounsaturatedAntibacterial, Anti-inflammatory, Anticancer, AntiarthriticVariousData not specified in available sources

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare stock solution of test compound start->prep_compound serial_dilution Perform serial dilutions of test compound in a 96-well plate prep_compound->serial_dilution prep_media Prepare sterile bacterial growth medium prep_media->serial_dilution prep_inoculum Prepare standardized bacterial inoculum add_inoculum Add bacterial inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_plate Visually inspect for turbidity or measure absorbance incubate->read_plate determine_mic Determine MIC (lowest concentration with no growth) read_plate->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Test Compound: A stock solution of the long-chain alcohol is prepared in a suitable solvent (e.g., DMSO).

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Beta-Amyloid (Aβ) Aggregation Inhibition Assay

This assay is used to screen for compounds that can inhibit the aggregation of Aβ peptides, a key process in the pathogenesis of Alzheimer's disease.

Methodology:

  • Preparation of Aβ Peptides: A solution of Aβ₁₋₄₂ peptide is prepared in a suitable buffer (e.g., phosphate-buffered saline).

  • Incubation with Test Compound: The Aβ peptide solution is incubated with various concentrations of the test compound (e.g., this compound).

  • Aggregation Monitoring: The aggregation of Aβ is monitored over time using a fluorescent dye such as Thioflavin T (ThT), which binds to β-sheet structures in the amyloid fibrils and emits a characteristic fluorescence signal.

  • Data Analysis: The fluorescence intensity is measured at different time points, and the percentage of inhibition of Aβ aggregation is calculated for each concentration of the test compound. The IC₅₀ value (the concentration that inhibits 50% of Aβ aggregation) is then determined.

Potential Signaling Pathways

While specific signaling pathways modulated by this compound have not been identified, long-chain fatty acids and their derivatives are known to interact with various cellular signaling pathways. One such pathway is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a crucial role in lipid metabolism and inflammation.

Hypothetical PPAR Signaling Pathway Modulation

PPAR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LCA Long-Chain Alcohol (e.g., this compound) PPAR PPARα/γ LCA->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., anti-inflammatory genes) PPRE->Gene_Expression Regulates

Caption: Hypothetical modulation of the PPAR signaling pathway.

It is plausible that long-chain alcohols like this compound could act as ligands for PPARs, thereby influencing the expression of genes involved in metabolic and inflammatory processes. This remains a key area for future investigation.

Conclusion and Future Directions

This compound is a long-chain unsaturated alcohol with a chemical structure that suggests potential for a range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. While direct experimental evidence is currently lacking, a comparative analysis with structurally related long-chain alcohols provides a strong rationale for further investigation.

Future research should focus on:

  • Synthesis and Purification: Obtaining a pure sample of this compound is the first critical step.

  • In Vitro Bioactivity Screening: A comprehensive screening of its antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities is necessary.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms and signaling pathways through which this compound exerts its effects.

  • In Vivo Studies: Evaluating its efficacy and safety in relevant animal models.

The exploration of novel long-chain alcohols like this compound holds promise for the discovery of new therapeutic agents. This guide serves as a starting point to stimulate and direct these future research endeavors.

Validating "Tetracos-17-en-1-ol" in Insect Pheromone Studies: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a review of published scientific literature indicates that "Tetracos-17-en-1-ol" has not been identified or validated as an insect pheromone. The following guide therefore uses this compound as a hypothetical example to illustrate the rigorous, multi-step process required for the validation of a new insect pheromone. The experimental data and comparisons presented are based on established methodologies in the field of chemical ecology, drawing parallels with well-studied pheromones, such as those of heliothine moths.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and data presentation required to validate a candidate insect pheromone.

The General Workflow of Pheromone Validation

The validation of a putative insect pheromone is a sequential process that moves from initial identification to behavioral confirmation. This workflow ensures that the biological activity of a compound is rigorously tested and confirmed.

Pheromone_Validation_Workflow cluster_0 Phase 1: Identification & Synthesis cluster_1 Phase 2: Laboratory Bioassays cluster_2 Phase 3: Field Validation A Pheromone Gland Extraction / Aeration B Chemical Analysis (GC-MS, GC-EAD) A->B C Structure Elucidation B->C D Chemical Synthesis C->D E Electroantennography (EAG) D->E F Single Sensillum Recording (SSR) D->F G Wind Tunnel Assays D->G H Field Trapping Experiments D->H I Mating Disruption Trials H->I

Caption: A generalized workflow for the identification and validation of a new insect pheromone.

Chemical Analysis and Structure Elucidation

The initial step in pheromone identification is the analysis of volatile compounds collected from the insect. This is typically done by analyzing extracts from pheromone glands or by collecting the airborne chemicals released by the insects (aeration).

Table 1: Comparison of Analytical Techniques in Pheromone Identification

TechniquePrincipleInformation ProvidedApplication in Pheromone Validation
Gas Chromatography (GC) Separates volatile compounds based on their boiling points and interactions with a stationary phase.Retention time of individual compounds.Resolves complex mixtures of chemicals from insect extracts.
Mass Spectrometry (MS) Ionizes chemical compounds to generate charged molecules and measures their mass-to-charge ratio.Mass spectrum, which provides information on the molecular weight and fragmentation pattern of a compound.Used in conjunction with GC (GC-MS) to identify the chemical structure of separated compounds.
Electroantennographic Detection (EAD) Uses an insect antenna as a biological detector for GC-separated compounds.Indicates which compounds in a mixture elicit an electrical response in the insect's antenna.Narrows down the number of candidate pheromone components by identifying biologically active compounds.
Experimental Protocol: Gas Chromatography-Electroantennographic Detection (GC-EAD)
  • Sample Preparation: An extract from the pheromone glands of female moths is prepared by dissecting the glands and extracting them with a non-polar solvent like hexane.

  • GC Separation: The extract is injected into a gas chromatograph equipped with a non-polar capillary column. The oven temperature is programmed to ramp from a low starting temperature (e.g., 60°C) to a high final temperature (e.g., 280°C) to separate the compounds.

  • Effluent Splitting: The effluent from the GC column is split into two equal streams. One stream is directed to a flame ionization detector (FID) for chemical detection, and the other is directed to the EAD preparation.

  • EAD Preparation: An excised antenna from a male moth is mounted between two electrodes. The antenna is continuously bathed in a humidified and purified air stream.

  • Signal Recording: The GC effluent is passed over the antenna. Electrical signals (depolarizations) generated by the antenna in response to active compounds are amplified and recorded simultaneously with the FID signal.

  • Data Analysis: The EAD-active peaks (those that elicit a response from the antenna) are identified by comparing the retention times of the EAD and FID signals.

Behavioral Validation in a Controlled Environment

Once a candidate pheromone like our hypothetical "this compound" is identified and synthesized, its behavioral effect on the target insect must be confirmed in a controlled setting.

Table 2: Comparison of Laboratory Behavioral Assays

Assay TypeDescriptionKey MetricsAdvantagesDisadvantages
Wind Tunnel Assay Insects are released downwind of a synthetic pheromone source, and their upwind flight behavior is observed.% of males taking flight, % of males reaching the source, flight speed, turning frequency.Provides a semi-natural assessment of long-range attraction and flight behavior.Can be time-consuming and requires a dedicated experimental setup.
Two-Choice Olfactometer Insects are given a choice between two air streams, one with the test compound and one with a control (solvent only).% of insects choosing the test arm, time spent in each arm.High-throughput and allows for rapid screening of multiple compounds.Does not fully replicate natural upwind flight behavior.
Experimental Protocol: Wind Tunnel Bioassay
  • Experimental Setup: A wind tunnel with controlled airflow (e.g., 0.5 m/s), temperature, and humidity is used. The tunnel is illuminated with red light to simulate crepuscular or nocturnal conditions.

  • Pheromone Dispenser: A known amount of synthetic "this compound" dissolved in a solvent is applied to a filter paper dispenser. A control dispenser contains only the solvent.

  • Insect Acclimation: Male moths are acclimated to the wind tunnel conditions for at least 30 minutes before the trial.

  • Trial Initiation: A single male moth is released at the downwind end of the tunnel. The dispenser is placed at the upwind end.

  • Behavioral Observation: The moth's flight path is recorded and scored for behaviors such as taking flight, oriented upwind flight, casting (zigzagging flight), and contact with the pheromone source.

  • Data Collection: The percentage of moths exhibiting each behavior is calculated. This is repeated with multiple individuals for statistical analysis.

Olfactory Signaling Pathway

The detection of a pheromone by an insect antenna initiates a signal transduction cascade within the olfactory sensory neurons. Understanding this pathway is crucial for developing novel pest management strategies.

Olfactory_Signaling_Pathway cluster_receptor_complex Dendritic Membrane cluster_intracellular Intracellular Cascade OR Odorant Receptor (OR) G_protein G-protein OR->G_protein activates Orco Odorant Receptor Co-receptor (Orco) Orco->G_protein AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces Ion_Channel Ion Channel cAMP->Ion_Channel opens Depolarization Neuron Depolarization (Action Potential) Ion_Channel->Depolarization causes Pheromone Pheromone Molecule (e.g., this compound) Pheromone->OR

Caption: A simplified diagram of an insect olfactory signaling pathway.

Field Validation and Comparison with Alternatives

The ultimate test of a pheromone's efficacy is its performance in the field. This involves comparing the synthetic pheromone to existing lures or control traps.

Table 3: Hypothetical Field Trial Data for "this compound"

Lure TypeMean Number of Moths Captured per Trap per Night (± SE)Statistical Significance (vs. Control)
Control (Unbaited) 2.5 ± 0.8-
"this compound" (1 mg) 25.3 ± 3.1p < 0.01
Alternative Pheromone A (1 mg) 32.1 ± 4.5p < 0.01
"this compound" + Alternative A (1:1 ratio) 45.7 ± 5.2p < 0.001

Note: The data in this table is purely illustrative.

The results of such a field trial would indicate whether "this compound" is attractive to the target insect under natural conditions and how its performance compares to, or is enhanced by, other known pheromone components.

A Comparative Analysis of the Biological Activities of Tetracos-17-en-1-ol and its Saturated Analog, 1-Tetracosanol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential biological effects of an unsaturated and saturated C24 long-chain fatty alcohol.

This guide provides a comparative overview of the known biological activities of the saturated fatty alcohol, 1-tetracosanol (B57610) (lignoceryl alcohol), and discusses the potential biological activities of its unsaturated counterpart, Tetracos-17-en-1-ol. Due to a lack of specific experimental data for this compound in the public domain, this comparison is based on the established activities of 1-tetracosanol and the general principles of how unsaturation influences the biological properties of long-chain fatty alcohols.

Introduction

Long-chain fatty alcohols are integral components of various biological systems and have garnered significant interest for their diverse pharmacological activities. 1-Tetracosanol, a 24-carbon saturated fatty alcohol, has been identified in various plant sources and is known for its wound healing and antimicrobial properties. The introduction of a double bond, as in this compound, can significantly alter the molecule's three-dimensional structure, physicochemical properties, and, consequently, its biological activity. Unsaturated fatty alcohols generally exhibit increased membrane permeability compared to their saturated analogs, which can lead to enhanced or different biological effects.

Quantitative Data on Biological Activities

Direct comparative studies on the biological activities of this compound and 1-tetracosanol are not currently available in published literature. The following table summarizes the known quantitative data for 1-tetracosanol's wound-healing activity.

CompoundBiological ActivityAssayKey Findings
1-Tetracosanol Wound HealingIn vitro Scratch Assay (NIH3T3 and HaCaT cells)99% wound closure at 24h with concentrations of 800, 1600, and 3200 µM.[1]
In vivo Excisional Wound Model (Mice)97.35 ± 2.06% wound closure on day 21 with a 2% gel formulation.[1]
In silico DockingHigh binding energy for TNF-α (-5.0 kcal/mol), IL-18 (-4.9 kcal/mol), and MMP-9 (-6.4 kcal/mol).[1]
This compound No data available--

Experimental Protocols

Detailed methodologies for the key experiments cited for 1-tetracosanol are provided below.

1. In Vitro Scratch Wound Healing Assay

  • Cell Culture: Mouse fibroblast (NIH3T3) and human keratinocyte (HaCaT) cell lines are cultured to confluence in 12-well plates.

  • Wound Creation: A sterile 1 mm pipette tip is used to create a linear scratch in the center of the cell monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with fresh medium containing various concentrations of 1-tetracosanol (e.g., 800, 1600, 3200 µM).

  • Image Acquisition: Images of the scratch are captured at 0 and 24 hours using a phase-contrast microscope.

  • Data Analysis: The area of the scratch is measured using image analysis software (e.g., ImageJ), and the percentage of wound closure is calculated.

2. In Vivo Excisional Wound Healing Model

  • Animal Model: Swiss albino mice are used. The dorsal hair is shaved, and the area is disinfected.

  • Wound Creation: A full-thickness excisional wound is created on the dorsum of each mouse using a sterile 6 mm biopsy punch.

  • Treatment: A 2% (w/w) gel formulation of 1-tetracosanol is topically applied to the wound daily. A control group receives the gel base only.

  • Wound Closure Measurement: The wound area is traced on a transparent sheet and measured on days 0, 3, 7, 14, and 21. The percentage of wound contraction is calculated.

  • Histological Analysis: On day 21, wound tissue is excised, fixed in 10% formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate re-epithelialization, granulation tissue formation, and collagen deposition.

3. Gene Expression Analysis (qPCR)

  • Tissue Collection: Wound tissue from the in vivo model is collected at different time points.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the tissue, and complementary DNA (cDNA) is synthesized.

  • Quantitative PCR: Real-time PCR is performed using specific primers for genes of interest, such as TNF-α, IL-18, and MMP-9, to quantify their mRNA expression levels.

Signaling Pathways and Experimental Workflows

Wound Healing Signaling Pathway

The wound healing process is a complex biological event involving inflammation, proliferation, and remodeling. 1-Tetracosanol has been shown to modulate this process by influencing the expression of key signaling molecules like Tumor Necrosis Factor-alpha (TNF-α) and Matrix Metalloproteinase-9 (MMP-9).

Wound_Healing_Pathway cluster_inflammation Inflammatory Phase cluster_remodeling Remodeling Phase 1_Tetracosanol 1_Tetracosanol TNF_alpha TNF-α 1_Tetracosanol->TNF_alpha modulates expression MMP_9 MMP-9 TNF_alpha->MMP_9 induces expression Wound_Closure Wound_Closure MMP_9->Wound_Closure facilitates cell migration and tissue remodeling

Caption: Simplified signaling cascade in wound healing modulated by 1-Tetracosanol.

In Vitro Scratch Assay Workflow

The following diagram illustrates the key steps in performing an in vitro scratch assay to assess the wound healing potential of a compound.

Scratch_Assay_Workflow A Seed cells and grow to confluence B Create a scratch in the cell monolayer A->B C Treat with Test Compound (e.g., 1-Tetracosanol) B->C D Image the scratch at Time 0 C->D E Incubate for 24 hours D->E F Image the scratch at Time 24 E->F G Analyze wound closure F->G

Caption: Experimental workflow for the in vitro scratch wound healing assay.

Discussion and Future Directions

The available evidence strongly supports the pro-wound healing activity of 1-tetracosanol, which appears to be mediated through the modulation of inflammatory cytokines and matrix metalloproteinases. The presence of a cis or trans double bond in this compound would introduce a kink in the long aliphatic chain, leading to altered packing in biological membranes. This could potentially enhance its interaction with membrane-bound receptors or increase its ability to permeate cell membranes, possibly leading to a more potent or a different spectrum of biological activities.

For instance, some unsaturated long-chain alcohols have been reported to possess antimicrobial, anti-inflammatory, and even anti-cancer properties, which may differ in potency and mechanism from their saturated counterparts. Future research should focus on the synthesis and biological evaluation of this compound to directly compare its efficacy against 1-tetracosanol in various assays, including wound healing, antimicrobial, and anti-inflammatory models. Such studies would provide valuable insights into the structure-activity relationship of long-chain fatty alcohols and could lead to the development of new therapeutic agents.

References

"Tetracos-17-en-1-ol" efficacy as a semiochemical compared to other compounds

Author: BenchChem Technical Support Team. Date: November 2025

No Comparative Data Available for Tetracos-17-en-1-ol as a Semiochemical

Extensive searches for scientific literature and experimental data regarding the efficacy of "this compound" as a semiochemical have yielded no specific results. There is currently no available research that documents its function in chemical communication among organisms or compares its performance to other known semiochemical compounds.

While the field of chemical ecology has identified a vast array of semiochemicals that mediate interactions between insects and other organisms, "this compound" does not appear to be a recognized compound in this context based on the available scientific literature.

Research in the area of semiochemicals is ongoing, and new compounds are continually being identified and characterized. However, at present, there is no basis for a comparative guide on the efficacy of "this compound" as a semiochemical due to the absence of published experimental data.

Therefore, this report cannot provide the requested comparison, data tables, experimental protocols, or signaling pathway diagrams. Researchers, scientists, and drug development professionals interested in this specific compound would need to conduct foundational research to determine if it possesses any semiochemical activity before any comparative analysis can be made.

Quantification of Tetracos-17-en-1-ol: A Comparative Guide to Internal and External Standard Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the precise quantification of long-chain fatty alcohols like Tetracos-17-en-1-ol, a common component of insect pheromones and biological waxes, the choice of calibration method is critical for achieving accurate and reproducible results. This guide provides a detailed comparison of two fundamental quantification approaches: the external standard method and the internal standard method, supported by illustrative experimental data and protocols tailored for researchers, scientists, and professionals in drug development and chemical ecology.

Core Principles: External vs. Internal Standards

The primary distinction between these two methods lies in how they account for variability during sample preparation and analysis.

  • External Standardization: This method involves creating a calibration curve from a series of known concentrations of the analyte (this compound) in a clean solvent. The concentration of the analyte in an unknown sample is then determined by comparing its instrumental response to this calibration curve. This approach is simpler to implement but is highly susceptible to variations in sample matrix effects and injection volume.

  • Internal Standardization: In this approach, a known amount of a compound that is chemically similar to the analyte but not present in the sample (the internal standard) is added to all samples, calibration standards, and blanks. The calibration curve is generated by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. This method effectively corrects for losses during sample preparation and variations in instrument response, leading to higher precision and accuracy.

Illustrative Quantitative Data Comparison

The following tables present hypothetical yet representative data from the quantification of this compound in a biological matrix extract using Gas Chromatography-Mass Spectrometry (GC-MS). These tables are designed to highlight the differences in performance between the two methods.

Table 1: External Standard Calibration Data

Standard Concentration (ng/µL)Peak Area of this compound
1.015,234
5.076,170
10.0151,987
25.0380,123
50.0758,990
Linearity (R²) 0.9995

Table 2: Internal Standard Calibration Data (Internal Standard: Tricosan-1-ol)

Standard Concentration (ng/µL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
1.014,987100,1230.1497
5.075,01299,8760.7510
10.0150,345101,0211.4882
25.0375,890100,5673.7377
50.0751,234100,3217.4883
Linearity (R²) 0.9999

Table 3: Comparison of Quantification Results for a Sample Extract

ReplicateExternal Standard Method (ng/µL)Internal Standard Method (ng/µL)
112.511.1
213.211.3
311.911.2
Mean 12.53 11.20
Standard Deviation 0.65 0.10
RSD (%) 5.2% 0.9%

The data illustrates that while both methods can exhibit good linearity, the internal standard method provides significantly better precision (lower Relative Standard Deviation), which is crucial for reliable quantification in complex matrices.

Detailed Experimental Protocols

The following are detailed protocols for the quantification of this compound using GC-MS.

Preparation of Standard Solutions
  • External Standard Stock Solution (1000 ng/µL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane (B92381).

  • Internal Standard Stock Solution (1000 ng/µL): Accurately weigh 10 mg of Tricosan-1-ol (internal standard) and dissolve it in 10 mL of hexane.

  • Calibration Standards (External): Prepare a series of dilutions from the external standard stock solution to obtain concentrations of 1, 5, 10, 25, and 50 ng/µL in hexane.

  • Calibration Standards (Internal): To each external standard dilution, add the internal standard stock solution to achieve a final concentration of 20 ng/µL of Tricosan-1-ol in each standard.

Sample Preparation
  • To 1 mL of the biological matrix extract, add 20 µL of the 1000 ng/µL internal standard stock solution (for the internal standard method only).

  • Vortex the sample for 30 seconds.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp: 10°C/min to 280°C

    • Hold: 10 min

  • MSD Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound: Monitor characteristic ions (e.g., m/z fragments resulting from dehydration and fragmentation).

    • Tricosan-1-ol (IS): Monitor characteristic ions.

Visualizing the Quantification Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for both the external and internal standard quantification methods.

ExternalStandardWorkflow cluster_prep Preparation cluster_analysis Analysis Analyte Analyte Stock (this compound) Standards Serial Dilution (Calibration Standards) Analyte->Standards GCMS GC-MS Analysis Standards->GCMS Inject Standards Sample Unknown Sample Sample->GCMS Inject Sample CalCurve Generate Calibration Curve (Peak Area vs. Concentration) GCMS->CalCurve Standard Responses Quant Quantify Sample GCMS->Quant Sample Response CalCurve->Quant Interpolate Concentration InternalStandardWorkflow cluster_prep Preparation cluster_analysis Analysis Analyte Analyte Stock (this compound) Standards Serial Dilution Analyte->Standards IS_Stock Internal Standard Stock (Tricosan-1-ol) Spiked_Standards Spike Standards with IS IS_Stock->Spiked_Standards Spiked_Sample Spike Sample with IS IS_Stock->Spiked_Sample Standards->Spiked_Standards GCMS GC-MS Analysis Spiked_Standards->GCMS Inject Standards Sample Unknown Sample Sample->Spiked_Sample Spiked_Sample->GCMS Inject Sample CalCurve Generate Calibration Curve (Response Ratio vs. Concentration) GCMS->CalCurve Standard Response Ratios Quant Quantify Sample GCMS->Quant Sample Response Ratio CalCurve->Quant Interpolate Concentration

Prospective Synthesis Routes for Tetracos-17-en-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tetracos-17-en-1-ol is a long-chain unsaturated alcohol with potential applications in various fields of chemical and pharmaceutical research. The synthesis of such a molecule, characterized by a specific double bond position within a long aliphatic chain, requires careful strategic planning. In the absence of a standardized, documented synthesis protocol for this specific compound, this guide provides a comparative analysis of two powerful and plausible synthetic strategies: the Wittig reaction and olefin cross-metathesis. This document aims to assist researchers in selecting an appropriate route by detailing the underlying chemistry, potential advantages, and foreseeable challenges of each approach.

Overview of Plausible Synthesis Strategies

The key challenge in synthesizing this compound lies in the precise formation of the C=C double bond at the C-17 position and the incorporation of a terminal hydroxyl group. Two primary retrosynthetic disconnections can be envisioned, leading to two distinct forward synthesis plans:

  • Route A: Wittig Reaction: This classic olefination method involves the reaction of a phosphorus ylide with an aldehyde or ketone.[1][2][3] For this compound, this would entail the coupling of a C17 phosphonium (B103445) ylide with a C7 aldehyde, or a C7 phosphonium ylide with a C17 aldehyde bearing a protected hydroxyl group.

  • Route B: Olefin Cross-Metathesis: A more modern approach, olefin metathesis utilizes metal-based catalysts (typically ruthenium-based) to rearrange carbon-carbon double bonds.[4][5] The synthesis of this compound via this route would likely involve the cross-metathesis of two smaller terminal alkenes.

Below is a detailed comparison of these two potential pathways.

Comparative Analysis of Synthesis Routes

FeatureWittig ReactionOlefin Cross-Metathesis
Key Transformation Carbonyl olefination using a phosphorus ylide.[6]Alkene transalkylidenation catalyzed by a metal carbene.[7]
Starting Materials An aldehyde/ketone and an alkyl halide (for ylide preparation).Two terminal alkenes.
Stereoselectivity Can be controlled to favor either (E) or (Z) isomers depending on the ylide stability and reaction conditions (e.g., stabilized ylides favor E-alkenes, non-stabilized ylides favor Z-alkenes).[8]Generally favors the more thermodynamically stable (E)-isomer, although catalysts for Z-selectivity are available.[9]
Functional Group Tolerance Generally good, but the ylide is a strong base which can be incompatible with acidic protons. Carbonyls are the primary reactive site.[3]Excellent functional group tolerance, compatible with alcohols, esters, and many other functional groups.[4]
Byproducts Stoichiometric amounts of triphenylphosphine (B44618) oxide are generated, which can complicate purification.[2]Gaseous ethylene (B1197577) is often a byproduct, which can help drive the reaction to completion. Homodimers of the starting alkenes are potential side products.[9]
Catalyst/Reagent Requires stoichiometric amounts of the phosphonium salt and a strong base for ylide generation.[6]Requires a catalytic amount of a (typically ruthenium-based) metathesis catalyst.[10]
Potential Challenges Removal of triphenylphosphine oxide byproduct. Potential for E/Z mixture formation. The use of very strong bases like n-butyllithium may be required.[8]Selectivity between cross-metathesis and self-metathesis (homodimerization).[9] Catalyst sensitivity and cost.

Proposed Synthesis Schemes and Methodologies

Route A: Wittig Reaction Approach

A plausible Wittig synthesis of this compound could involve the reaction of heptanal (B48729) with a C17 phosphonium ylide derived from 1-bromoheptadecane, where the terminal hydroxyl group is protected.

Experimental Protocol Outline:

  • Protection of the Hydroxyl Group: The terminal hydroxyl group of a suitable C17 starting material (e.g., 17-bromoheptadecan-1-ol) would first be protected using a standard protecting group like a silyl (B83357) ether (e.g., TBDMS) to prevent interference with the strongly basic ylide.

  • Synthesis of the Phosphonium Salt: The protected 17-bromo-1-(tert-butyldimethylsilyloxy)heptadecane would be reacted with triphenylphosphine in a suitable solvent (e.g., acetonitrile) under reflux to form the corresponding phosphonium salt.[6]

  • Ylide Generation and Wittig Reaction: The phosphonium salt would be treated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous solvent like THF to generate the ylide.[8] Heptanal would then be added to the ylide solution to initiate the olefination reaction, forming the protected this compound.

  • Deprotection: The protecting group would be removed (e.g., using TBAF for a TBDMS ether) to yield the final product, this compound.

  • Purification: Purification at each step would likely involve column chromatography to separate the desired product from byproducts, particularly the triphenylphosphine oxide in the final olefination step.

Route B: Olefin Cross-Metathesis Approach

The cross-metathesis route would involve the reaction of two terminal alkenes, for example, 1-octene (B94956) and 1-octadecen-18-ol.

Experimental Protocol Outline:

  • Reaction Setup: 1-octene and 1-octadecen-18-ol would be dissolved in a suitable solvent, such as dichloromethane (B109758) or toluene.[10]

  • Catalyst Addition: A catalytic amount of a Grubbs-type metathesis catalyst (e.g., Grubbs' second-generation catalyst) would be added to the solution under an inert atmosphere.[9]

  • Reaction Progression: The reaction mixture would be stirred, typically at room temperature or with gentle heating, to allow the metathesis reaction to proceed. The reaction progress could be monitored by techniques like TLC or GC-MS. The release of ethylene gas helps to drive the equilibrium towards the product.[9]

  • Purification: Upon completion, the catalyst would be removed, and the product mixture purified by column chromatography to separate the desired cross-metathesis product from any unreacted starting materials and homodimerized byproducts.

Visualization of Synthesis Comparison

G cluster_start Target Molecule cluster_routes Synthetic Approaches cluster_details_A Wittig Reaction Details cluster_details_B Cross-Metathesis Details Target This compound RouteA Route A: Wittig Reaction Target->RouteA RouteB Route B: Cross-Metathesis Target->RouteB StartA C17-Phosphonium Ylide + C7-Aldehyde RouteA->StartA StartB C8-Alkene + C18-Alkene-ol RouteB->StartB KeyStepA C=C bond formation via oxaphosphetane intermediate StartA->KeyStepA ByproductA Triphenylphosphine Oxide (stoichiometric byproduct) KeyStepA->ByproductA ControlA Stereocontrol via ylide stabilization KeyStepA->ControlA KeyStepB C=C bond rearrangement via metallacyclobutane intermediate StartB->KeyStepB ByproductB Ethylene (gaseous byproduct) + Homodimers KeyStepB->ByproductB ControlB Catalyst-dependent E/Z selectivity KeyStepB->ControlB

Caption: Comparison of Wittig and Cross-Metathesis routes for this compound synthesis.

Conclusion

Both the Wittig reaction and olefin cross-metathesis present viable, albeit conceptually different, strategies for the synthesis of this compound.

  • The Wittig reaction is a well-established and powerful method for alkene synthesis.[1] Its primary challenges for this target molecule would be the multi-step preparation of the required phosphonium salt and the purification to remove the triphenylphosphine oxide byproduct. However, it offers a high degree of control over the double bond position.[6]

  • Olefin cross-metathesis offers a more convergent and atom-economical approach, potentially requiring fewer synthetic steps.[4] The high functional group tolerance of modern ruthenium catalysts is a significant advantage.[10] The main considerations would be managing the statistical distribution of products (cross- vs. homo-dimerization) and the cost of the catalyst.[7][9]

The choice between these two routes will depend on the specific resources available, the desired stereochemistry of the double bond, and the scale of the synthesis. For a rapid, convergent synthesis with high functional group tolerance, cross-metathesis may be the preferred route. If precise control over stereochemistry using well-established classical methods is desired, and the necessary multi-step sequence is feasible, the Wittig reaction remains a strong contender. Further experimental validation would be necessary to optimize either route for the efficient synthesis of this compound.

References

A Comparative Guide to the Effects of Tetracos-17-en-1-ol and Other Very-Long-Chain Fatty Acids on Cell Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative effects of Tetracos-17-en-1-ol on cell membranes against other well-characterized very-long-chain fatty acids (VLCFAs). Due to the limited direct experimental data on this compound, this guide utilizes nervonic acid (cis-15-tetracosenoic acid), a C24:1 monounsaturated fatty acid, as a primary analogue for predictive comparison. The effects are contrasted with lignoceric acid (C24:0), a saturated VLCFA, and palmitic acid (C16:0), a common long-chain saturated fatty acid, to provide a broader context of how acyl chain length and saturation influence membrane biophysics.

Introduction to VLCFAs and Cell Membrane Interactions

Very-long-chain fatty acids are critical components of cellular membranes, influencing their structure and function. The length of the acyl chain and the degree of unsaturation are principal determinants of how these molecules affect membrane properties such as fluidity, permeability, and the organization of specialized microdomains like lipid rafts. Alterations in membrane composition, including the incorporation of different VLCFAs, can have profound effects on cellular signaling, protein function, and overall cellular health.

Comparative Data on Membrane Properties

The following tables summarize the observed and inferred effects of the selected VLCFAs on key cell membrane characteristics.

Membrane Property This compound (inferred) Nervonic Acid (C24:1) Lignoceric Acid (C24:0) Palmitic Acid (C16:0)
Membrane Fluidity Likely increases fluidity due to its long monounsaturated chain.Increases membrane fluidity.[1][2][3]Decreases membrane fluidity, promoting a more ordered, gel-like state.[1]Decreases membrane fluidity, though to a lesser extent than lignoceric acid due to its shorter chain length.[4][5]
Membrane Permeability Expected to increase permeability to small molecules.Increased permeability is generally associated with increased membrane fluidity.Decreases permeability by promoting a tightly packed lipid bilayer.Decreases permeability.
Lipid Raft Association May disrupt ordered lipid raft domains due to its fluidizing effect.Tends to be excluded from highly ordered lipid raft domains.Promotes the formation and stability of lipid rafts.Can be a component of lipid rafts, contributing to their structure.
Transmembrane Signaling Potential to modulate signaling by altering the membrane environment of receptors and enzymes.Can influence signaling pathways by altering the composition and fluidity of membranes where signaling proteins reside.[6]Plays a role in the function of signaling platforms within lipid rafts.Involved in various signaling pathways, in some cases promoting pro-inflammatory responses.[7][8]

Experimental Protocols

Measurement of Membrane Fluidity

Membrane fluidity is commonly assessed using fluorescence polarization or fluorescence recovery after photobleaching (FRAP) with lipophilic probes.

Method: Fluorescence Anisotropy with Diphenylhexatriene (DPH)

  • Cell Culture and Treatment: Culture cells to the desired confluency. Incubate the cells with the fatty acid of interest at the desired concentration and for a specified duration.

  • Labeling with DPH: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a DPH solution (e.g., 2 µM in PBS) for 30-60 minutes at 37°C in the dark.

  • Measurement: Wash the cells again to remove excess probe. Measure the fluorescence anisotropy using a fluorometer equipped with polarizers. The excitation and emission wavelengths for DPH are typically around 360 nm and 430 nm, respectively.

  • Data Analysis: Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where I_parallel and I_perpendicular are the fluorescence intensities parallel and perpendicular to the excitation plane, and G is the grating correction factor. A lower anisotropy value indicates higher membrane fluidity.[9][10][11]

Experimental Workflow for Membrane Fluidity Measurement

G cluster_prep Cell Preparation cluster_label Fluorescent Labeling cluster_measure Measurement & Analysis A Culture Cells B Treat with VLCFA A->B C Wash with PBS B->C D Incubate with DPH C->D E Wash to remove excess probe D->E F Measure Fluorescence Anisotropy E->F G Calculate Anisotropy (r) F->G H Interpret Fluidity G->H

Caption: Workflow for measuring membrane fluidity using fluorescence anisotropy.

Assessment of Membrane Permeability

Membrane permeability can be evaluated by monitoring the leakage of a fluorescent dye from lipid vesicles.

Method: Calcein (B42510) Leakage Assay from Large Unilamellar Vesicles (LUVs)

  • LUV Preparation: Prepare LUVs composed of a defined lipid mixture incorporating the VLCFA of interest. Encapsulate a high concentration of calcein (e.g., 50 mM) within the vesicles. At this concentration, calcein fluorescence is self-quenched.

  • Purification: Remove non-encapsulated calcein by size-exclusion chromatography.

  • Leakage Measurement: Monitor the fluorescence of the LUV suspension over time using a fluorometer (excitation ~495 nm, emission ~515 nm).

  • Induction of Leakage: To determine the maximum fluorescence, lyse the vesicles with a detergent (e.g., Triton X-100).

  • Data Analysis: Calculate the percentage of calcein leakage at a given time point as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100, where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after detergent lysis. An increased rate of leakage indicates higher membrane permeability.[12][13][14][15]

Vesicle Permeability Assay Workflow

G cluster_prep Vesicle Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis A Prepare LUVs with VLCFA & encapsulated calcein B Purify LUVs A->B C Monitor baseline fluorescence (F0) B->C D Monitor fluorescence over time (Ft) C->D E Lyse vesicles with detergent to get Fmax D->E F Calculate % Leakage E->F G Determine Permeability F->G

Caption: Workflow for assessing membrane permeability via calcein leakage.

Analysis of Lipid Raft Association

The association of molecules with lipid rafts can be determined by their resistance to solubilization by non-ionic detergents at low temperatures.

Method: Detergent-Resistant Membrane (DRM) Isolation

  • Cell Lysis: Treat cells with a cold non-ionic detergent buffer (e.g., 1% Triton X-100 in TNE buffer) on ice to solubilize non-raft membranes.

  • Sucrose (B13894) Gradient Centrifugation: Mix the lysate with a high concentration of sucrose to bring it to a final concentration of ~40%. Place this at the bottom of an ultracentrifuge tube and overlay with a discontinuous sucrose gradient (e.g., 30% and 5% sucrose layers).

  • Ultracentrifugation: Centrifuge at high speed (e.g., 200,000 x g) for several hours at 4°C. Lipid rafts, being less dense, will float to the interface between the lower sucrose concentrations.

  • Fraction Collection and Analysis: Collect fractions from the top of the gradient. Analyze the fractions for the presence of the VLCFA of interest (e.g., by gas chromatography-mass spectrometry) and for known lipid raft and non-raft protein markers (e.g., by Western blotting).[16][17][18][19]

Lipid Raft Association Analysis Pathway

G cluster_analysis Analysis A Cells with incorporated VLCFA B Cold Detergent Lysis A->B C Sucrose Gradient Preparation B->C D Ultracentrifugation C->D E Fraction Collection D->E F GC-MS for VLCFA E->F G Western Blot for Markers E->G

References

Safety Operating Guide

Proper Disposal of Tetracos-17-en-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Classification

The first step in determining the correct disposal route for any chemical is a thorough hazard assessment. For Tetracos-17-en-1-ol, the following should be considered:

  • Flammability: The flash point of the substance is a critical determinant of whether it is classified as a flammable hazardous waste.[1] Long-chain alcohols may have elevated flash points, but this must be confirmed. Any chemical with a flash point below 60°C (140°F) is generally considered a hazardous waste.[1]

  • Toxicity: While many long-chain fatty alcohols are considered to have low toxicity and are biodegradable, it is essential to review any available toxicological data.[2][3]

  • Environmental Hazards: The potential for harm to aquatic life or the environment should be evaluated.[2][3]

In the absence of a specific SDS, it is prudent to treat this compound as a potentially flammable and environmentally sensitive material. Under no circumstances should it be poured down the drain. [4][5][6][7]

Disposal Procedures

The recommended disposal procedure involves collection, proper labeling, and transfer to a certified hazardous waste disposal service.

Step 1: Collection and Segregation

  • Collect waste this compound in a designated, leak-proof container made of a compatible material.[1]

  • Ensure the container is clean and was not previously used for incompatible chemicals.

  • Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. Segregation of waste is a fundamental principle of safe laboratory practice.[8]

Step 2: Labeling

  • Clearly label the waste container with its contents. The label should include:

    • The full chemical name: "Waste this compound"

    • The approximate concentration and volume

    • Any known hazards (e.g., "Flammable")

    • The date of accumulation

    • The name of the generating researcher or lab[9]

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area.[10]

  • This area should be away from ignition sources, such as open flames or hot plates, and separate from incompatible chemicals.[11]

  • Ensure the storage area is well-ventilated.

Step 4: Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[4][5][12]

  • Provide them with all available information about the waste, including its chemical name and any known or suspected hazards.

Quantitative Data Summary

ParameterGuideline/RegulationSource
Flammable Liquid Classification Flash point < 60°C (140°F)[1]
Disposal of Flammable Liquids Must be collected for hazardous waste disposal[1][10]
Drain Disposal Prohibited for flammable or hazardous chemicals[4][5][6][7]

Experimental Protocols

While this document does not cite specific experiments, any experimental protocol generating this compound waste should incorporate the disposal steps outlined above into its methodology section to ensure safety and compliance from the outset.

Disposal Decision Workflow

DisposalWorkflow start Start: this compound Waste Generated check_sds Consult Safety Data Sheet (SDS) start->check_sds sds_available SDS Available? check_sds->sds_available assess_hazards Assess Hazards: - Flammability - Toxicity - Environmental sds_available->assess_hazards Yes treat_as_hazardous Treat as Hazardous Waste (Precautionary Principle) sds_available->treat_as_hazardous No is_hazardous Classified as Hazardous? assess_hazards->is_hazardous collect_waste Collect in Designated, Labeled Container is_hazardous->collect_waste Yes non_hazardous_disposal Follow Institutional Guidelines for Non-Hazardous Waste is_hazardous->non_hazardous_disposal No treat_as_hazardous->collect_waste store_safely Store Safely in Satellite Accumulation Area collect_waste->store_safely contact_ehs Contact EHS or Certified Waste Disposal Service store_safely->contact_ehs end End: Proper Disposal contact_ehs->end non_hazardous_disposal->contact_ehs

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Tetracos-17-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Tetracos-17-en-1-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on information for structurally similar long-chain unsaturated alcohols, such as Oleyl and Linoleyl alcohol.

Hazard Assessment and Personal Protective Equipment (PPE)

Long-chain unsaturated alcohols are generally considered to have low acute toxicity.[1][2][3] However, they can cause skin and eye irritation upon contact.[4][5][6] Therefore, appropriate PPE is essential to ensure laboratory safety.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety glasses with side shields or chemical splash gogglesMust conform to ANSI Z87.1 or EN 166 standards.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for damage before each use.
Body Protection Laboratory coatStandard lab coat to protect from minor splashes.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling Procedures:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when heating or creating aerosols.

  • Avoid direct contact with skin, eyes, and clothing.[7]

  • Wash hands thoroughly after handling the compound.[8]

  • Prevent the formation of dust and aerosols.

Storage Procedures:

  • Store in a tightly sealed, light-resistant container.[7]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4][7]

  • For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) and refrigeration to prevent degradation.[9][10]

Experimental Workflow for Handling this compound

G Experimental Workflow: Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (or analogous compound data) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area (e.g., fume hood) B->C D Dispense required amount of This compound C->D E Perform experimental procedure D->E F Decontaminate work surfaces E->F G Segregate and label waste F->G H Dispose of waste according to institutional guidelines G->H

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a dedicated, properly labeled, and sealed hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.

Disposal Method:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for chemical waste disposal.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.

Disposal Decision Tree for this compound Waste

G Disposal Decision Tree Start Waste Generated (this compound or contaminated material) IsLiquid Is the waste liquid or solid? Start->IsLiquid LiquidWaste Collect in a labeled, sealed liquid waste container IsLiquid->LiquidWaste Liquid SolidWaste Collect in a labeled, sealed solid waste container IsLiquid->SolidWaste Solid CheckCompatibility Is it compatible with other alcohol-based waste? LiquidWaste->CheckCompatibility ArrangeDisposal Arrange for pickup by a licensed hazardous waste contractor SolidWaste->ArrangeDisposal CombineWaste Combine with compatible waste CheckCompatibility->CombineWaste Yes SeparateWaste Keep in a separate container CheckCompatibility->SeparateWaste No CombineWaste->ArrangeDisposal SeparateWaste->ArrangeDisposal End Disposal Complete ArrangeDisposal->End

Caption: A logical flow diagram to guide the proper disposal of waste containing this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

Emergency Contact Information:

ContactPhone Number
Emergency Services 911 (or local equivalent)
Poison Control Center 1-800-222-1222
Institutional Safety Office [Insert Institutional Safety Office Number]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Get medical attention if irritation develops or persists.[4][8]
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7]

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Clean: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to the institutional safety office.

For large spills, evacuate the area and contact emergency services and the institutional safety office immediately. Do not attempt to clean up a large spill without appropriate training and equipment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.